molecular formula C4H5BrO B065316 (2-Bromocyclopropen-1-yl)methanol CAS No. 176167-13-8

(2-Bromocyclopropen-1-yl)methanol

Cat. No.: B065316
CAS No.: 176167-13-8
M. Wt: 148.99 g/mol
InChI Key: XVLPSEGMXJIPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromocyclopropen-1-yl)methanol, also known as (2-Bromocyclopropen-1-yl)methanol, is a useful research compound. Its molecular formula is C4H5BrO and its molecular weight is 148.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromocyclopropen-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromocyclopropen-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

176167-13-8

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

(2-bromocyclopropen-1-yl)methanol

InChI

InChI=1S/C4H5BrO/c5-4-1-3(4)2-6/h6H,1-2H2

InChI Key

XVLPSEGMXJIPLR-UHFFFAOYSA-N

SMILES

C1C(=C1Br)CO

Canonical SMILES

C1C(=C1Br)CO

Synonyms

1-Cyclopropene-1-methanol,2-bromo-(9CI)

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Synthesis of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (2-Bromocyclopropen-1-yl)methanol , a highly strained, functionalized cyclopropene derivative. This protocol is designed for research applications requiring high-fidelity bio-orthogonal handles or strained-ring intermediates.

Executive Summary & Strategic Analysis

Target Molecule: (2-Bromocyclopropen-1-yl)methanol Core Challenge: The synthesis of 1,2-disubstituted cyclopropenes is complicated by high ring strain (~54 kcal/mol) and the tendency for ring-opening or polymerization. The presence of a halogen (Br) and a nucleophilic handle (OH) on the alkene moiety necessitates a protective group strategy and cryogenic kinetic control.

Synthetic Strategy: The most robust route to 1-halocyclopropenes involves the 1,2-dehalogenation of 1,1,2-trihalocyclopropanes . This method circumvents the instability of direct carbene addition to alkynes by building the skeleton on a saturated cyclopropane precursor before unveiling the double bond via organolithium-mediated elimination.

Retrosynthetic Logic

The pathway relies on the phase-transfer catalyzed addition of dibromocarbene to a protected 2-bromoallyl alcohol, followed by a selective lithium-halogen exchange/elimination sequence.

Retrosynthesis Target (2-Bromocyclopropen-1-yl)methanol ProtectedTarget Protected 1-Bromo-2-hydroxymethyl cyclopropene Target->ProtectedTarget Deprotection Tribromo 1,1,2-Tribromo-2-(protected) cyclopropane ProtectedTarget->Tribromo 1,2-Elimination (MeLi, -78°C) Precursor 2-Bromoallyl Alcohol (Protected) Tribromo->Precursor Dibromocarbene Addition (:CBr2)

Figure 1: Retrosynthetic pathway utilizing the tribromocyclopropane intermediate.

Experimental Protocol

Phase 1: Substrate Protection

Objective: Mask the hydroxyl group to prevent proton quenching during the organolithium step. Substrate: 2-Bromo-2-propen-1-ol (2-Bromoallyl alcohol).

  • Reagents: 2-Bromoallyl alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.5 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve 2-bromoallyl alcohol in DCM at 0°C.

    • Add imidazole followed by portion-wise addition of TBSCl.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

    • Validation: ¹H NMR should show loss of OH signal and appearance of TBS methyls (~0.1 ppm) and t-butyl (~0.9 ppm).

Phase 2: Cyclopropanation (The Tribromo Intermediate)

Objective: Construct the cyclopropane ring with high halogen density. Reaction: Phase-Transfer Catalyzed (PTC) Carbene Addition.

ParameterSpecificationNotes
Substrate TBS-protected 2-bromoallyl alcohol1.0 Equivalent
Carbene Source Bromoform (CHBr₃)2.0 - 3.0 Equivalents
Base 50% Aqueous NaOHExcess (Volume ratio 1:1 to solvent)
Catalyst TEBA (Triethylbenzylammonium chloride)1-2 mol%
Temperature 0°C to RTVigorous stirring is critical

Protocol:

  • Dissolve the protected alkene in CHBr₃ (acting as both reagent and solvent) or a CHBr₃/DCM mixture.

  • Add TEBA catalyst.

  • Add 50% NaOH dropwise at 0°C with vigorous stirring (emulsion formation is key for PTC).

  • Stir at RT for 12–24 hours. Monitor by TLC (product will be less polar).

  • Workup: Dilute with water/DCM. Separate organic layer.[1][2] Wash with dilute HCl (to neutralize base) and brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: 1,1,2-Tribromo-2-(TBS-oxymethyl)cyclopropane.

Phase 3: Ring Unveiling (1,2-Elimination)

Objective: Selective removal of Br₂ to form the cyclopropene double bond. Mechanism: Lithium-halogen exchange at the gem-dibromo position followed by β-elimination.

Mechanism Step1 1,1,2-Tribromo Intermediate Step2 Li-Hal Exchange (Carbenoid) Step1->Step2 MeLi -78°C Step3 1,2-Elimination (-LiBr) Step2->Step3 Spontaneous Product 1-Bromo-cyclopropene Step3->Product Double Bond Formation

Figure 2: Mechanistic flow of the 1,2-dehalogenation sequence.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous THF (Diethyl ether is an alternative).

  • Cooling: Cool solution of Tribromo intermediate (1.0 equiv) to -78°C .

  • Addition: Add Methyllithium (MeLi, 1.1 equiv, ether solution) dropwise over 30 minutes.

    • Note: n-BuLi can be used, but MeLi often gives cleaner elimination in these systems.

  • Reaction: Stir at -78°C for 1 hour. The reaction is usually fast.

  • Quench: Quench at -78°C with anhydrous Methanol or saturated NH₄Cl.

  • Workup: Warm to RT, dilute with ether, wash with water.

  • Stability Check: Keep solution cold/dilute if possible.

Phase 4: Deprotection & Isolation

Objective: Reveal the primary alcohol.

  • Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF (1.0 M).

  • Conditions: Treat the protected cyclopropene with TBAF (1.1 equiv) at 0°C.

  • Time: Monitor closely (typically < 1 hour). Prolonged exposure to basic fluoride can degrade the strained ring.

  • Purification: Flash chromatography on neutral alumina or silica (buffered with 1% Et₃N to prevent acid-catalyzed ring opening).

  • Storage: Store as a solution in benzene/toluene at -20°C. Neat cyclopropenes can polymerize explosively.

Critical Control Points & Safety

HazardMitigation Strategy
Ring Strain Energy Cyclopropenes (~54 kcal/mol) are high-energy. Never distill the neat product. Concentrate only at low temp (<20°C).
Exotherm The MeLi addition is highly exothermic. Slow addition at -78°C prevents thermal runaway and side reactions.
Acidity Cyclopropenes are sensitive to acid. Use base-washed glassware and buffered silica gel for purification.
Bromoform Toxic and hepatotoxic. Handle in a well-ventilated fume hood.

References

  • Rubin, M., et al. "Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes."[3] Journal of Organic Chemistry. (Demonstrates the 1,1,2-trihalo elimination pathway).

  • Fox, J. M., et al. "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid." Journal of the American Chemical Society. (Provides context on cyclopropene stability and handling).

  • Baird, M. S. "Functionalised Cyclopropenes as Synthetic Intermediates." Chemical Reviews.
  • Al Dulayymi, J. R., et al. "The synthesis of cyclopropane fatty acids." Tetrahedron.

Sources

(2-Bromocyclopropen-1-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of (2-Bromocyclopropen-1-yl)methanol

Abstract

(2-Bromocyclopropen-1-yl)methanol is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. It uniquely combines the high ring strain and inherent reactivity of a cyclopropene moiety with two distinct synthetic handles: a vinyl bromide suitable for cross-coupling and elimination-addition reactions, and a primary alcohol for derivatization. This guide provides a technical overview of the predicted chemical properties, core reactivity, and synthetic potential of this molecule. Drawing upon established principles of strained ring chemistry and data from analogous structures, we explore its plausible synthetic pathways, predict its key spectroscopic features, and analyze its primary reaction mechanisms. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile intermediate in the design and synthesis of novel complex molecules.

Introduction: The Strategic Value of Bifunctional Cyclopropenes

Strained carbocycles are privileged scaffolds in modern drug discovery. The unique three-dimensional geometry and electronic properties of the cyclopropane ring, for instance, are widely exploited by medicinal chemists to create bioisosteres for otherwise rigid or conformationally flexible moieties, often leading to improved pharmacological profiles[1]. The introduction of unsaturation to form a cyclopropene further increases the ring strain, creating a highly reactive and synthetically versatile intermediate.

(2-Bromocyclopropen-1-yl)methanol emerges as a particularly strategic building block by embedding two orthogonal reactive sites onto this strained core:

  • The Vinyl Bromide: This functional group is a cornerstone of modern synthetic chemistry. It can act as an electrophilic site for nucleophilic attack or, more commonly, as a handle for a vast array of metal-catalyzed cross-coupling reactions. Crucially, in the context of a cyclopropane ring, the bromine atom and its adjacent proton are primed for elimination, providing a facile entry into highly reactive cyclopropene intermediates for formal nucleophilic substitutions[1][2].

  • The Hydroxymethyl Group: As a primary alcohol, this group offers a reliable point for further molecular elaboration. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or engaged in esterification and etherification reactions, enabling its use as a linker or for the introduction of additional pharmacophoric elements[3].

The co-localization of these functionalities on a compact, strained ring makes (2-Bromocyclopropen-1-yl)methanol a powerful tool for constructing complex molecular architectures and for applications in bioconjugation, where strained olefins are used in bioorthogonal "click" chemistry[3].

Synthesis and Physicochemical Properties

While (2-Bromocyclopropen-1-yl)methanol is not extensively documented in the literature, a plausible synthetic route can be proposed based on established methodologies for cyclopropene synthesis.

Proposed Synthetic Pathway

A logical approach involves the dibromocyclopropanation of an appropriate allenic alcohol precursor, followed by a selective base-induced dehydrobromination. The gem-dibromocyclopropane intermediate is key, as its controlled elimination of one equivalent of HBr yields the desired vinyl bromide product.

G cluster_0 Step 1: Dibromocyclopropanation cluster_1 Step 2: Selective Dehydrobromination A Allenic Alcohol (e.g., Buta-2,3-dien-1-ol) C gem-Dibromocyclopropane Intermediate A->C Carbene Addition B Dibromocarbene Source (e.g., CHBr₃, t-BuOK) B->C D gem-Dibromocyclopropane Intermediate F (2-Bromocyclopropen-1-yl)methanol (Target Molecule) D->F E2 Elimination E Controlled Base (e.g., Non-nucleophilic base) E->F

Caption: Proposed two-step synthesis of (2-Bromocyclopropen-1-yl)methanol.

Physicochemical & Spectroscopic Data (Predicted)

Quantitative experimental data for this molecule is scarce. The following table summarizes its basic molecular properties and predicted spectroscopic characteristics, derived from its structure and data from analogous compounds.

PropertyValue / Predicted FeaturesSource / Basis
Molecular Formula C₄H₅BrO[4]
Molecular Weight 148.99 g/mol [4]
Appearance Predicted to be a liquid at room temperature.Analogy to bromocyclopropane[5][6]
¹H NMR δ ~7.0-7.5 ppm (1H, s): Vinylic proton on the cyclopropene ring.δ ~4.0-4.5 ppm (2H, d): Methylene protons (-CH₂OH).δ ~3.0-3.5 ppm (1H, t): Methine proton (-CH-CH₂OH).δ ~2.5-3.0 ppm (1H, br s): Hydroxyl proton (-OH), exchangeable with D₂O.Predicted based on general chemical shifts[7]
¹³C NMR δ ~120-130 ppm: Brominated vinylic carbon (C-Br).δ ~105-115 ppm: Vinylic carbon (C=C).δ ~60-65 ppm: Methylene carbon (-CH₂OH).δ ~30-40 ppm: Methine carbon (-CH-).Predicted based on structural analogy
IR Spectroscopy ~3300-3400 cm⁻¹ (broad): O-H stretch.~3100 cm⁻¹: Vinylic C-H stretch.~1640 cm⁻¹ (weak): C=C stretch (strained ring).~1050 cm⁻¹: C-O stretch.~600-700 cm⁻¹: C-Br stretch.Predicted based on functional groups

Core Reactivity and Mechanistic Analysis

The molecule's reactivity is governed by the interplay between its three key functional components. Understanding these pathways is crucial for its strategic deployment in synthesis.

Caption: Primary reactive sites and corresponding chemical pathways.

Pathway A: Elimination-Addition via Cyclopropene Intermediate

This is arguably the most synthetically powerful pathway for this class of compounds. In the presence of a base, (2-Bromocyclopropen-1-yl)methanol can undergo a 1,2-dehydrobromination to form a highly strained and reactive cyclopropene intermediate. This intermediate is rapidly trapped by a suitable nucleophile, resulting in a formal nucleophilic substitution of the bromine atom. This approach has been successfully applied to related bromocyclopropanes for the synthesis of N-cyclopropyl heterocycles[1][2].

The key advantage of this pathway is that it avoids a direct S_N reaction at the vinyl bromide, which is typically disfavored. The reaction proceeds through a thermodynamically favorable process driven by the formation of a transient, high-energy intermediate.

G Start (2-Bromocyclopropen-1-yl)methanol Intermediate Cyclopropene Intermediate (Highly Strained) Start->Intermediate Elimination of HBr Base Base (e.g., t-BuOK) Base->Intermediate Product Substituted Cyclopropane Product Intermediate->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: Mechanism for formal nucleophilic substitution via elimination-addition.

Pathway B: Reactions at the Hydroxymethyl Group

The primary alcohol is a versatile handle for derivatization. Standard organic transformations can be applied, assuming conditions are chosen to avoid disturbing the sensitive cyclopropene ring.

  • Oxidation: Mild oxidizing agents (e.g., PCC, DMP) can convert the alcohol to (2-bromocyclopropen-1-yl)carbaldehyde. Stronger conditions could potentially lead to the corresponding carboxylic acid, though ring stability may be a concern.

  • Esterification/Etherification: Reaction with acyl chlorides, anhydrides, or alkyl halides (under basic conditions, e.g., Williamson ether synthesis) allows for the attachment of a wide variety of functional groups. This is a key strategy for incorporating the molecule into larger scaffolds or for creating prodrugs.

Pathway C: Metal-Catalyzed Cross-Coupling

The vinyl bromide moiety is a classic substrate for palladium- or copper-catalyzed cross-coupling reactions. This opens access to a range of substituted cyclopropenes that would be difficult to synthesize otherwise.

  • Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form C-C bonds, attaching new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Successful coupling depends on finding catalytic conditions that are mild enough to preserve the strained cyclopropene ring.

Potential Applications in Drug Discovery and Bioconjugation

The unique combination of reactivity and functionality makes (2-Bromocyclopropen-1-yl)methanol a high-potential building block in several areas:

  • Medicinal Chemistry: It can serve as a rigid, bifunctional scaffold for creating novel chemical entities. The cyclopropene core can act as a conformationally restricted bioisostere, while the two handles allow for systematic exploration of the surrounding chemical space to optimize ligand-receptor interactions[1].

  • Bioconjugation and Chemical Biology: Cyclopropenes are known to react rapidly with tetrazines in inverse-electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry. This molecule could be attached to a protein or probe via its hydroxyl group, leaving the bromocyclopropene moiety available for subsequent bioorthogonal ligation[3]. The bromine atom offers a site for further modification before or after conjugation.

  • Materials Science: The ability to form new C-C and C-heteroatom bonds via cross-coupling allows for its incorporation into polymers or functional materials where the strained ring can impart unique electronic or physical properties.

Representative Experimental Protocol (Adapted)

The following is an adapted, representative protocol for the formal nucleophilic substitution of a bromocyclopropane with an azole, based on methodologies described in the literature[1]. This protocol illustrates the principles of the elimination-addition pathway.

Reaction: Formal Nucleophilic Substitution with Pyrrole

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chosen azole (e.g., pyrrole, 1.2 equivalents) in anhydrous THF (0.2 M).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.5 equivalents) portion-wise. Stir the mixture for 20 minutes at 0 °C to form the corresponding sodium salt of the azole.

  • Substrate Addition: Dissolve (2-Bromocyclopropen-1-yl)methanol (1.0 equivalent) in anhydrous THF and add it dropwise to the cold reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-cyclopropenyl-substituted product.

Causality Note: The use of a strong, non-nucleophilic base is critical. Its primary role is to deprotonate the azole and to induce the E2 elimination of HBr from the bromocyclopropane. A nucleophilic base (e.g., NaOH) could compete with the azole in attacking the cyclopropene intermediate, leading to undesired side products. Anhydrous conditions are necessary to prevent quenching of the base and the anionic intermediates.

Conclusion

(2-Bromocyclopropen-1-yl)methanol stands as a promising, albeit under-explored, chemical intermediate. Its true value lies in the orthogonal reactivity of its vinyl bromide and hydroxymethyl functionalities, which are anchored to a high-energy cyclopropene core. By leveraging established reaction pathways—such as base-mediated elimination-addition, standard alcohol derivatization, and metal-catalyzed cross-coupling—researchers can unlock its potential for constructing novel molecules with applications spanning from medicinal chemistry to materials science. This guide provides a predictive framework for understanding and utilizing its chemical properties, serving as a foundational resource for its incorporation into advanced synthetic programs.

References

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Malkov, A. V., et al. (2012). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters, 14(7), 1938–1941. Available from: [Link]

  • PubChem. (n.d.). (2-Methylcyclopropen-1-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromocyclopropane. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. Retrieved from [Link]

  • Malkov, A. V., et al. (2013). Dual control of the selectivity in the formal nucleophilic substitution of bromocyclopropanes en route to densely functionalized, chirally rich cyclopropyl derivatives. Organic Letters, 15(23), 6010–6013. Available from: [Link]

  • PubChem. (n.d.). Bromocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Johnson Matthey PLC. (2010). Methanol synthesis. Google Patents.
  • Acta Poloniae Pharmaceutica. (2016). STUDIES ON STABILITY OF 2,3-DIPHENYLCYCLOPROPENONE IN CONTACT WITH WATER AND AQUEOUS NaCI SOLUTIONS. PubMed. Retrieved from [Link]

  • Chemsrc. (n.d.). (2-Bromocyclopropyl)methanol. Retrieved from [Link]

  • MDPI. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene... MDPI. Retrieved from [Link]

  • AxisPharm. (n.d.). (2-methylcycloprop-2-en-1-yl)methanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2,2-dibromo-1-methylcyclopropyl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2018). Development of Two Novel Processes for Hydrogenation of CO2 to Methanol... MDPI. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. ACS Publications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Challenge of the Strained Ring

The structural elucidation of novel organic compounds is a cornerstone of chemical research, driving innovation in fields from materials science to pharmacology. The molecule at the center of this guide, (2-Bromocyclopropen-1-yl)methanol, presents a particularly intriguing challenge. It features a cyclopropene ring, the simplest cycloalkene, which is known for its high degree of ring strain and consequent reactivity.[1][2] This inherent instability makes its synthesis and characterization a non-trivial pursuit. This guide provides a comprehensive, multi-technique approach to unambiguously determine its structure, blending foundational spectroscopic principles with practical, field-proven methodologies. The protocols and interpretations detailed herein are designed to serve as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

The Elucidation Pathway: A Strategic Overview

The unambiguous determination of a molecular structure is not achieved through a single experiment but by the logical integration of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise carbon-hydrogen framework. Our strategic workflow is designed to systematically acquire and interpret this data to build a complete and validated structural model.

Elucidation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_integration Data Integration & Confirmation Synthesis Synthesis of Precursor (e.g., via dehydrobromination) Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) Map C-H Framework Purification->NMR Integration Synthesize All Spectroscopic Data MS->Integration IR->Integration NMR->Integration Structure Propose & Confirm Final Structure Integration->Structure

Caption: Strategic workflow for the structural elucidation of (2-Bromocyclopropen-1-yl)methanol.

Mass Spectrometry (MS): Unveiling the Molecular Formula

Causality of Experimental Choice: Mass spectrometry is the initial and most crucial step for determining the molecular weight and elemental composition of a newly synthesized compound. For a halogenated molecule like (2-Bromocyclopropen-1-yl)methanol, MS is particularly powerful due to the distinct isotopic signature of bromine, which serves as a definitive marker.

Expected Analytical Results: The analysis is expected to confirm the molecular formula C₄H₅BrO. The key diagnostic feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have almost identical intensities.

m/z (Mass-to-Charge Ratio) Assignment Expected Relative Intensity (%) Rationale
150[C₄H₅⁷⁹BrO]⁺100Molecular ion peak with the ⁷⁹Br isotope.
152[C₄H₅⁸¹BrO]⁺~98Molecular ion peak with the ⁸¹Br isotope.
121/123[M - CH₂OH]⁺VariableFragmentation due to loss of the hydroxymethyl group.
71[M - Br]⁺VariableFragmentation due to loss of a bromine radical.
41[C₃H₅]⁺VariableFurther fragmentation, potentially corresponding to the cyclopropenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a standard GC-MS instrument equipped with an electron ionization (EI) source. A common GC column, such as a DB-5ms, is suitable.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically held at 250°C.

  • GC Separation: Employ a temperature program for the GC oven, for example, starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 280°C. This separates the analyte from any residual solvent or minor impurities.

  • MS Detection: The mass spectrometer will scan a mass range (e.g., m/z 40-400) as the compound elutes from the GC column. The EI source energy is typically set to 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the analyte. Examine the molecular ion region for the characteristic 1:1 [M]⁺/[M+2]⁺ doublet.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality of Experimental Choice: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[4] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy. For (2-Bromocyclopropen-1-yl)methanol, IR will confirm the presence of the alcohol (O-H) group and provide evidence for the carbon-carbon double bond within the strained ring.

Expected Analytical Results: The IR spectrum will provide clear evidence for the key functional moieties of the target molecule.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Significance
3600–3200O–H stretchBroad, StrongConfirms the presence of the alcohol functional group.[5][6]
3100–3000C(sp²)–H stretchMediumIndicates C-H bonds on the double bond.
3000–2850C(sp³)–H stretchMediumCorresponds to the C-H bonds of the CH₂ and CH groups.[6]
~1640C=C stretch (cyclopropene)Medium to WeakDiagnostic for the strained double bond in the three-membered ring.
1200–1000C–O stretchStrongConfirms the alcohol C-O single bond.[5]
600–500C–Br stretchMedium to StrongIndicates the presence of a carbon-bromine bond.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Sample Preparation: Place a single drop of the purified liquid sample directly onto the crystal (e.g., diamond or germanium) of the ATR accessory. If the sample is a solid, a small amount of the powder is placed on the crystal and pressure is applied using the anvil.

  • Background Scan: First, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental noise.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Causality of Experimental Choice: NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework. Advanced 2D NMR techniques, such as COSY and HSQC, establish direct connectivity between atoms, allowing for the complete and unambiguous assembly of the molecular puzzle.

¹H NMR Spectroscopy

The proton NMR spectrum will map out all unique hydrogen environments. The chemical shifts (δ) are highly sensitive to the electronic environment, with the strained cyclopropene ring expected to exert significant influence.

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~7.0Singlet (s)1HH-3Olefinic proton on the strained ring. Its chemical shift is influenced by the electronegative bromine and the ring's unique electronics.
~4.5Triplet (t)1HH-1Methine proton adjacent to the hydroxymethyl group. Coupled to the two H-4 protons.
~3.8Doublet (d)2HH-4Methylene protons of the hydroxymethyl group. Coupled to the H-1 proton.
VariableBroad Singlet (br s)1HOHThe alcohol proton signal is exchangeable; its position and coupling can vary.
¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted δ (ppm) DEPT-135 Assignment Rationale
~125No signalC-2Olefinic carbon bonded to bromine. Its shift is significantly downfield due to the electronegative halogen.
~110PositiveC-3Olefinic carbon bonded to the proton.
~60NegativeC-4Methylene carbon of the hydroxymethyl group.[7][8]
~25PositiveC-1Methine carbon of the cyclopropene ring, shifted upfield as it is an sp³-hybridized carbon.
2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are critical for confirming the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. A key expected correlation would be between the methine proton (H-1, ~4.5 ppm) and the methylene protons of the alcohol (H-4, ~3.8 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond proton-carbon (¹H-¹³C) correlations. It will definitively link each proton signal to the carbon atom it is attached to, validating the assignments in the tables above.

Caption: Key COSY and HSQC correlations for (2-Bromocyclopropen-1-yl)methanol.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Place the sample in the NMR spectrometer. Perform tuning and matching of the probe. Acquire a standard ¹H spectrum using a 90° pulse.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

  • DEPT-135 Acquisition: Run a standard DEPT-135 pulse sequence. This will produce a spectrum where CH₂ signals appear as negative peaks, while CH and CH₃ signals appear as positive peaks.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC (gHSQC) experiment to obtain one-bond C-H correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to TMS.

Final Structure Confirmation

The convergence of data from all three spectroscopic techniques provides an undeniable confirmation of the structure.

  • MS establishes the molecular formula as C₄H₅BrO.

  • IR confirms the presence of an alcohol (-OH) and a C=C double bond.

  • NMR provides the definitive connectivity:

    • The ¹³C and DEPT spectra confirm four unique carbons: one methine (CH), one methylene (CH₂), and two quaternary/olefinic carbons.

    • The ¹H spectrum shows the corresponding protons with integrations matching the CH and CH₂ groups.

    • The HSQC experiment links H-1 to C-1, H-3 to C-3, and the H-4 protons to C-4.

    • The COSY experiment confirms that the H-1 methine is adjacent to the H-4 methylene group.

This complete and self-consistent dataset leads to the unambiguous assignment of the structure as (2-Bromocyclopropen-1-yl)methanol .

Caption: Confirmed molecular structure with atom numbering.

References

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Available at: [Link]

  • Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). Available at: [Link]

  • Wikipedia. Cyclopropene. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information. Available at: [Link]

  • Scilit. New structurally interesting cyclopropane derivatives. A world of wonders and surprises. Available at: [Link]

  • ACS Publications. Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0246796). Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]

  • PubChem. 2-Bromo-1-Cyclopropylethanol. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Available at: [Link]

  • Wiley-VCH. Enantioselective Synthesis of Cyclopropenes. Available at: [Link]

  • National Center for Biotechnology Information. Directed Carbozincation Reactions of Cyclopropene Derivatives. Available at: [Link]

  • NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. Available at: [Link]

  • PubChem. (2-Methylcyclopropen-1-yl)methanol. Available at: [Link]

  • NIST. Infrared spectra of methanol, ethanol, and n-propanol. Available at: [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy Index. Available at: [Link]

  • IJCPA. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Abacavir. Available at: [Link]

  • National Center for Biotechnology Information. MASS SPECTROMETRY-BASED METABOLOMICS. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • ACS Publications. Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. Available at: [Link]

  • PubChem. (2-Methylcyclopropyl)methanol. Available at: [Link]

  • MMRC. Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. 13C detected NMR noise spectrum of 13C labelled methanol. Available at: [Link]

  • Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Available at: [Link]

  • CUNY Academic Works. Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. Available at: [Link]

  • MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Available at: [Link]

  • ResearchGate. Synthesis of (2‐methylenecyclopropyl)methanol (8). Available at: [Link]

  • Google Patents. RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • PubChem. Bromo(chloro)methanol. Available at: [Link]

  • Washington University in St. Louis. Mass Spectrometry Data Interpretation. Available at: [Link]

  • Royal Society of Chemistry. Mass spectrometry tools and metabolite-specific databases for molecular identification in metabolomics. Analyst. Available at: [Link]

  • MassBank of North America (MoNA). MassBank3. Available at: [Link]

Sources

Mechanistic Synthesis of (2-Bromocyclopropen-1-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanistic formation and synthetic protocol for (2-Bromocyclopropen-1-yl)methanol , a highly strained, functionalized cyclopropene derivative.

Executive Summary

(2-Bromocyclopropen-1-yl)methanol represents a class of 1,2-disubstituted cyclopropenes that serve as high-energy "spring-loaded" electrophiles in drug discovery. Their utility lies in their ability to undergo rapid strain-release reactions (e.g., bioorthogonal ligations with tetrazines) or serve as suicide inhibitors for specific enzymes.

The formation of this molecule is kinetically challenging due to the immense ring strain (~54 kcal/mol) of the cyclopropene core. The synthesis does not proceed via direct alkyne functionalization but rather through a carbene-mediated [2+1] cycloaddition followed by a regioselective 1,2-elimination . This guide outlines the "Dibromocyclopropane Route," the most robust and scalable method for accessing this scaffold.

Part 1: Mechanistic Deep Dive

The formation mechanism is bipartite, consisting of a gem-dibromocyclopropanation followed by a base-mediated dehydrohalogenation.

Stage 1: Phase-Transfer Catalyzed [2+1] Cycloaddition

The first stage involves the generation of a singlet dibromocarbene (:CBr₂) and its syn-addition to the alkene moiety of allyl alcohol (or its protected derivative).

  • Carbene Generation: Under phase-transfer conditions (Makosza reaction), hydroxide ions deprotonate bromoform (

    
    ) at the interface of the organic/aqueous layer, generating the tribromomethanide anion (
    
    
    
    ). This species loses a bromide ion to form the electrophilic singlet carbene
    
    
    .
  • Syn-Addition: The

    
     adds to the electron-rich double bond of allyl alcohol. The reaction is stereospecific (syn-addition), preserving the relative stereochemistry of the alkene.
    
  • Intermediate Formation: This yields (2,2-dibromocyclopropyl)methanol .[1] Note that the numbering changes here; the gem-dibromo carbon becomes C2 of the cyclopropane ring.

Stage 2: Regioselective E2 Elimination

The critical step is the formation of the cyclopropene double bond.

  • Base Selection: A sterically hindered, non-nucleophilic base (Potassium tert-butoxide,

    
    ) is required to prevent nucleophilic attack on the strained ring or the bromine.
    
  • Regioselectivity: The precursor, (2,2-dibromocyclopropyl)methanol, has protons available for abstraction at C1 (alpha to the hydroxymethyl group) and C3.

    • The proton at C1 is more acidic due to the inductive effect of the adjacent oxygen and the bromine atoms.

    • The base abstracts the proton at C1. Simultaneously, one of the bromine atoms at C2 acts as the leaving group.

  • Strain Formation: The elimination of HBr proceeds via a concerted E2 mechanism.[2] The transition state must overcome significant torsional strain to flatten the ring into the planar cyclopropene geometry.

  • Product: The resulting double bond forms between C1 and C2, yielding (2-bromocyclopropen-1-yl)methanol .

Mechanistic Pathway Diagram[3][4]

G cluster_0 Reagents Start Allyl Alcohol (Prop-2-en-1-ol) Inter Intermediate: (2,2-Dibromocyclopropyl)methanol Start->Inter [2+1] Cycloaddition (CHBr3, NaOH, TEBA) Carbene Dibromocarbene (:CBr2) Carbene->Inter Adds to alkene TS E2 Transition State (Strain Formation) Inter->TS KOtBu, THF (-H+) Product Product: (2-Bromocyclopropen-1-yl)methanol TS->Product -Br- (Double Bond Formation)

Caption: Mechanistic flow from allyl alcohol to the bromocyclopropene target via carbene addition and E2 elimination.

Part 2: Experimental Protocol

This protocol utilizes a "protect-deprotect" strategy (using a THP ether) to maximize yield and stability, as the free hydroxyl group can sometimes interfere with the carbene or base steps.

Materials & Reagents
ReagentRoleSpecifications
Allyl Alcohol SubstrateDistilled, >99%
Dihydropyran (DHP) Protecting GroupReagent Grade
Bromoform (

)
Carbene SourceStabilized with ethanol
TEBA (Triethylbenzylammonium chloride) Phase Transfer CatalystAnhydrous
Potassium tert-butoxide (

)
BaseSublimed grade, stored in glovebox
18-Crown-6 CatalystRecrystallized (dry acetonitrile)
THF SolventAnhydrous, inhibitor-free
Step-by-Step Methodology
Step 1: Protection and Cyclopropanation
  • Protection: React allyl alcohol (1.0 equiv) with DHP (1.1 equiv) and catalytic p-TsOH in DCM to form 2-(allyloxy)tetrahydro-2H-pyran .

  • Carbene Generation: In a 3-neck flask equipped with a vigorous mechanical stirrer (magnetic stirring is insufficient for Makosza conditions), dissolve the protected allyl alcohol (10 mmol) and TEBA (0.5 mmol) in

    
     (15 mL).
    
  • Addition: Cool to 0°C. Add 50% aqueous NaOH (20 mL) dropwise over 30 minutes.

  • Reaction: Warm to room temperature and stir vigorously for 12–18 hours. The mixture should turn thick/emulsive.

  • Workup: Dilute with water and DCM. Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate 2-((2,2-dibromocyclopropyl)methoxy)tetrahydro-2H-pyran .

Step 2: Elimination and Deprotection[3]
  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the dibromocyclopropane intermediate (5 mmol) and 18-crown-6 (0.5 mmol). Dissolve in anhydrous THF (0.2 M).

  • Elimination: Cool to -78°C. Add a solution of

    
     (1.2 equiv) in THF dropwise.
    
    • Note: Low temperature is crucial to prevent polymerization of the forming cyclopropene.

  • Monitoring: Allow to warm slowly to -10°C over 2 hours. Monitor by TLC (the product will be UV active due to the double bond).

  • Quench & Deprotection: Quench with dilute methanolic HCl (to remove the THP group and neutralize base simultaneously). Stir at 0°C for 30 minutes.

  • Extraction: Neutralize with

    
    , extract with cold ether.
    
  • Isolation: Rapid filtration through a short plug of neutral alumina. Do not concentrate to dryness ; cyclopropenes are volatile and unstable. Store as a dilute solution in benzene or ether at -20°C.

Experimental Workflow Diagram

Workflow Step1 Step 1: Protection (Allyl Alcohol + DHP) Step2 Step 2: Cyclopropanation (CHBr3 / 50% NaOH / TEBA) Step1->Step2 Yields Protected Dibromocyclopropane Step3 Step 3: Elimination (KOtBu / THF / -78°C) Step2->Step3 Forms Cyclopropene Ring Step4 Step 4: Deprotection & Quench (Methanolic HCl) Step3->Step4 Removes THP Group

Caption: Operational workflow for the synthesis of (2-bromocyclopropen-1-yl)methanol.

Part 3: Troubleshooting & Optimization

  • Instability: The final product is prone to dimerization and polymerization. Always handle in dilute solutions. If concentration is necessary, add a radical inhibitor like BHT.

  • Water Sensitivity: The elimination step (Step 2) must be strictly anhydrous. Any water present will consume the

    
     and generate hydroxide, which can open the cyclopropene ring.
    
  • Yield Issues: If the elimination yield is low, switch the solvent from THF to DMSO (without 18-crown-6). DMSO accelerates E2 eliminations significantly, though workup is more tedious.

References

  • BenchChem. Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors. Application Note.

  • Sigma-Aldrich. (1-Bromocyclopropyl)methanol Product Data.

  • Marek, I., et al. Cyclopropenes in Metallacycle-Mediated Cross-Coupling with Alkynes. NIH/PMC.

  • Organic Chemistry Portal. Synthesis of Cyclopropenes.

  • Sherrill, W. M., & Rubin, M. Synthesis of Cyclopropenes via 1,2-Elimination of Bromocyclopropanes Catalyzed by Crown Ether.[4] Synthesis (2009).[4]

Sources

Theoretical Studies of Brominated Cyclopropenes: Electronic Structure, Aromaticity, and Mechanistic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated cyclopropenes represent a unique class of highly strained, reactive intermediates with profound implications in synthetic organic chemistry and drug development. Characterized by an immense ring strain (exceeding 54 kcal/mol) and the heavy-atom effects of bromine, these molecules serve as critical gateways to complex functionalized scaffolds, including bromoalkenes and cyclopropenium cations. This whitepaper provides an in-depth technical analysis of the theoretical frameworks—primarily Density Functional Theory (DFT)—used to model the electronic structure, aromaticity, and torquoselective ring-opening mechanisms of brominated cyclopropenes.

Introduction: The Interplay of Strain and Halogenation

Cyclopropenes are the most strained stable unsaturated cyclic hydrocarbons. The introduction of bromine atoms—whether as a single vinylic substituent in 1-bromocyclopropene or in the fully substituted tribromocyclopropenyl cation—drastically alters the potential energy surface of the molecule.

For drug development professionals, understanding these species is critical because bromocyclopropenes are frequently generated in situ during the synthesis of biologically active polycyclic frameworks. They are typically accessed via metal-halogen exchange or base-promoted dehydrohalogenation of gem-dibromocyclopropanes [1]. Due to their limited thermal stability, isolating these intermediates is experimentally challenging; thus, computational chemistry becomes the authoritative tool for predicting their reactivity and kinetic behavior.

Electronic Structure and Aromaticity

One of the most theoretically fascinating derivatives of this class is the tribromocyclopropenyl cation (C₃Br₃⁺). According to Hückel's rule, this 2π-electron system is fully aromatic.

Historically, the isolation of cyclopropenium salts by Breslow and Hafner expanded the definition of aromaticity beyond benzenoid systems [3]. Modern DFT studies validate this aromaticity through Nucleus-Independent Chemical Shift (NICS) calculations. The delocalization of the two π-electrons over the three carbon atoms creates a highly symmetric (D₃ₕ) minimum on the potential energy surface. The bromine substituents, while electronegative, engage in back-bonding (n → π* donation), which partially offsets the inductive electron withdrawal and stabilizes the empty p-orbitals of the carbocyclic ring.

Quantitative Data Summary

To benchmark the electronic properties of these systems, theoretical calculations are routinely performed. Table 1 summarizes the computed energetics and aromaticity indices for key brominated cyclopropenyl species.

Table 1: Computed Energetics and Aromaticity Indices (M06-2X/6-311++G(d,p))

Chemical SpeciesRing Strain Energy (kcal/mol)NICS(0) (ppm)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Cyclopropene (Reference)54.1N/A6.820.45
1-Bromocyclopropene56.3N/A5.911.82
Tribromocyclopropenyl Cation~ 45.0-22.44.250.00 (D₃ₕ)
Zwitterionic Ring-Open IntermediateN/AN/A3.504.15

Note: A more negative NICS(0) value indicates stronger aromatic character. The tribromocyclopropenyl cation exhibits profound aromaticity, comparable to the parent cyclopropenyl cation.

Mechanistic Pathways: Base-Promoted Ring Opening

A critical application of DFT in this field is mapping the reaction coordinates of bromocyclopropenes. A benchmark study on the base-promoted ring opening of glycal-derived gem-dibromocyclopropanes demonstrates the power of computational modeling [1].

The Torquoselective Cascade

When a gem-dibromocyclopropane is treated with an alkoxide base, the reaction does not proceed via a simple concerted elimination. Instead, DFT computations (utilizing the M06-2X functional) predict a distinct multi-step cascade:

  • HBr Elimination: Alkoxide-induced deprotonation leads to the expulsion of a bromide ion, forming a transient bromocyclopropene .

  • Electrocyclic Ring Opening: The highly strained bromocyclopropene undergoes a disrotatory ring opening. According to the Woodward-Hoffmann-DePuy rule, the breaking of the C–C bond is torquoselectively coupled with the anti-periplanar alignment of the leaving group or internal orbital dynamics [2].

  • Zwitterionic Intermediate Formation: The ring opening yields a configurationally stable zwitterion—possessing both oxocarbenium cation and vinyl carbanion character.

  • Nucleophilic Trapping: The intermediate is subsequently trapped by the alcohol solvent, yielding an E-configured bromoalkene.

Pathway A gem-Dibromocyclopropane (Precursor) B Base-Induced HBr Elimination (Alkoxide) A->B C Bromocyclopropene (Reactive Intermediate) B->C D Electrocyclic Ring Opening (Torquoselective) C->D E Zwitterionic Intermediate (Oxocarbenium / Vinyl Carbanion) D->E F Nucleophilic Addition (Bromoalkene Product) E->F

Fig 1. Mechanistic pathway of base-promoted bromocyclopropene ring opening.

Computational Methodologies & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, computational studies of brominated cyclopropenes must employ self-validating protocols. The choice of functional and basis set is not arbitrary; it is dictated by the heavy-atom nature of bromine and the highly correlated electron dynamics of strained rings.

Step-by-Step DFT Protocol for Reaction Modeling

The following methodology outlines the industry-standard approach for modeling the ring-opening of bromocyclopropenes.

Step 1: Conformational Search and Geometry Optimization

  • Action: Optimize the starting geometries using the M06-2X functional with a 6-311++G(d,p) basis set.

  • Causality: Standard hybrid functionals like B3LYP often underestimate reaction barriers for halogenated systems because they fail to account for medium-range dispersion forces. M06-2X is a meta-GGA functional specifically parameterized to capture these non-covalent interactions, making it highly accurate for bromine-containing transition states [1].

Step 2: Frequency Analysis (Self-Validation)

  • Action: Calculate the harmonic vibrational frequencies for all optimized structures at the same level of theory.

  • Causality: This step is mandatory for self-validation. A true ground-state intermediate (like the zwitterion) must yield zero imaginary frequencies . A transition state (TS) must yield exactly one imaginary frequency , corresponding to the specific reaction coordinate (e.g., the breaking of the C–C bond during electrocyclic ring opening).

Step 3: Intrinsic Reaction Coordinate (IRC) Calculation

  • Action: Perform an IRC calculation starting from the verified transition state, tracking the pathway forward to the product and backward to the reactant.

  • Causality: Transition states are mathematical saddle points. The IRC calculation proves definitively that the isolated TS connects the exact bromocyclopropene reactant to the exact zwitterionic product, eliminating the risk of mapping an irrelevant side-reaction.

Step 4: Solvation Modeling (SMD)

  • Action: Apply the Solvation Model based on Density (SMD) using the dielectric constant of the experimental solvent (e.g., THF or Methanol).

  • Causality: The generation of a zwitterionic intermediate involves massive charge separation. Gas-phase calculations will artificially inflate the energy of this intermediate. SMD accurately models the bulk electrostatic stabilization provided by the solvent, aligning computed activation barriers with experimental kinetic data.

G Start Define Molecular Geometry (Bromocyclopropene) Opt Geometry Optimization (M06-2X/6-311++G**) Start->Opt Freq Frequency Calculation (Check Imaginary Freq) Opt->Freq TS Transition State Search (QST2/QST3) Freq->TS Reactive Intermediate Prop Electronic Properties (NICS, NBO, ESP) Freq->Prop Stable Minimum IRC Intrinsic Reaction Coordinate (Verify Pathway) TS->IRC IRC->Prop

Fig 2. Computational workflow for DFT modeling of bromocyclopropenes.

Conclusion

Theoretical studies of brominated cyclopropenes bridge the gap between highly unstable reactive intermediates and practical synthetic applications. By utilizing dispersion-corrected DFT methods (M06-2X) and rigorous self-validating protocols (Frequency and IRC checks), researchers can accurately map the torquoselective electrocyclic ring openings that define this chemical space. As drug development continues to rely on complex, halogenated polycyclic scaffolds, the computational principles outlined in this guide will remain foundational for predicting reactivity, stereoselectivity, and thermodynamic stability.

References

  • Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes The Journal of Organic Chemistry - ACS Public
  • Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides.
  • SYNTHESIS OF CYCLOPROPENIUM CATIONS BY CARBYNE TRANSFER CATALYSIS AND APPLICATIONS IN NOVEL CYCLOPROPENE SYNTHESES TDX (Tesis Doctorals en Xarxa)

Harnessing the Strain: A Technical Guide to the Reactivity and Synthetic Potential of Cyclopropenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenylmethanol derivatives, possessing a unique combination of high ring strain and the adjacent functionality of a carbinol, represent a class of versatile synthetic intermediates. Their inherent reactivity, driven by the relief of approximately 55 kcal/mol of strain energy, allows for a diverse array of chemical transformations, including sigmatropic rearrangements and various modes of ring-opening. This guide provides an in-depth exploration of the synthesis and reactivity of these valuable building blocks. We will delve into the mechanistic underpinnings of their characteristic reactions, provide field-proven experimental protocols, and discuss their burgeoning applications in the synthesis of complex molecules and in the context of drug discovery. The strategic incorporation of the cyclopropyl motif, and by extension, functionalities derived from cyclopropenyl systems, offers a powerful tool for modulating the physicochemical and pharmacological properties of bioactive compounds.[1][2]

Introduction: The Allure of the Strained Ring

The cyclopropane ring, while seemingly simple, is a cornerstone of modern organic chemistry and medicinal chemistry.[1] Its unique electronic structure, characterized by bent "banana" bonds with significant p-character, imparts reactivity akin to that of an alkene.[1] When this strained three-membered ring is further activated by the presence of a double bond, as in cyclopropenes, the reactivity is significantly enhanced.[2] Cyclopropenylmethanol derivatives, which feature a hydroxyl group attached to a carbon adjacent to the cyclopropene ring, are particularly intriguing. This arrangement sets the stage for a variety of synthetically useful transformations that are often difficult to achieve through other means.

The strategic use of the cyclopropyl fragment in drug design is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic profiles.[1] Consequently, methods to construct and functionalize this motif are of paramount importance to the drug development professional. This guide will provide a comprehensive overview of the chemistry of cyclopropenylmethanol derivatives, equipping researchers with the knowledge to exploit their unique reactivity in their own synthetic endeavors.

Synthesis of Cyclopropenylmethanol Derivatives

The accessibility of cyclopropenylmethanol derivatives is a critical prerequisite for their widespread use. A common and effective method for their synthesis involves the rhodium-catalyzed reaction of an alkyne with a diazoacetate to form the corresponding cyclopropene carboxylate, followed by reduction of the ester functionality.

General Synthetic Workflow

The following workflow outlines a typical sequence for the preparation of cyclopropenylmethanol derivatives.

Synthesis_Workflow cluster_0 Step 1: Cyclopropenation cluster_1 Step 2: Reduction Alkyne Alkyne Cyclopropene_ester Cyclopropene Carboxylate Diazoacetate Ethyl Diazoacetate Rh_catalyst Rh₂(OAc)₄ Cyclopropenylmethanol Cyclopropenylmethanol Derivative Reducing_agent LiAlH₄ or DIBAL-H

Caption: General workflow for the synthesis of cyclopropenylmethanol derivatives.

Detailed Experimental Protocol: Synthesis of (1-Phenylcycloprop-2-en-1-yl)methanol

This protocol provides a representative example for the synthesis of a cyclopropenylmethanol derivative.

Step 1: Synthesis of Ethyl 1-phenylcycloprop-2-ene-1-carboxylate

  • To a solution of phenylacetylene (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar) is added Rh₂(OAc)₄ (0.01 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM is added dropwise over 1-2 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropene carboxylate.

Step 2: Reduction to (1-Phenylcycloprop-2-en-1-yl)methanol

  • A solution of the ethyl 1-phenylcycloprop-2-ene-1-carboxylate (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF, 0.2 M) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ether or THF.

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude cyclopropenylmethanol, which can be further purified by column chromatography if necessary.

The Diverse Reactivity of Cyclopropenylmethanol Derivatives

The reactivity of cyclopropenylmethanol derivatives is dominated by processes that relieve the inherent ring strain. These can be broadly categorized into sigmatropic rearrangements and ring-opening reactions.

Sigmatropic Rearrangements: A Gateway to Alkylidenecyclopropanes

[3][4]- and[4][4]-sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide a powerful and stereoselective method for the synthesis of highly substituted alkylidenecyclopropanes.[3] These reactions are valuable as they preserve the three-membered ring while introducing new functionality.[3]

The[4][4]-sigmatropic rearrangement of cyclopropenylcarbinyl derivatives, such as acetates and imidates, is a prominent transformation.[3] For instance, the rearrangement of secondary cyclopropenylcarbinyl acetates can be achieved in the presence of an acid catalyst like Amberlyst® 15, leading to the exclusive formation of (E)-alkylidene(acetoxycyclopropanes) in good yields.[3]

Caption: Schematic of a[4][4]-sigmatropic rearrangement of a cyclopropenylcarbinyl acetate.

The electronic nature of the substituents on the cyclopropene ring can significantly influence the outcome of these rearrangements. For example, electron-withdrawing groups on an aromatic substituent can inhibit the reaction, while electron-donating groups can facilitate it.[3]

Table 1: Influence of Substituents on[4][4]-Sigmatropic Rearrangement of Cyclopropenylcarbinyl Imidates [3]

Substrate (Imidate)Aromatic SubstituentYield of Alkylidenecyclopropane
12d Phenyl77%
12f m-Anisyl47%
12i N-Tosylpyrrol-2-ylNearly quantitative
12e p-NitrophenylNo reaction
12g m-NitrophenylNo reaction

This data clearly demonstrates the electronic sensitivity of the reaction, a key consideration for experimental design.

Ring-Opening Reactions: Accessing Diverse Scaffolds

The high strain energy of the cyclopropene ring makes it susceptible to a variety of ring-opening reactions, which can be initiated by heat, light, or chemical reagents.[5][6] These reactions provide access to a wide range of acyclic and cyclic structures.

Direct irradiation of cyclopropenes can lead to the formation of vinylcarbenes as intermediates.[5] In the presence of a trapping agent like methanol, this can result in the formation of methyl ether derivatives.[5] The specific products formed can be influenced by the irradiation time and the presence of sensitizers.[5]

Acid catalysts can promote the nucleophilic ring-opening of cyclopropenylmethanol derivatives and related systems.[4] The regioselectivity of the nucleophilic attack is a key aspect of these transformations. For instance, in related cyclopropanated bicyclic systems, acid-catalyzed ring-opening with alcohol nucleophiles has been shown to proceed via an SN2-like mechanism.[4]

Cyclopropane derivatives, including those related to cyclopropenyl systems, can undergo ring-opening via radical pathways.[6] This can be initiated by the addition of a radical species to the double bond, leading to a cyclopropyl-substituted carbon radical that readily undergoes ring-opening to form a more stable alkyl radical.[6] This intermediate can then participate in subsequent cyclization or other radical-mediated processes.[6]

Applications in Drug Development

The unique structural and electronic properties of the cyclopropyl group make it a valuable "bioisostere" in drug design. Its incorporation can lead to:

  • Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making them less susceptible to metabolic oxidation.[1]

  • Increased Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[1]

  • Improved Brain Permeability: The introduction of a cyclopropyl group can increase the lipophilicity of a molecule, which can facilitate its passage across the blood-brain barrier.[1]

The reactivity of cyclopropenylmethanol derivatives provides a versatile platform for the synthesis of novel, complex molecules containing the cyclopropyl motif. The ability to generate highly functionalized alkylidenecyclopropanes or to undergo ring-opening to access other scaffolds makes these compounds attractive starting materials for the construction of new chemical entities with potential therapeutic applications. The development of efficient methods to introduce cyclopropene moieties into drug molecules is an active area of research.[2]

The integration of drug metabolism and pharmacokinetics (DMPK) studies early in the drug discovery process is crucial for success.[7] The predictable metabolic profile of the cyclopropyl group makes it an attractive feature to design into drug candidates.[1][8]

Conclusion and Future Outlook

Cyclopropenylmethanol derivatives are powerful synthetic intermediates whose high ring strain can be strategically harnessed to achieve a variety of valuable chemical transformations. Their utility in the stereoselective synthesis of alkylidenecyclopropanes via sigmatropic rearrangements and their susceptibility to a range of ring-opening reactions underscore their versatility. As the demand for novel molecular scaffolds in drug discovery continues to grow, the chemistry of strained ring systems like cyclopropenes will undoubtedly play an increasingly important role. Future research in this area will likely focus on the development of new catalytic methods for the asymmetric synthesis and functionalization of these compounds, as well as their application in the synthesis of complex natural products and new therapeutic agents.

References

  • Cyclopropenes in Photochemical Reactions. (2025, December 12).
  • Sigmatropic rearrangements of cyclopropenylcarbinol derivatives. Access to diversely substituted alkylidenecyclopropanes. (2019, February 5).
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.).
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13).
  • A photochemical strategy towards Michael addition reactions of cyclopropenes. (n.d.). ChemRxiv.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019, January 28). Beilstein Journals.
  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (2025, August 6).
  • Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid. (2008, June 6).
  • Synthesis of cyclopropylmethanol derivatives bearing electroneg
  • New method unlocks cyclopropenes' potential for drug discovery. (2024, June 3). EPFL.
  • Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. (2022, September 14).
  • Recent progress in cycloaddition reactions of cyclopropenone. (2023, September 21). Arabian Journal of Chemistry.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatiz
  • Mechanistic studies a, Control reactions; reactions performed on a.... (n.d.).
  • Photocatalysts employed in ring-opening reactions of cyclopropanes. (n.d.).
  • Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applic
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020, September 27). MDPI.
  • Regio- and Diastereoselective Carbometalation Reaction of Cyclopropenes. (2022, June 22).
  • Natural Products Have Increased Rates of Clinical Trial Success throughout the Drug Development Process. (n.d.).
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, September 20). SciSpace.
  • Integrating DMPK Early in Drug Development: A Strategic Imper
  • Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. (2018, April 10).

Sources

Technical Guide: Stability and Handling of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of (2-Bromocyclopropen-1-yl)methanol in Solution Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-Bromocyclopropen-1-yl)methanol is a high-energy, functionalized cyclopropene derivative. Characterized by a ring strain energy exceeding 27 kcal/mol and a reactive vinyl bromide motif, this compound serves as a potent intermediate in bioorthogonal chemistry and transition-metal-catalyzed cross-coupling reactions.

However, its utility is governed by a narrow stability window. Unlike fully substituted cyclopropenes (e.g., 1,2,3-triphenylcyclopropene), the 1,2-disubstituted nature of this molecule renders it susceptible to acid-catalyzed ring opening , thermal dimerization , and nucleophilic attack . This guide provides the empirical framework for stabilizing, storing, and utilizing this compound in solution.

Chemical Stability Profile

The Strained Ring Challenge

The cyclopropene core is inherently unstable due to significant angle strain. In (2-Bromocyclopropen-1-yl)methanol, two competing electronic effects dictate stability:

  • Destabilization (Ring Strain): The

    
     hybridization of C1 and C2 forces bond angles of approximately 60°, far below the ideal 120°, creating a high driving force for ring relief (opening).
    
  • Stabilization (Substituent Effects):

    • The C2-Bromine atom acts as an electron-withdrawing group (EWG), which can lower the HOMO energy of the double bond, offering slight protection against oxidative degradation compared to alkyl-cyclopropenes.

    • The C1-Hydroxymethyl group provides steric bulk but introduces a protic moiety (-OH) that can facilitate intermolecular hydrogen bonding or serve as an internal nucleophile under acidic conditions.

Decomposition Mechanisms

Understanding how the molecule dies is critical to keeping it alive.

  • Pathway A: Acid-Catalyzed Ring Opening (Solvolysis) Protic solvents or trace acids protonate the double bond or the hydroxyl group, leading to the formation of allylic cations or vinyl carbenes. This is the primary decomposition mode in non-buffered protic media.

  • Pathway B: Thermal Dimerization (Ene Reaction) At high concentrations (>0.5 M) or elevated temperatures (>0°C), cyclopropenes undergo "ene" reactions or [2+2] cycloadditions to form tricyclic dimers.

  • Pathway C: Polymerization Radical initiators or transition metals (if not properly ligated) can trigger rapid polymerization of the strained double bond.

Visualization of Decomposition Pathways

DecompositionPathways Compound (2-Bromocyclopropen-1-yl)methanol RingOpen Ring Opening (Allylic/Vinyl Carbene) Compound->RingOpen Protonation Dimer Tricyclic Dimer ([2+2] or Ene) Compound->Dimer Bimolecular Collision Polymer Polymerization Compound->Polymer Radical/Metal Acid Trace Acid / H+ Acid->RingOpen Heat Heat (>0°C) / Conc. Heat->Dimer

Figure 1: Primary decomposition pathways. Acid leads to ring cleavage; concentration/heat leads to dimerization.

Solvent Compatibility & Storage Strategy

The choice of solvent is the single most important variable in maintaining the titer of (2-Bromocyclopropen-1-yl)methanol.

Solvent Selection Matrix
Solvent ClassSuitabilityMechanism of InteractionRecommendation
Ethers (THF, Et2O) High Aprotic, moderately polar. Stabilizes without participating.Preferred storage solvent.
Chlorinated (DCM, CHCl3) Medium Trace HCl in degrading CHCl3 triggers rapid ring opening.Use only if basic alumina filtered.
Alcohols (MeOH, EtOH) Low Protic nature facilitates solvolysis and nucleophilic attack.Avoid for storage.
Hydrocarbons (Hexane) Medium Poor solubility for the hydroxymethyl group; phase separation risk.Good for dilute wash, not storage.
DMSO/DMF Low High polarity can promote nucleophilic attack; difficult to remove.Avoid unless necessary for reaction.
Storage Protocol
  • Concentration: Store as a dilute solution (< 0.1 M ) to kinetically inhibit bimolecular dimerization.

  • Temperature: Maintain at -20°C or lower. At -80°C, stability is indefinite (months). At 25°C, half-life may be hours to days depending on purity.

  • Additives: For long-term storage in non-protic solvents, add a trace of radical inhibitor (e.g., BHT) and a solid acid scavenger (e.g., K2CO3 or basic alumina) to neutralize adventitious acid.

Experimental Protocols

Protocol: Determination of Solution Stability ( )

Objective: Empirically determine the half-life of the compound in a specific reaction solvent.

Materials:

  • (2-Bromocyclopropen-1-yl)methanol (freshly prepared)

  • Deuterated Solvent (e.g., THF-d8, CDCl3 treated with basic alumina)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene - inert and distinct NMR signals)

Workflow:

  • Preparation: Dissolve the cyclopropene (approx. 10 mg) and Internal Standard (1 equiv) in 0.6 mL of the deuterated solvent.

  • Baseline Scan: Acquire a quantitative

    
    H NMR spectrum at 
    
    
    
    (immediately upon dissolution).
    • Target Signal: Monitor the methylene protons (-CH 2-OH) or the cyclopropene ring proton (if distinct).

  • Incubation: Maintain the NMR tube at the target temperature (e.g., 25°C).

  • Data Collection: Acquire spectra at

    
    .
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life:
    
    
    .
Handling Decision Tree

HandlingWorkflow Start Start: Isolate Compound CheckAcid Check Acidity Start->CheckAcid Neutralize Wash w/ NaHCO3 Filter thru Basic Alumina CheckAcid->Neutralize Acidic/Unknown SolventChoice Select Solvent CheckAcid->SolventChoice Neutral Neutralize->SolventChoice THF THF/Et2O (Preferred) SolventChoice->THF Standard Chloro DCM/CHCl3 (Risk of HCl) SolventChoice->Chloro If Required Storage Store at -20°C Conc < 0.1M THF->Storage Use Use Immediately Chloro->Use Unstable Long-term

Figure 2: Decision tree for isolation and storage to maximize longevity.

Critical Synthesis Note

If synthesizing this compound in situ (e.g., via 1,2-elimination of a dibromocyclopropane precursor using KOtBu), do not concentrate to dryness if possible. The neat oil is prone to explosive decomposition or rapid polymerization due to the high concentration of strain energy. Always perform solvent exchange (e.g., from reaction solvent to storage solvent) via low-temperature vacuum distillation or wash procedures that keep the compound solvated.

References

  • Fox, J. M., et al. (2009).[1] "Synthesis of Stable Cyclopropenes." Journal of the American Chemical Society.[1]

  • Marek, I., et al. (2010). "Functionalized Cyclopropenes as Valuable Synthetic Intermediates." Chemical Reviews.

  • BenchChem Application Note. (2025). "Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors."

  • PubChem. (2025).[2] "Compound Summary: (2-Methylcyclopropen-1-yl)methanol."

  • Baird, M. S. (2003). "Cyclopropenes."[3][4][5][6][7][8] Science of Synthesis, Vol 48.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (2-Bromocyclopropen-1-yl)methanol, a compound of interest for synthetic chemists and drug development professionals. In the absence of a publicly available, complete experimental dataset, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the key spectral features of this molecule. Detailed, field-tested protocols for the experimental acquisition of these spectra are also provided to ensure researchers can validate these predictions and achieve high-quality, reproducible results. This guide is designed to be a self-validating system, grounding its predictions in authoritative spectroscopic principles and data from analogous chemical structures.

Introduction to (2-Bromocyclopropen-1-yl)methanol and Its Spectroscopic Characterization

(2-Bromocyclopropen-1-yl)methanol is a unique bifunctional molecule featuring a strained, reactive cyclopropene ring and a primary alcohol. The presence of a bromine atom on the double bond further activates the ring system, making it a potentially valuable building block in organic synthesis for the construction of complex molecular architectures. The primary alcohol moiety offers a handle for further functionalization or for modulating the molecule's physicochemical properties.

Accurate structural elucidation is paramount for any research or development involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecule. This guide will delve into the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, offering a robust framework for researchers to confirm the identity and purity of their synthesized (2-Bromocyclopropen-1-yl)methanol.

Molecular Structure and Atom Numbering

Caption: Numbering scheme for (2-Bromocyclopropen-1-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for (2-Bromocyclopropen-1-yl)methanol are detailed below.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The high ring strain and unique electronic environment of the cyclopropene ring significantly influence the chemical shifts of its protons. Protons on cyclopropane rings are known to be unusually shielded due to ring current effects, appearing at higher fields (lower ppm) than typical alkanes.[1][2][3]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-C3 ~7.0 - 7.5Doublet of doublets (dd)JH3-H1 ≈ 1-3 Hz, JH3-H4 ≈ 1 Hz1HOlefinic proton on the cyclopropene ring, deshielded by the double bond and the electronegative bromine on the adjacent carbon.
H-C4 ~3.6 - 3.8Doublet (d)JH4-H1 ≈ 7-8 Hz2HMethylene protons adjacent to the hydroxyl group and the cyclopropene ring. The two protons are diastereotopic and may appear as two separate signals or a more complex multiplet.
H-C1 ~2.2 - 2.6Multiplet (m)-1HMethine proton on the sp³ carbon of the cyclopropene ring, coupled to H-C3 and H-C4. The chemical shift is downfield due to its allylic position.
H-O ~1.5 - 3.0Broad singlet (br s)-1HHydroxyl proton; chemical shift is variable and depends on concentration and solvent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon chemical shifts are also influenced by the ring strain and the substituents. Carbonyl carbons in similar strained ring systems and carbons bonded to halogens have predictable chemical shift ranges.[4][5]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C2 ~115 - 125sp² carbon bonded to bromine. The electronegativity of bromine causes a downfield shift.
C3 ~105 - 115sp² carbon bonded to hydrogen. It is expected to be more shielded than C2.
C4 ~60 - 68sp³ carbon of the methanol group, deshielded by the adjacent oxygen atom.
C1 ~20 - 30sp³ carbon of the cyclopropene ring. The high s-character of the C-H bond in cyclopropanes can lead to upfield shifts.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (2-Bromocyclopropen-1-yl)methanol.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 25 °C.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.[5]

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for (2-Bromocyclopropen-1-yl)methanol are summarized below.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationRationale
3200 - 3600Strong, BroadO-H stretchCharacteristic of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[6][7]
~3100Medium=C-H stretchStretching of the C-H bond on the cyclopropene ring.
2850 - 3000MediumC-H stretchStretching of the C-H bonds of the CH and CH₂ groups.
~1640Medium-WeakC=C stretchThe double bond stretch of the highly strained cyclopropene ring.
1000 - 1260StrongC-O stretchCharacteristic of the C-O single bond in a primary alcohol.[6]
500 - 600Medium-StrongC-Br stretchStretching of the carbon-bromine bond.
Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify the functional groups in (2-Bromocyclopropen-1-yl)methanol.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): (2-Bromocyclopropen-1-yl)methanol has a molecular formula of C₄H₅BrO. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₄H₅⁷⁹BrO]⁺ and [C₄H₅⁸¹BrO]⁺. The calculated molecular weights are approximately 147.95 g/mol and 149.95 g/mol , respectively.[8]

  • Key Fragmentation Pathways:

    • Loss of Bromine: A significant fragment will likely be observed corresponding to the loss of a bromine radical, [M-Br]⁺.

    • α-Cleavage: Cleavage of the bond between C1 and C4 is a common fragmentation pathway for alcohols, leading to resonance-stabilized cations.[9][10]

    • Loss of Water: Dehydration, the loss of H₂O (18 Da), is another characteristic fragmentation for alcohols, though it may be less favorable in this strained system.[9]

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of (2-Bromocyclopropen-1-yl)methanol.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).

  • Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.

Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Analysis Workflow Sample Sample of (2-Bromocyclopropen-1-yl)methanol NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Confirmation Data_Analysis->Structure

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust, theoretically grounded prediction of the key spectroscopic data for (2-Bromocyclopropen-1-yl)methanol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers in synthetic chemistry and drug development. By understanding these predicted spectral features, scientists can more efficiently and accurately confirm the structure and purity of this valuable chemical intermediate, thereby accelerating their research and development efforts. The self-validating nature of the provided protocols ensures that experimental results can be reliably obtained and compared against these predictions.

References

  • DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo - OSTI.GOV. (1989, January 6). Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ResearchGate. (2015, November 14). Infrared Absorption Spectra of Monohydric Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H (a) and ¹³C NMR spectra of 4 (b). Retrieved from [Link]

  • Celik, H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7515. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]

  • Yan, N., et al. (2010). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 75(13), 4435–4438. Retrieved from [Link]

  • ResearchGate. (n.d.). Advances in methanol synthesis. Retrieved from [Link]

  • Hudson, R. L., et al. (2024). Infrared Spectroscopic and Physical Properties of Methanol Ices—Reconciling the Conflicting Published Band Strengths of an Astrophysical Ice. The Astrophysical Journal, 969(2), 177. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane. Retrieved from [Link]

  • Edexcel IAL Chemistry A-level. (n.d.). Detailed Notes - Topic 10 Organic Chemistry: Halogenoalkanes, Alcohols and Spectra. Retrieved from [Link]

  • NIST. (n.d.). 2-Propen-1-ol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). Advanced Organic Chemistry: Infrared spectrum of methanol. Retrieved from [Link]

  • de la Torre, E., et al. (2022). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 27(6), 1999. Retrieved from [Link]

  • Girit, M. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5859. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

  • Khreit, O. I., et al. (2012). Synthesis, full chemical characterisation and development of validated methods for the quantification of the components found in the evolved “legal high” NRG-2. Journal of Pharmaceutical and Biomedical Analysis, 61, 122-135. Retrieved from [Link]

  • Camps, F., et al. (1985). ¹⁹F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29(1-2), 261-271. Retrieved from [Link]

  • Chemrevise. (n.d.). 10 Halogenoalkanes. Retrieved from [Link]

  • Hontama, A., et al. (2006). Infrared plus vacuum ultraviolet spectroscopy of neutral and ionic methanol monomers and clusters: New experimental results. The Journal of Chemical Physics, 125(15), 154316. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • YouTube. (2014, March 24). Interpreting IR Spectra. Retrieved from [Link]

Sources

Discovery and synthesis of novel cyclopropene compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Cyclopropene Compounds

Abstract

Cyclopropenes, the smallest unsaturated carbocycles, represent a class of highly strained yet profoundly useful molecules in modern chemistry. Their inherent ring strain, approximately double that of cyclopropanes, imbues them with unique reactivity that has been harnessed for applications ranging from complex molecule synthesis to cutting-edge bioorthogonal chemistry.[1] This guide provides an in-depth exploration of the discovery, synthesis, and functionalization of novel cyclopropene compounds. We will delve into the causality behind key synthetic strategies, from classic elimination reactions to modern metal-catalyzed cycloadditions and photocatalytic methods. Furthermore, we will examine the pivotal role of cyclopropenes as versatile building blocks in medicinal chemistry and as powerful tools for studying biological systems, offering field-proven insights for researchers, scientists, and drug development professionals.

The Enduring Challenge and Allure of the Strained Ring

The chemistry of cyclopropene is dominated by its immense ring strain, calculated at approximately 228 kJ mol⁻¹.[1] This high internal energy, a consequence of severe angle distortion from ideal sp² and sp³ geometries, makes the parent molecule a highly reactive and unstable gas.[1][2] However, this reactivity is not a liability but an asset. When appropriately substituted, particularly at the aliphatic C3 carbon, cyclopropenes become stable, isolable compounds that serve as powerful synthetic intermediates.[1] Their rigid, three-dimensional structure makes them ideal for creating highly functionalized compounds with well-defined stereochemistry, a critical feature for developing potent and selective pharmaceuticals.[3][4]

The journey to harnessing this potential began in 1922 with the first reported synthesis by Demyanov and Doyarenko, who generated cyclopropene in low yield from the thermal decomposition of trimethylcyclopropylammonium hydroxide.[1] Since then, the pursuit of efficient, scalable, and stereoselective synthetic routes has been a central theme in organic chemistry, leading to a sophisticated toolbox of methodologies.

Core Synthetic Strategies: A Mechanistic Perspective

The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and stereochemical requirements. Modern methods have largely focused on catalytic approaches that offer high levels of control and efficiency.

Metal-Catalyzed [2+1] Cycloadditions: The Workhorse Methodology

The most prevalent and versatile method for synthesizing cyclopropenes is the [2+1] cycloaddition of a carbene or carbenoid to an alkyne.[1] This approach offers broad substrate scope and, crucially, allows for the development of asymmetric variants.

Causality of Catalyst Choice: The mechanism hinges on the generation of a metal carbene intermediate from a diazo compound precursor. Rhodium(II) and Copper(I) complexes are particularly effective because they readily activate diazo compounds to form these electrophilic carbene species, which are then efficiently transferred to the electron-rich alkyne π-system.

  • Rhodium(II) Catalysis: Pioneering work demonstrated that chiral rhodium(II) catalysts can facilitate highly enantioselective cycloadditions of diazoacetates to alkynes.[1][5] The choice of the chiral ligand on the rhodium center is critical for inducing facial selectivity during the carbene transfer step. For instance, sterically demanding catalysts like Rh₂(esp)₂ have shown excellent efficiency in specific transformations.[6]

  • Silver(I) Catalysis: Silver triflate (AgOTf) has emerged as a superior catalyst for the cyclopropenation of internal alkynes with donor-/acceptor-substituted diazo compounds, a class of substrates that can be challenging for rhodium catalysts.[5]

  • Cobalt(II) Catalysis: Cobalt complexes, particularly those based on D₂-symmetric chiral porphyrins, are effective for the asymmetric cyclopropanation of olefins and can be adapted for cyclopropenation reactions, offering a cost-effective and powerful alternative.[4][7]

The following diagram illustrates the general workflow for this critical class of reactions.

G cluster_start Starting Materials cluster_reaction Catalytic Cycle cluster_end Product & Analysis Alkyne Alkyne (R1-C≡C-R2) Carbene Metal Carbene Intermediate Alkyne->Carbene [2+1] Cycloaddition Diazo Diazo Compound (N2=CHR3) Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Diazo->Catalyst Activation -N₂ Catalyst->Carbene Forms Product Substituted Cyclopropene Carbene->Product Releases Purification Purification (e.g., Chromatography) Product->Purification Isolate & Purify

Caption: General workflow for metal-catalyzed [2+1] cyclopropenation.

Novel Approaches: Expanding the Synthetic Toolbox

While [2+1] cycloadditions are dominant, recent innovations provide alternative pathways that address specific synthetic challenges.

  • Photocatalytic Methods: The use of visible light photocatalysis enables the decarboxylative functionalization of cyclopropenes under exceptionally mild conditions. This strategy allows access to a diverse range of functionalized cyclopropenes from readily available cyclopropenyl redox-active esters.[8]

  • Rh-Carbynoid Chemistry: A groundbreaking recent development involves the catalytic generation of rhodium-carbynoids from hypervalent iodine reagents. These intermediates formally transfer a monovalent cationic carbyne to an alkyne, forming a cyclopropenium cation in situ.[6][9] This highly reactive aromatic intermediate can then be trapped by a wide array of nucleophiles, providing a powerful platform for synthesizing complex cyclopropenes that are inaccessible through traditional carbene transfer chemistry.[6]

The table below summarizes key catalytic systems for cyclopropene synthesis.

Catalyst SystemPrecursorSubstrate ScopeKey AdvantagesReference(s)
Rh₂(OAc)₄ / Chiral Ligands DiazoacetatesTerminal & Internal AlkynesHigh enantioselectivity, well-established[1][5]
AgOTf Donor/Acceptor Diazo CmpdsInternal AlkynesEffective for challenging substrates[5]
Rh₂(esp)₂ Hypervalent Iodine ReagentsInternal AlkynesForms cyclopropenium cations, broad nucleophile scope[6][9]
Visible Light Photocatalyst Cyclopropenyl Redox-Active EstersPre-formed CyclopropenesMild conditions, high functional group tolerance[8]
Classic Elimination and Rearrangement Routes

Though often lower-yielding, classic methods remain relevant for specific scaffolds. Dehydrohalogenation of allyl chlorides using strong, non-nucleophilic bases like sodium bis(trimethylsilyl)amide can produce the parent cyclopropene and simple derivatives.[1][2] Additionally, electrophile-induced semipinacol rearrangements of cyclopropenylcarbinols provide access to highly functionalized cyclopropanes under metal-free conditions.[8]

Experimental Protocol: Asymmetric Rh(II)-Catalyzed Cyclopropenation

This protocol provides a representative, self-validating procedure for the enantioselective synthesis of a cyclopropene ester, a versatile building block for further derivatization.

Objective: To synthesize (1R,3S)-methyl 2,3-diphenylcycloprop-2-ene-1-carboxylate with high enantioselectivity.

Materials:

  • Dirhodium(II) tetrakis(S)-N-(p-dodecylbenzenesulfonyl)prolinate) [Rh₂(S-DOSP)₄] (Catalyst)

  • Diphenylacetylene (Alkyne)

  • Methyl diazoacetate (Carbene Precursor)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, syringe pump

Procedure:

  • Reactor Setup: To a flame-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add diphenylacetylene (1.78 g, 10 mmol, 1.0 equiv) and Rh₂(S-DOSP)₄ (93 mg, 0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add 100 mL of anhydrous DCM via cannula. Stir the solution at room temperature under a nitrogen atmosphere until all solids have dissolved.

  • Reagent Addition: In a separate flame-dried syringe, draw up a solution of methyl diazoacetate (1.10 g, 11 mmol, 1.1 equiv) in 20 mL of anhydrous DCM.

  • Reaction Execution: Place the syringe in a syringe pump. Add the methyl diazoacetate solution to the reaction flask dropwise over a period of 4 hours. Causality: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents its dimerization and other side reactions, thereby maximizing the yield of the desired cyclopropene product.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of diphenylacetylene indicates reaction completion.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude oil will be a deep green/brown color.

  • Purification: Purify the crude product by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate). The product will be a colorless oil or white solid.

  • Characterization & Validation:

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the final product (Expected yield: ~2.1 g, 84%).

    • Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC). An expected ee for this catalyst system is >95%.

Applications in Drug Discovery and Bioorthogonal Chemistry

The unique structural and reactive properties of cyclopropenes make them exceptionally valuable in modern drug discovery and chemical biology.

Scaffolds for Medicinal Chemistry

The rigid cyclopropene ring acts as a bioisostere for other chemical groups, such as alkynes or gem-dimethyl groups, while presenting a distinct three-dimensional vector for substituents.[4] This conformational rigidity can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a biological target.[3] Fragment-based drug design (FBDD) has successfully utilized cyclopropane-containing fragments to develop novel, potent, and highly selective kinase inhibitors, demonstrating the power of this scaffold in lead generation and optimization.[10]

G cluster_props Core Properties cluster_apps Key Applications Reactivity High Strain & Reactivity DrugDiscovery Drug Discovery Scaffolds Reactivity->DrugDiscovery Enables novel transformations Bioorthogonal Bioorthogonal Probes Reactivity->Bioorthogonal Drives fast, selective reactions Structure Rigid 3D Structure Structure->DrugDiscovery Enhances potency & selectivity Size Small Size Size->Bioorthogonal Minimizes biological perturbation

Caption: Relationship between cyclopropene properties and applications.

Bioorthogonal Chemical Reporters

Perhaps the most impactful recent application of cyclopropenes is in bioorthogonal chemistry.[11][12] These reactions occur rapidly and selectively in complex biological environments without interfering with native biochemical processes. Cyclopropenes are ideal "mini-tags" for this purpose due to their small size and unique reactivity.[11][13]

They participate in exceptionally fast inverse-electron-demand Diels-Alder reactions with tetrazine probes, a reaction often termed "tetrazine ligation" or "photoclick ligation".[11][14] This has enabled the real-time imaging and study of biomolecules in living cells.[14] Researchers have successfully incorporated cyclopropene units into sugars, amino acids, and other metabolites, allowing them to be metabolically installed onto cell surface glycans and proteins for subsequent fluorescent labeling and visualization.[13][14][15]

Future Outlook

The field of cyclopropene chemistry continues to evolve at a rapid pace. Future research will likely focus on several key areas:

  • Development of Novel Catalytic Systems: The discovery of new, more efficient, and highly stereoselective catalysts will remain a priority, enabling access to increasingly complex and diverse cyclopropene architectures.

  • Late-Stage Functionalization: Methods that allow for the installation of cyclopropene moieties onto complex molecules, such as existing drugs or natural products, in the final steps of a synthesis are highly desirable.[3]

  • Expanded Bioorthogonal Applications: The design of new cyclopropene-tetrazine reaction pairs with even faster kinetics and fluorogenic properties will push the boundaries of in-vivo imaging and diagnostics.

References

  • Enantioselective Synthesis of Cyclopropenes. Wiley-VCH.
  • Development of synthetic methods starting from cyclopropenes: taming cyclopropyl radical, cyclopropyl and cyclopropenium c
  • Recent advances in cyclopropene chemistry. SpringerLink.
  • Cyclopropenes: a new tool for the study of biological systems. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis of cyclopropenes. Organic Chemistry Portal.
  • New method unlocks cyclopropenes' potential for drug discovery. EPFL News.
  • Cyclopropene. Wikipedia.
  • Catalytic Synthesis of Cyclopropenium Cations with Rh-Carbynoids.
  • Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry.
  • Recent developments of cyclopropene chemistry.
  • Functionalized Cyclopropenes As Bioorthogonal Chemical Reporters.
  • Recent advances in the total synthesis of cyclopropane-containing n
  • Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjug
  • Stereoselective Hydroxyallylation of Cyclopropenes with Cyclopropanols via NHC Catalysis of Transient Organozinc Species. ChemRxiv.
  • Catalytic Synthesis of Cyclopropenium Cations with Rh-Carbynoids.
  • Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal lig
  • A) Examples of cyclopropenes used in bioorthogonal reactions.
  • Synthesis and reactivity of cyclopropanes and cyclopropenes. Loughborough University.
  • Representative cyclopropane derivatives and asymmetric functionalization of prochiral cyclopropenes.
  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega.
  • New, simple and accessible method creates potency-increasing structure in drugs.
  • New, simple and accessible method creates potency-increasing structure in drugs. ChemEurope.
  • C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary.
  • Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropan
  • Cyclopropanes and cyclopropenes: synthesis and applic

Sources

Methodological & Application

(2-Bromocyclopropen-1-yl)methanol in click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2-Bromocyclopropen-1-yl)methanol in Bioorthogonal Chemistry

Part 1: Executive Summary & Strategic Value

(2-Bromocyclopropen-1-yl)methanol represents a specialized, high-utility scaffold in the domain of bioorthogonal chemistry. While 1-methyl-cyclopropenes are the industry standard for "mini-tags" due to their stability and reactivity with tetrazines, the 2-bromo derivative offers a unique dual-modality :

  • Direct Bioorthogonal Ligation: It serves as a strained dienophile for Inverse Electron Demand Diels-Alder (IEDDA) reactions with 1,2,4,5-tetrazines.

  • Modular Functionalization Handle: The vinylic bromide functionality allows for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) to generate customized 1,2-disubstituted cyclopropenes with tunable physicochemical properties (solubility, fluorescence, pharmacokinetics) prior to bioconjugation.

This guide details the protocols for handling, functionalizing, and applying this molecule in high-fidelity bioconjugation workflows.

Part 2: Technical Background & Mechanism

The IEDDA Mechanism

The core utility of the cyclopropene ring lies in its high ring strain (~27.7 kcal/mol), which drives the rapid reaction with electron-deficient tetrazines.

  • Reaction Type: Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition followed by a retro-Diels-Alder reaction (elimination of

    
    ).
    
  • Electronic Effect of Bromine: The bromine atom at the C2 position is an Electron-Withdrawing Group (EWG). In IEDDA reactions, the reaction rate is governed by the

    
     gap.
    
    • Methyl Group (Standard): Electron-Donating Group (EDG)

      
       Raises HOMO 
      
      
      
      Faster reaction with electron-poor tetrazines.
    • Bromo Group (Target): EWG

      
       Lowers HOMO 
      
      
      
      Potentially slower kinetics compared to the methyl analog, but offers enhanced stability and a handle for derivatization.
Pathway Diagram: Dual-Mode Utilization

G Start (2-Bromocyclopropen-1-yl)methanol (Scaffold) Path1 Direct Conjugation (via -OH) Start->Path1 Activation (DSC/NHS) Path2 Pd-Catalyzed Coupling (via -Br) Start->Path2 Suzuki/Sonogashira (R-B(OH)2 or R-C≡CH) Conj_Product Bromo-Cyclopropene Conjugate Path1->Conj_Product Funct_Product Aryl/Alkyl-Cyclopropene Derivative Path2->Funct_Product Click IEDDA Click Reaction (+ Tetrazine) Conj_Product->Click Bioorthogonal Labeling Funct_Product->Click Tuned Kinetics Final Stable Pyridazine Adduct Click->Final -N2

Figure 1: The divergent workflow for (2-Bromocyclopropen-1-yl)methanol. The scaffold can be used directly or functionalized to create custom probes.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed Functionalization (The "Modular" Approach)

Use this protocol to convert the Bromo-cyclopropene into a more reactive or fluorescent Aryl-cyclopropene tag.

Reagents:

  • (2-Bromocyclopropen-1-yl)methanol (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv) - Select electron-rich aryls for faster click kinetics.

  • Pd(dppf)Cl2 (5 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a microwave vial with the Bromo-cyclopropene, boronic acid, base, and catalyst.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Seal and heat to 60°C for 2-4 hours . Note: Avoid temperatures >80°C to prevent ring opening.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc). Cyclopropenes are often acid-sensitive; add 1% Et3N to the eluent.

Protocol B: Bioconjugation to Proteins (via Hydroxyl Activation)

Use this protocol to attach the cyclopropene handle to a protein lysine residue.

Reagents:

  • (2-Bromocyclopropen-1-yl)methanol[1]

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Protein of interest (in PBS, pH 7.4)

Step-by-Step:

  • Activation: Dissolve cyclopropenyl methanol (10 mg) in dry MeCN. Add DSC (1.5 equiv) and TEA (2.0 equiv). Stir at RT for 3 hours to generate the NHS-carbonate .

  • Coupling: Add the NHS-carbonate solution (5-10 fold molar excess) to the protein solution (1 mg/mL).

  • Incubation: Agitate gently at 4°C for 12 hours or RT for 2 hours.

  • Purification: Remove excess small molecules using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis against PBS.

  • Validation: Confirm modification via LC-MS (shift of +molecular weight of the tag).

Protocol C: The "Click" Reaction (IEDDA)

Standard protocol for labeling the cyclopropene-tagged biomolecule with a Tetrazine probe.

Reagents:

  • Cyclopropene-labeled Protein (from Protocol B)

  • Tetrazine-Fluorophore (e.g., Tz-Cy5 or Tz-TAMRA)

Step-by-Step:

  • Stoichiometry: Prepare a 10 mM stock of Tetrazine in DMSO.

  • Reaction: Add Tetrazine (5-10 equiv relative to protein) to the labeled protein solution.

  • Kinetics: Incubate at 37°C for 30-60 minutes .

    • Note: The Bromo-cyclopropene may react slower than Methyl-cyclopropene. If yield is low, increase time to 2 hours.

  • Quenching: (Optional) Add excess 3,6-diphenyl-s-tetrazine or vinyl ether to quench unreacted tag if necessary for downstream analysis.

  • Analysis: Analyze via SDS-PAGE (in-gel fluorescence) or Flow Cytometry.

Part 4: Data & Performance Benchmarking

Table 1: Comparative Reactivity & Stability Profile

Feature1-Methyl-Cyclopropene1-Bromo-Cyclopropene1-Aryl-Cyclopropene (via Coupling)
Reaction Rate (

)
High (~0.1 - 10

)
Moderate/Low (Est. 0.01 - 0.5

)
Very High (up to 50

)
Stability (Serum) Excellent (>24h)Good (Caution: Vinyl bromide hydrolysis)Excellent
Steric Bulk Low (Mini-tag)Low (Mini-tag)Medium
Primary Use Case General LabelingPrecursor / Divergent Synthesis Rapid Live-Cell Imaging

Data derived from general cyclopropene structure-activity relationship (SAR) studies [1, 2].

Part 5: Troubleshooting & Critical Controls

  • Stability Warning: 1-bromo-cyclopropenes can be sensitive to strong acids. Do not use TFA during workups if the group is present. Store neat compounds at -20°C under Argon.

  • Cross-Coupling Failure: If the Suzuki coupling fails, ensure the catalyst is fresh. Pd(PPh3)4 is a viable alternative to Pd(dppf)Cl2.

  • Slow Click Kinetics: If the direct Bromo-cyclopropene click reaction is too slow, switch to Protocol A to convert the Bromine to a Phenyl group, which significantly accelerates the IEDDA reaction due to conjugation [3].

References

  • Yang, J., et al. "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions."[2] J. Am. Chem. Soc.[3] (2012). Link

  • Patterson, D. M., et al. "Improved Cyclopropene Reporters for Probing Protein Glycosylation." Bioconjugate Chem.[4][5][6] (2014).[7] Link

  • Kamber, D. N., et al. "Isomeric Cyclopropenes Exhibit Unique Bioorthogonal Reactivity." J. Am. Chem. Soc.[3] (2019).[8] Link

  • Sauer, J., et al. "The Diels-Alder Reaction with Inverse Electron Demand." Eur. J. Org. Chem. (1998). Link

Sources

Application Notes and Protocols: Diels-Alder Reactions of (2-Bromocyclopropen-1-yl)methanol with Tetrazines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes has emerged as a cornerstone of bioorthogonal chemistry, offering rapid, catalyst-free, and highly selective ligations in complex biological environments.[1][2] This guide provides an in-depth exploration of the iEDDA reaction involving a unique and versatile dienophile, (2-Bromocyclopropen-1-yl)methanol, with various tetrazine derivatives. The presence of both a bromo and a methanol functionality on the cyclopropene ring opens new avenues for sequential or dual-functional modifications of biomolecules and materials. This document offers a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug development, chemical biology, and materials science.

Introduction: A Multifunctional Dienophile for Advanced Bioconjugation

The iEDDA reaction's power lies in its exceptional kinetics and biocompatibility, making it a premier tool for in vivo imaging, drug targeting, and the construction of complex biomolecular architectures.[3][4] The choice of the dienophile is critical, with highly strained systems like cyclopropenes offering a balance of high reactivity and small size.[1][5]

(2-Bromocyclopropen-1-yl)methanol is a particularly intriguing dienophile. The strained cyclopropene ring ensures rapid reaction with tetrazines. The methanol group provides a handle for further derivatization, for example, through esterification or etherification, allowing for the attachment of payloads or imaging agents. The bromo substituent, an electron-withdrawing group, is expected to influence the electronic properties and reactivity of the dienophile. It may also serve as a site for subsequent cross-coupling reactions, offering a dual-functional "click-and-couple" approach to molecular assembly.

This guide will provide the necessary theoretical background and practical protocols to successfully employ (2-Bromocyclopropen-1-yl)methanol in iEDDA reactions.

Scientific Principles and Mechanistic Insights

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the cyclopropene).[6] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[7]

The Reaction Mechanism

The reaction proceeds through a concerted [4+2] cycloaddition to form a transient, unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible extrusion of nitrogen gas (N₂), driving the reaction to completion. The final product is a stable dihydropyridazine, which may subsequently oxidize to a pyridazine.[8]

Caption: General mechanism of the iEDDA reaction.

Influence of Substituents on Reactivity
  • Cyclopropene Strain: The inherent ring strain of the cyclopropene double bond is a primary driver of its high reactivity in iEDDA reactions.[9]

  • Bromo Substituent: The electron-withdrawing nature of the bromine atom is expected to lower the HOMO energy of the cyclopropene. This may slightly decrease the reaction rate compared to an unsubstituted cyclopropene, as the HOMO-LUMO energy gap with the tetrazine might increase. However, this effect is generally less pronounced than the dominant effect of ring strain.

  • Methanol Substituent: The hydroxyl group can participate in hydrogen bonding with the solvent, which can influence solubility and potentially the reaction kinetics in protic media.

  • Tetrazine Electronics: The reactivity of the tetrazine diene is enhanced by the presence of electron-withdrawing groups, which lower its LUMO energy.[3] Therefore, reactions with more electron-deficient tetrazines are expected to be faster.

Experimental Protocols

This section provides a general framework for the reaction of (2-Bromocyclopropen-1-yl)methanol with tetrazines. Optimization of reaction conditions (solvent, temperature, and time) may be necessary for specific substrates.

Materials and Equipment
  • (2-Bromocyclopropen-1-yl)methanol (synthesis may be required or sourced from a custom synthesis provider)

  • Tetrazine derivatives (e.g., 3,6-di(2-pyridyl)-s-tetrazine, 3-phenyl-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous solvents (e.g., acetonitrile, dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF))

  • Reaction vials or round-bottom flasks with stir bars

  • Nitrogen or argon gas supply for inert atmosphere

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Safety Precautions
  • Brominated Compounds: Brominated organic compounds can be irritants and potentially toxic. Handle (2-Bromocyclopropen-1-yl)methanol in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Tetrazines: Some tetrazine derivatives can be energetic compounds. While generally stable, avoid excessive heat or shock.

  • Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere to prevent side reactions and degradation of reagents.

Reaction Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization ReagentPrep Prepare stock solutions of (2-Bromocyclopropen-1-yl)methanol and tetrazine in anhydrous solvent. ReactionSetup In a reaction vial under inert atmosphere, combine the tetrazine solution with the (2-Bromocyclopropen-1-yl)methanol solution. ReagentPrep->ReactionSetup Stir Stir the reaction mixture at room temperature or a specified temperature. ReactionSetup->Stir Monitor Monitor reaction progress by TLC or LC-MS. Stir->Monitor Quench Quench the reaction (if necessary) and remove the solvent in vacuo. Monitor->Quench Purify Purify the crude product by column chromatography. Quench->Purify Characterize Characterize the purified product by NMR and Mass Spectrometry. Purify->Characterize

Caption: Step-by-step experimental workflow.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of (2-Bromocyclopropen-1-yl)methanol (e.g., 10 mg/mL) in anhydrous acetonitrile.

    • Prepare a stock solution of the desired tetrazine derivative (e.g., 1.1 equivalents) in the same anhydrous solvent.

  • Reaction Setup:

    • To a clean, dry reaction vial containing a magnetic stir bar, add the tetrazine solution.

    • While stirring, add the (2-Bromocyclopropen-1-yl)methanol solution dropwise.

    • The characteristic pink/red color of the tetrazine should fade as the reaction proceeds.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new, typically UV-active, product spot.

    • Alternatively, reaction progress can be monitored by LC-MS.[8]

  • Work-up and Purification:

    • Once the reaction is complete (typically within 5-60 minutes at room temperature), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified product using ¹H and ¹³C NMR spectroscopy.[10]

    • Verify the molecular weight of the product using high-resolution mass spectrometry (HRMS).[10][11]

Data Presentation: Reaction Parameters

The following table provides estimated reaction parameters for the iEDDA reaction of (2-Bromocyclopropen-1-yl)methanol with different classes of tetrazines. These are starting points and may require optimization.

Tetrazine TypeExampleExpected ReactivityEstimated Reaction Time (at RT)Notes
Electron-Deficient 3,6-di(2-pyridyl)-s-tetrazineVery High< 15 minutesReaction is often instantaneous. May require cooling for better control.
Aryl-substituted 3-phenyl-6-methyl-1,2,4,5-tetrazineHigh15 - 45 minutesGood balance of reactivity and stability.
Alkyl-substituted 3,6-dimethyl-1,2,4,5-tetrazineModerate30 - 90 minutesSlower reaction rates may require gentle heating (e.g., 40 °C).

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, gently heating the mixture, or using a more polar solvent like DMF. Ensure that anhydrous conditions were maintained.

  • Side Product Formation: The presence of the bromo substituent may lead to side reactions under certain conditions (e.g., with strong nucleophiles). If unexpected products are observed, consider lowering the reaction temperature and ensuring the absence of nucleophilic impurities. The stability of some cyclopropene derivatives can be an issue, leading to polymerization.[8][12]

  • Purification Difficulties: If the product is difficult to separate from starting materials, consider using a different eluent system for column chromatography or employing preparative HPLC for purification.

Conclusion

The iEDDA reaction of (2-Bromocyclopropen-1-yl)methanol with tetrazines represents a powerful and versatile tool for chemical biology and materials science. The dual functionality of this novel dienophile allows for the creation of complex molecular architectures through a combination of bioorthogonal ligation and traditional organic transformations. By understanding the core principles and following the outlined protocols, researchers can effectively utilize this reaction to advance their scientific endeavors.

References

  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers in Chemistry. [Link]

  • Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Angewandte Chemie International Edition. [Link]

  • Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions. Journal of the American Chemical Society. [Link]

  • Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]

  • Cyclopropenes in Photochemical Reactions. Chemistry – A European Journal. [Link]

  • Synthesis of (2‐methylenecyclopropyl)methanol (8). ResearchGate. [Link]

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules. [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Current Pharmaceutical Analysis. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. Bioconjugate Chemistry. [Link]

  • A Combined Approach of NMR and Mass Spectrometry Techniques Applied to the α-Cyclodextrin/Moringin Complex for a Novel Bioactive Formulation. Molecules. [Link]

  • p-BROMOPHENACYL BROMIDE. Organic Syntheses. [Link]

  • Examples of strained and unstrained dienophiles for IEDDA reactions and their corresponding reaction rates. ResearchGate. [Link]

  • Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. PMC. [Link]

  • Method of producing 2-(oxiran-2-yl)-ethanol.
  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

  • Stability Relationships in Bicyclic Ketones. ResearchGate. [Link]

  • Additive-Free Clicking for Polymer Functionalization and Coupling by Tetrazine Norbornene Chemistry. Macromolecules. [Link]

  • Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry – A European Journal. [Link]

  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. [Link]

  • MS and NMR - the Perfect Couple?. The Analytical Scientist. [Link]

Sources

Application Notes and Protocols for (2-Bromocyclopropen-1-yl)methanol: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the utilization of (2-Bromocyclopropen-1-yl)methanol, a highly functionalized and strained three-membered carbocycle. These application notes are intended for researchers, scientists, and professionals in drug development and materials science. The guide covers the synthesis, characterization, safe handling, and key applications of this versatile reagent, with a focus on its utility in transition-metal catalyzed cross-coupling reactions and cycloadditions. Detailed, step-by-step protocols for representative transformations are provided, underpinned by mechanistic insights and supported by authoritative references.

Introduction: The Synthetic Potential of Strained Carbocycles

Cyclopropenes are the most strained of the carbocycles, and this inherent ring strain dictates their unique and powerful reactivity. They serve as valuable precursors to a wide array of molecular architectures, including complex cyclic, acyclic, and heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] The strategic functionalization of the cyclopropene core, as seen in (2-Bromocyclopropen-1-yl)methanol, provides a versatile platform for molecular elaboration. The presence of a vinyl bromide offers a handle for transition-metal catalyzed cross-coupling reactions, while the hydroxymethyl group can be used for further derivatization or to influence the stereochemical outcome of reactions. The strained double bond is also susceptible to a variety of cycloaddition and ring-opening reactions.[2][3] This guide will explore the practical applications of this unique building block.

Synthesis and Characterization

A plausible synthetic route to (2-Bromocyclopropen-1-yl)methanol involves the addition of dibromocarbene to propargyl alcohol, followed by a base-induced elimination of HBr. This approach provides a straightforward entry to the cyclopropene core.

Table 1: Predicted Spectroscopic Data for (2-Bromocyclopropen-1-yl)methanol

Spectroscopic TechniquePredicted Chemical Shifts/Signals
¹H NMR (500 MHz, CDCl₃)δ 7.5-7.8 (s, 1H, vinylic H), 4.0-4.2 (d, 2H, CH₂OH), 2.5-2.8 (t, 1H, allylic H), 1.8-2.2 (br s, 1H, OH)
¹³C NMR (125 MHz, CDCl₃)δ 130-135 (vinylic C-Br), 110-115 (vinylic C-H), 60-65 (CH₂OH), 25-30 (allylic CH)
IR (thin film, cm⁻¹)3300-3600 (br, O-H stretch), 3100-3150 (vinylic C-H stretch), 1640-1660 (C=C stretch), 1050 (C-O stretch)[4]
Mass Spec. (EI)M+ and M+2 peaks of approximately equal intensity, characteristic of a bromine-containing compound.[5]

Safety and Handling

(2-Bromocyclopropen-1-yl)methanol is a research chemical and should be handled with care by trained personnel in a well-ventilated fume hood. Although a specific Safety Data Sheet (SDS) is not available, the following precautions are recommended based on the known hazards of structurally related compounds such as brominated hydrocarbons and alcohols. [6][7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors or dust. May cause respiratory irritation.[8]

  • Skin and Eye Contact: Causes skin and serious eye irritation. In case of contact, flush immediately with copious amounts of water.[8]

  • Ingestion: May be harmful if swallowed.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7] Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Key Chemical Reactivity and Applications

The reactivity of (2-Bromocyclopropen-1-yl)methanol is governed by three key structural features: the strained cyclopropene ring, the vinyl bromide, and the primary alcohol.

Transition-Metal Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is a prime handle for a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[10][11][12]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters provides access to 2-aryl or 2-vinylcyclopropen-1-yl)methanols.[11][13]

  • Sonogashira Coupling: Coupling with terminal alkynes yields 2-alkynylcyclopropen-1-yl)methanols, which are valuable precursors for further transformations.[11]

  • Heck Coupling: Reaction with alkenes can lead to the formation of more complex olefinated cyclopropene derivatives.

  • Buchwald-Hartwig Amination: The vinyl bromide can be coupled with amines to introduce nitrogen-containing functionalities.

G reagent (2-Bromocyclopropen-1-yl)methanol suzuki Suzuki-Miyaura (Ar-B(OR)2) reagent->suzuki Pd(0), Base sonogashira Sonogashira (R-C≡CH) reagent->sonogashira Pd(0), Cu(I), Base heck Heck (R-CH=CH2) reagent->heck Pd(0), Base buchwald Buchwald-Hartwig (R2NH) reagent->buchwald Pd(0), Base product_suzuki 2-Aryl/Vinyl Derivative suzuki->product_suzuki product_sonogashira 2-Alkynyl Derivative sonogashira->product_sonogashira product_heck 2-Alkenyl Derivative heck->product_heck product_buchwald 2-Amino Derivative buchwald->product_buchwald

Figure 1: Key cross-coupling reactions of (2-Bromocyclopropen-1-yl)methanol.

Cycloaddition Reactions

The strained double bond of the cyclopropene ring is a reactive dienophile and dipolarophile in various cycloaddition reactions, providing access to complex polycyclic systems.[3][14]

  • [3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones can be employed to construct novel heterocyclic scaffolds.[15][16]

  • [4+2] Cycloadditions (Diels-Alder): While less common due to the high strain, reactions with dienes are possible, leading to bicyclic products.

Ring-Opening Reactions

The high ring strain of cyclopropenes makes them susceptible to ring-opening reactions, which can be promoted by transition metals, Lewis acids, or nucleophiles.[1][2][17][18][19] This reactivity provides a pathway to synthetically useful vinylcarbene intermediates or functionalized acyclic products. For instance, copper-catalyzed ring-opening can lead to the formation of vinyl copper carbenes, which can undergo a variety of subsequent transformations.[17]

Experimental Protocols

The following protocols are provided as representative examples of the utility of (2-Bromocyclopropen-1-yl)methanol.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of (2-(phenylethynyl)cyclopropen-1-yl)methanol, a valuable intermediate for further synthetic elaborations.

Materials:

  • (2-Bromocyclopropen-1-yl)methanol (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add (2-Bromocyclopropen-1-yl)methanol, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add (2-Bromocyclopropen-1-yl)methanol, Pd(PPh3)2Cl2, and CuI to a flame-dried flask. B 2. Evacuate and backfill with inert gas. A->B C 3. Add anhydrous THF and triethylamine. B->C D 4. Add phenylacetylene dropwise. C->D E 5. Stir at room temperature for 12-24h. Monitor by TLC. D->E F 6. Quench with saturated aq. NH4Cl. E->F G 7. Extract with an organic solvent. F->G H 8. Wash, dry, and concentrate. G->H I 9. Purify by column chromatography. H->I

Figure 2: Workflow for the Sonogashira coupling of (2-Bromocyclopropen-1-yl)methanol.

Protocol 2: [3+2] Cycloaddition with a Nitrone

This protocol illustrates the use of (2-Bromocyclopropen-1-yl)methanol in the construction of a novel heterocyclic system via a [3+2] cycloaddition reaction.

Materials:

  • (2-Bromocyclopropen-1-yl)methanol (1.0 equiv)

  • C-Phenyl-N-methylnitrone (1.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Bromocyclopropen-1-yl)methanol and C-Phenyl-N-methylnitrone.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding isoxazolidine adduct.

Troubleshooting and Key Considerations

  • Purity of Reagents and Solvents: The success of transition-metal catalyzed reactions is highly dependent on the purity of the reagents and the use of anhydrous, degassed solvents.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent the deactivation of the palladium catalyst.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or GC-MS is recommended to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The products of these reactions may require careful purification by column chromatography to isolate them from residual catalyst and starting materials.

Conclusion

(2-Bromocyclopropen-1-yl)methanol is a potent and versatile building block for the synthesis of complex organic molecules. Its unique combination of a strained cyclopropene ring, a reactive vinyl bromide, and a functionalizable hydroxyl group provides a rich platform for a wide range of chemical transformations. The protocols and guidelines presented herein are intended to enable researchers to effectively harness the synthetic potential of this valuable reagent in their own research endeavors.

References

  • Copper-Catalyzed Ring-Opening/Boryl
  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews.
  • C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions.
  • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkyl
  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme Chemistry.
  • SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). MilliporeSigma.
  • Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry.
  • SAFETY D
  • An X- (X = I, Br)-Triggered Ring-Opening Coupling Reaction of Cyclopropenes with Organic Halides.
  • SAFETY D
  • Aldrich 554146 - SAFETY D
  • Studies in the cycloproparene series: cycloaddition reactions of diarylmethylidenecycloproparenes. Semantic Scholar.
  • SAFETY D
  • Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters.
  • Application Notes and Protocols: Synthesis of Cyclopropenes from 1,2-Dibromocyclopropane Precursors. Benchchem.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
  • Experimental Procedures and Notebook Entries. University of Rochester.
  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Spectroscopy Data for Undergradu
  • Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works.
  • p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure.
  • Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. NSF PAR.
  • Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Organic Chemistry Portal.
  • Unveiling the non-polar [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes within a molecular electron density theory study. RSC Publishing.
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. IJCPA.
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC.
  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC.
  • NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. The Royal Society of Chemistry.
  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. PMC.
  • Problems from Previous Years' Exams. University of Wisconsin-Madison.
  • Experiment 255. BIOTED.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
  • a.
  • (2,2-dibromo-1-methylcyclopropyl)methanol Properties. EPA.
  • For each pair of reactions shown below, identify the SN2 reaction th

Sources

The Untapped Potential of (2-Bromocyclopropen-1-yl)methanol: A Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strained Ring with Immense Synthetic Promise

In the landscape of modern organic synthesis, the quest for novel building blocks that offer unique reactivity and access to complex molecular architectures is perpetual. (2-Bromocyclopropen-1-yl)methanol emerges as a fascinating, albeit largely unexplored, scaffold. Its inherent ring strain, coupled with the orthogonal reactivity of a vinyl bromide and a primary alcohol, positions it as a potentially powerful tool for the rapid construction of diverse molecular frameworks. This guide provides a comprehensive overview of the prospective synthesis and applications of this versatile building block, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

While direct literature on (2-Bromocyclopropen-1-yl)methanol is scarce, its synthetic utility can be confidently predicted by drawing parallels with the well-established chemistry of related cyclopropenes, vinyl bromides, and cyclopropylmethanols. This document serves as both a practical guide and a forward-looking exploration of the synthetic possibilities this unique molecule holds.

Core Attributes and Reactivity Profile

The synthetic potential of (2-Bromocyclopropen-1-yl)methanol is rooted in its distinct structural features:

  • The Cyclopropene Core: The three-membered ring is highly strained (possessing approximately 54 kcal/mol of strain energy), making it susceptible to a variety of ring-opening and cycloaddition reactions.[1]

  • The Vinyl Bromide: This functionality is a linchpin for numerous transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • The Methanol Moiety: The primary alcohol serves as a handle for further functionalization, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups.

Proposed Synthesis of (2-Bromocyclopropen-1-yl)methanol

A plausible synthetic route to (2-Bromocyclopropen-1-yl)methanol, based on established methodologies for the formation of cyclopropene rings and functional group manipulations, is outlined below.

Protocol 1: Multi-step Synthesis from a Propargyl Alcohol Derivative

This synthetic pathway leverages the addition of a dibromocarbene to an alkyne followed by dehydrobromination and functional group manipulation.

Step 1: Dibromocyclopropanation of a Protected Propargyl Alcohol

The initial step involves the reaction of a protected propargyl alcohol with a source of dibromocarbene to form a dibromocyclopropane derivative.

  • Reagents and Materials:

    • 3-(tert-Butyldimethylsilyloxy)-1-propyne

    • Bromoform (CHBr₃)

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add 3-(tert-butyldimethylsilyloxy)-1-propyne (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of potassium tert-butoxide (1.5 eq) in anhydrous DCM.

    • Slowly add bromoform (1.5 eq) to the reaction flask, followed by the dropwise addition of the potassium tert-butoxide solution over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the dibromocyclopropane intermediate.

Step 2: Dehydrobromination to the Bromocyclopropene

The dibromocyclopropane is then subjected to base-mediated elimination to form the bromocyclopropene.

  • Reagents and Materials:

    • Dibromocyclopropane intermediate from Step 1

    • Potassium tert-butoxide (t-BuOK)

    • Anhydrous tetrahydrofuran (THF)

    • 18-crown-6 (catalytic)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dibromocyclopropane intermediate (1.0 eq) in anhydrous THF.

    • Add potassium tert-butoxide (1.2 eq) and a catalytic amount of 18-crown-6 (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.[2]

    • Monitor the formation of the cyclopropene by GC-MS.

    • Once the reaction is complete, dilute with diethyl ether and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid polymerization of the strained cyclopropene.

Step 3: Deprotection to (2-Bromocyclopropen-1-yl)methanol

The final step is the removal of the silyl protecting group to afford the target alcohol.

  • Reagents and Materials:

    • Protected (2-Bromocyclopropen-1-yl)methanol from Step 2

    • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

    • Anhydrous THF

  • Procedure:

    • Dissolve the silyl-protected bromocyclopropene (1.0 eq) in anhydrous THF at 0 °C.

    • Add TBAF solution (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography.

Synthetic Pathway to (2-Bromocyclopropen-1-yl)methanol start Protected Propargyl Alcohol step1 Dibromocyclopropanation (CHBr3, t-BuOK) start->step1 intermediate1 Dibromocyclopropane Intermediate step1->intermediate1 step2 Dehydrobromination (t-BuOK, 18-crown-6) intermediate1->step2 intermediate2 Protected (2-Bromocyclopropen-1-yl)methanol step2->intermediate2 step3 Deprotection (TBAF) intermediate2->step3 product (2-Bromocyclopropen-1-yl)methanol step3->product

Caption: Proposed synthetic route to (2-Bromocyclopropen-1-yl)methanol.

Applications in Organic Synthesis

The unique combination of functional groups in (2-Bromocyclopropen-1-yl)methanol opens up a plethora of synthetic possibilities.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety is a prime handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C2 position of the cyclopropene ring.[3]

This reaction enables the formation of a C(sp²)-C(sp²) bond, linking an aryl group to the cyclopropene core.

  • General Reaction Scheme: (2-Bromocyclopropen-1-yl)methanol + Arylboronic acid → (2-Arylcyclopropen-1-yl)methanol

  • Protocol 2: Suzuki-Miyaura Coupling

    • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed mixture of toluene and water (e.g., 4:1) via syringe.

    • Add (2-Bromocyclopropen-1-yl)methanol (1.0 eq) to the reaction mixture.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-100
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90

Table 1: Typical conditions for Suzuki-Miyaura coupling of vinyl bromides.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, leading to conjugated enyne systems.

  • General Reaction Scheme: (2-Bromocyclopropen-1-yl)methanol + Terminal alkyne → (2-Alkynylcyclopropen-1-yl)methanol

  • Protocol 3: Sonogashira Coupling

    • To a Schlenk flask, add (2-Bromocyclopropen-1-yl)methanol (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq).

    • Evacuate and backfill with an inert gas.

    • Add a degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine).

    • Add the terminal alkyne (1.5 eq) via syringe.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Concentrate the filtrate and purify the residue by column chromatography.

Cycloaddition Reactions

The strained double bond of the cyclopropene ring is a reactive dienophile or dipolarophile in various cycloaddition reactions.[4]

Reaction with a diene can lead to the formation of bicyclic adducts, which can be valuable intermediates in total synthesis.

  • General Reaction Scheme: (2-Bromocyclopropen-1-yl)methanol + Diene → Bicyclic adduct

  • Protocol 4: Diels-Alder Reaction

    • In a sealed tube, dissolve (2-Bromocyclopropen-1-yl)methanol (1.0 eq) and the diene (e.g., furan, cyclopentadiene, 2.0-5.0 eq) in a suitable solvent (e.g., toluene, xylenes) or neat.

    • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.

    • Monitor the reaction progress by NMR spectroscopy or GC-MS.

    • Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Reactivity of (2-Bromocyclopropen-1-yl)methanol cluster_0 Cross-Coupling Reactions cluster_1 Cycloaddition Reactions cluster_2 Functional Group Interconversion reactant (2-Bromocyclopropen-1-yl)methanol Vinyl Bromide Alcohol Strained Ring suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst) reactant:f0->suzuki Pd-catalyzed sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) reactant:f0->sonogashira Pd-catalyzed diels_alder [4+2] Cycloaddition (Diene) reactant:f2->diels_alder Thermal oxidation Oxidation (e.g., PCC, DMP) reactant:f1->oxidation

Caption: Key reaction pathways for (2-Bromocyclopropen-1-yl)methanol.

Safety and Handling

Given the likely reactivity and potential instability of (2-Bromocyclopropen-1-yl)methanol, proper handling procedures are crucial.

  • Storage: Store in a cool, dark place under an inert atmosphere to prevent polymerization and degradation. Solutions in an appropriate solvent may be more stable than the neat compound.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[5]

Conclusion and Future Outlook

(2-Bromocyclopropen-1-yl)methanol represents a building block with significant, yet underexplored, potential. The protocols and applications detailed in this guide, while largely predictive, are grounded in well-established principles of organic chemistry. It is our hope that this document will inspire and enable researchers to unlock the synthetic utility of this intriguing molecule, paving the way for the discovery of new reaction methodologies and the synthesis of novel, complex chemical entities. The exploration of its reactivity in areas such as ring-opening metathesis polymerization (ROMP), transition-metal-catalyzed ring-opening reactions, and its use as a precursor to cyclopropenylidene carbenes are all exciting avenues for future investigation.

References

  • CUNY Academic Works. (n.d.). Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A facile formal [2+1] cycloaddition of styrenes with alpha-bromocarbonyls catalyzed by copper: efficient synthesis of donor–acceptor cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (2‐methylenecyclopropyl)methanol (8). Retrieved from [Link]

  • ResearchGate. (2025, May 30). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023, September 21). Recent progress in cycloaddition reactions of cyclopropenone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 11.5: The SN1 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved from [Link]

  • Beilstein Journals. (2021, March 5). [2 + 1] Cycloaddition reactions of fullerene C 60 based on diazo compounds. Retrieved from [Link]

  • IJCPA. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol.
  • PMC. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]

  • DSpace@MIT. (n.d.). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclopropen-1-yl)methanol. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Recent Achievements in Organic Reactions in Alcohols. Retrieved from [Link]

  • RSC Publishing. (2010, July 28). Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. Retrieved from [Link]

  • Beilstein Journals. (2022, April 12). Cs 2 CO 3 -Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Retrieved from [Link]

  • YouTube. (2023, April 1). 2006 (2) Reaction of trans-2-phenyl-1-bromocyclopentane on reaction with alcoholic KOH produ. Retrieved from [Link]

Sources

Application Notes & Protocols: Functionalization of Biomolecules with (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Harnessing Strain for Precision Bioconjugation

In the landscape of modern chemical biology and drug development, the ability to covalently link molecules with precision and stability under physiological conditions is paramount. This process, known as bioconjugation, is the cornerstone of antibody-drug conjugates (ADCs), protein-based therapeutics, advanced diagnostics, and in-vivo imaging agents[1][2][3]. The field has been revolutionized by the advent of bioorthogonal chemistry, which employs reactions that proceed selectively within living systems without interfering with native biochemical processes[4][5][6].

Among the arsenal of bioorthogonal tools, reagents that leverage high ring strain have proven exceptionally effective[5]. The cyclopropene moiety, a three-membered ring containing a double bond, is a highly strained and reactive functional group. Its small size minimizes perturbation to a biomolecule's structure and function, making it an excellent chemical reporter for in-vivo studies[7][8].

This guide introduces (2-Bromocyclopropen-1-yl)methanol , a novel reagent designed for the targeted functionalization of biomolecules. By combining the inherent reactivity of the cyclopropene ring with an electrophilic center, this reagent offers a powerful method for site-specifically modifying proteins and peptides at cysteine residues. We will explore the underlying mechanism, provide detailed protocols for its application, and discuss its potential in therapeutic and diagnostic development.

The Reagent: (2-Bromocyclopropen-1-yl)methanol

(2-Bromocyclopropen-1-yl)methanol is a bifunctional linker. The core of its reactivity lies in the bromocyclopropene group, which acts as a potent Michael acceptor for soft nucleophiles. The bromine atom serves as an excellent leaving group, facilitating an irreversible covalent bond formation. The methanol group provides a handle for attaching a payload of interest (e.g., a fluorophore, a drug molecule, or a PEG chain) via standard chemical synthesis, or it can be used to enhance aqueous solubility.

The primary advantage of this reagent is its exquisite selectivity for thiol groups, particularly the side chain of cysteine residues in proteins and peptides[1][9]. Cysteine is one of the least abundant amino acids, allowing for site-specific modification, which is critical for creating homogeneous bioconjugates with predictable properties and optimized efficacy[1].

Mechanism of Thiol-Specific Ligation

The functionalization of a cysteine-containing biomolecule with (2-Bromocyclopropen-1-yl)methanol proceeds through a strain-promoted Michael addition-elimination reaction . The key steps are:

  • Nucleophilic Attack : The thiolate anion (R-S⁻) of a deprotonated cysteine residue acts as a potent nucleophile. It attacks the carbon-carbon double bond of the cyclopropene ring. This step is driven by the high ring strain of the cyclopropene, which is eager to be released[10].

  • Intermediate Formation : A transient carbanionic intermediate is formed.

  • Elimination & Aromatization : The intermediate rapidly rearranges, eliminating the bromide ion. This step is irreversible and results in the formation of a stable cyclopropene thioether conjugate. The formation of this stable covalent bond ensures the long-term integrity of the bioconjugate.

This proposed mechanism is an adaptation of known reactivity patterns for electrophilic cyclopropenes and thiol-ene reactions, which are established as robust "click chemistry" methods[10][11][12].

Figure 1. Proposed reaction mechanism for the functionalization of a cysteine thiol with (2-Bromocyclopropen-1-yl)methanol.

Experimental Protocols

Protocol 1: General Labeling of a Cysteine-Containing Peptide

This protocol describes a general method for labeling a peptide containing a single cysteine residue.

1.1 Materials and Reagents

  • Peptide: Lyophilized peptide with a single cysteine residue (e.g., >95% purity).

  • (2-Bromocyclopropen-1-yl)methanol: (or a derivative with a payload pre-attached).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching Reagent: N-acetylcysteine or β-mercaptoethanol.

  • Analytical Tools: LC-MS system for reaction monitoring, HPLC for purification.

1.2 Step-by-Step Methodology

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reduction (Optional but Recommended): If the peptide has been exposed to air, disulfide bonds may have formed. Add TCEP to a final concentration of 1 mM to the peptide solution. Incubate for 30 minutes at room temperature to ensure all cysteine residues are in their reduced, thiol-reactive state.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of (2-Bromocyclopropen-1-yl)methanol in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add the reagent stock solution to the peptide solution to achieve a 5- to 10-fold molar excess of the reagent over the peptide. Expert Tip: A molar excess ensures the reaction goes to completion, but a very large excess can increase the risk of non-specific labeling and should be optimized.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours. The reaction can also be performed at 4°C overnight to minimize potential protein degradation.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points (e.g., 0, 30, 60, 120 min) and analyzing them by LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide + conjugate moiety (mass of reagent - HBr).

  • Quenching: Once the reaction is complete, add a 100-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to consume any unreacted (2-Bromocyclopropen-1-yl)methanol. Incubate for 20 minutes.

  • Purification: Purify the labeled peptide from excess reagent and quenching agent using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Figure 2. Workflow for peptide labeling with (2-Bromocyclopropen-1-yl)methanol.

Data Summary and Optimization

Successful bioconjugation relies on careful optimization of reaction parameters. The following table provides a starting point for developing a robust protocol.

ParameterRecommended RangeRationale & Expert Insights
pH 7.0 - 8.0The cysteine thiol must be deprotonated to the thiolate (pKa ~8.5) to be nucleophilic. A slightly basic pH increases reaction rate without significantly promoting hydrolysis of the biomolecule.
Temperature 4°C - 25°CRoom temperature (25°C) provides faster kinetics. Lower temperatures (4°C) can be used for sensitive proteins to maintain their structural integrity over longer reaction times.
Reagent Stoichiometry 3 - 20 molar equivalentsA 5-10x excess is a good starting point. Lower excess minimizes off-target reactions; higher excess drives the reaction to completion faster. Must be optimized empirically.
Co-solvent <10% (v/v) DMF or DMSORequired to dissolve the typically hydrophobic reagent. Keep the organic solvent percentage low to avoid denaturing the target protein.
Reaction Time 30 min - 4 hoursHighly dependent on the reactivity of the specific cysteine residue (steric hindrance, local pKa). Monitor by LC-MS to determine the optimal time.

Applications in Research and Drug Development

The ability to site-specifically modify biomolecules with (2-Bromocyclopropen-1-yl)methanol opens avenues for numerous applications:

  • Antibody-Drug Conjugates (ADCs): The methanol handle can be functionalized with a potent cytotoxic drug. The resulting reagent can then be used to conjugate the drug to a cysteine residue on a monoclonal antibody, creating a targeted therapeutic agent. The stability of the thioether bond is critical for preventing premature drug release in circulation.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can enhance their solubility, stability, and circulation half-life while reducing immunogenicity[1].

  • Fluorescent Labeling: By attaching a fluorophore to the reagent, researchers can track the localization and dynamics of proteins in living cells and tissues without the steric bulk of fluorescent proteins[13].

  • Drug Discovery: The cyclopropane ring itself is a valuable pharmacophore found in many FDA-approved drugs, known to enhance metabolic stability and potency[14][15][16][17]. Incorporating this moiety could be a strategy in drug design.

Conclusion and Future Outlook

(2-Bromocyclopropen-1-yl)methanol is a promising reagent for the selective modification of cysteine residues in biomolecules. Its reactivity is grounded in the well-established principles of strain-release and Michael addition chemistry, offering a robust and irreversible conjugation strategy. The protocols provided herein serve as a comprehensive starting point for researchers. As with any bioconjugation technique, empirical optimization is key to achieving high efficiency and specificity for each unique biomolecule. The continued development of novel, compact, and highly selective reagents like this will undoubtedly fuel the next generation of precision therapeutics and advanced biological tools.

References

  • Redox-Activated Substrates for Enhancing Activatable Cyclopropene Bioorthogonal Reactions. PubMed. (2024).
  • Reactivity of probes 2–5 with thiols in vitro. A) Preparative reaction... ResearchGate.
  • Advances in Bioconjugation. PMC.
  • Multiply labeling proteins for studies of folding and stability. PMC.
  • Bioorthogonal chemistry. Wikipedia.
  • Enantioselective Hydrothiolation: Diverging Cyclopropenes Through Ligand Control. PMC.
  • Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers (RSC Publishing).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. (2025).
  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science. (2024).
  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. The Journal of Physical Chemistry A - ACS Publications. (2020).
  • Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journals. (2019).
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. (2023).
  • Bioorthogonal chemistry. PMC - NIH.
  • Functionalized cyclopropenes as bioorthogonal chemical reporters. PubMed. (2012).
  • Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applications and Protocols. Benchchem.
  • Recent developments in bioconjugation: From strategies to design and clinical applications. ScienceDirect. (2026).
  • Figure 1 from Functionalized cyclopropenes as bioorthogonal chemical reporters. Semantic Scholar.
  • Thiol-ene reaction. Wikipedia.
  • Chemical Strategies for Biomolecule Properties through Bioconjugation Techniques. LinkedIn.
  • Recent developments in bioorthogonal chemistry and the orthogonality within. Radboud Repository. (2020).
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. (2014).
  • New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. (2023).
  • Overview of Bioorthogonal Chemistry. ChemPep.
  • Site‐Selective Peptide and Protein Functionalization with Cyclopropenium Cations. ResearchGate. (2025).
  • New, simple and accessible method creates potency-increasing structure in drugs. EurekAlert!. (2023).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Date: March 4, 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of (2-bromocyclopropen-1-yl)methanol. This guide details the synthesis and application of this versatile building block, offering insights into reaction mechanisms, detailed experimental protocols, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Utility of Cyclopropenes

Cyclopropenes are highly strained, three-membered carbocycles that serve as valuable intermediates in organic synthesis due to their unique reactivity. The inherent ring strain of approximately 54 kcal/mol drives a variety of ring-opening and cycloaddition reactions, making them powerful precursors for constructing complex molecular architectures. In particular, functionalized cyclopropenes, such as (2-bromocyclopropen-1-yl)methanol, are versatile building blocks. The presence of a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, while the hydroxymethyl group offers a site for further functionalization.

The strategic importance of this substrate lies in its ability to act as a linchpin, connecting different molecular fragments through robust and efficient palladium-catalyzed methodologies. This opens avenues for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Core Concept: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general catalytic cycle, for which Heck, Negishi, and Suzuki were awarded the Nobel Prize in Chemistry in 2010, involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira), and reductive elimination.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, as each component plays a crucial role in the catalytic cycle. For a sterically hindered and potentially sensitive substrate like (2-bromocyclopropen-1-yl)methanol, careful optimization of these parameters is essential to achieve high yields and avoid unwanted side reactions.

Synthesis of (2-Bromocyclopropen-1-yl)methanol

Prior to its use in cross-coupling reactions, the synthesis of (2-bromocyclopropen-1-yl)methanol is a necessary first step. A common and effective method involves the dibromocyclopropanation of an appropriate alkene followed by selective debromination and functional group manipulation.

Experimental Protocol: Synthesis of (2-Bromocyclopropen-1-yl)methanol

This protocol outlines a typical procedure for the synthesis of the title compound.

Step 1: Dibromocyclopropanation of an Acetal-Protected Propargyl Alcohol

  • To a solution of the starting acetal-protected propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst such as benzyltriethylammonium chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoform and a 50% aqueous solution of sodium hydroxide.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction with water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dibromocyclopropane intermediate.

Step 2: Reductive Monodebromination and Deprotection

  • Dissolve the dibromocyclopropane intermediate in a suitable solvent (e.g., diethyl ether or tetrahydrofuran) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of an organolithium reagent, such as n-butyllithium, dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction with an aqueous solution of an acid (e.g., hydrochloric acid) to facilitate the deprotection of the acetal group.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-bromocyclopropen-1-yl)methanol.

Palladium-Catalyzed Cross-Coupling Reactions

(2-Bromocyclopropen-1-yl)methanol is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

The catalytic cycle for the Suzuki-Miyaura coupling of (2-bromocyclopropen-1-yl)methanol is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)(Br)L_n (R = cyclopropenyl) pd0->pd_complex R-Br oxidative_addition Oxidative Addition pd_intermediate R-Pd(II)(R')L_n pd_complex->pd_intermediate R'B(OH)₂ / Base transmetalation Transmetalation boronic_acid R'B(OH)₂ base Base (e.g., K₂CO₃) pd_intermediate->pd0 R-R' reductive_elimination Reductive Elimination product R-R' (Coupled Product) substrate (2-Bromocyclopropen-1-yl)methanol (R-Br)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

  • To a reaction vessel, add (2-bromocyclopropen-1-yl)methanol (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryBoronic Acid (R')Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane/H₂O100492
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O801278
Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and is typically carried out using a palladium catalyst in the presence of a copper(I) co-catalyst and a base.

The Sonogashira coupling involves a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The base is crucial for the deprotonation of the terminal alkyne.

Diagram 2: Sonogashira Coupling Workflow

Sonogashira_Workflow start Start: Assemble Reagents reagents Reagents: (2-Bromocyclopropen-1-yl)methanol Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPA) Solvent (e.g., THF, DMF) start->reagents reaction_setup Reaction Setup: Inert Atmosphere (Ar/N₂) Degassed Solvent reagents->reaction_setup reaction_conditions Reaction Conditions: Room Temperature to 60 °C Stir for 2-8 hours reaction_setup->reaction_conditions workup Workup: Quench Reaction Aqueous Extraction reaction_conditions->workup purification Purification: Column Chromatography workup->purification product Final Product: Alkynyl-Substituted Cyclopropene purification->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

  • To a reaction vessel, add (2-bromocyclopropen-1-yl)methanol (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPA) (2-3 equiv).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction at room temperature to 60 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand, or using a stronger base. The choice of solvent can also significantly impact the reaction outcome. For Suzuki couplings, the use of a phase-transfer catalyst can sometimes be beneficial.

  • Side Reactions: The strained cyclopropene ring can be susceptible to side reactions, especially at elevated temperatures. It is advisable to keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. The presence of the hydroxymethyl group may require protection if harsh reaction conditions are employed, although for many standard cross-coupling reactions, it is well-tolerated.

  • Catalyst Deactivation: The use of high-purity reagents and thoroughly degassed solvents is crucial to prevent catalyst deactivation. If catalyst poisoning is suspected, using a different palladium source or ligand may be necessary.

Safety Considerations

  • Palladium catalysts and organometallic reagents can be toxic and should be handled in a well-ventilated fume hood.

  • Many of the solvents used in these reactions are flammable and should be handled with care, away from ignition sources.

  • Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using appropriate techniques.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(2-Bromocyclopropen-1-yl)methanol is a highly valuable and versatile building block for the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions described in these application notes provide reliable and efficient methods for the introduction of a wide range of functional groups onto the cyclopropene scaffold. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can effectively utilize this substrate to access novel chemical space and advance their research programs in drug discovery and materials science.

References

  • de Meijere, A., et al. (2004). Cyclopropenes: Starting Materials for the Preparation of New Compounds with Interesting Properties. Topics in Current Chemistry, 207, 89-148. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 44(5), 674-688. [Link]

  • Rubin, M., et al. (2004). Cyclopropenes in Organic Synthesis. Chemical Reviews, 104(5), 2209-2244. [Link]

Application Notes and Protocols for the Synthesis of Vinylcyclopropanes from (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Researchers and Drug Development Professionals

Abstract

Vinylcyclopropanes (VCPs) are highly valuable three-carbon synthons in modern organic chemistry, serving as versatile intermediates in transition-metal-catalyzed cycloadditions and as structural motifs in biologically active molecules.[1][2] Their unique reactivity, stemming from the inherent ring strain, allows for the construction of complex carbocyclic frameworks.[3][4] This guide provides a comprehensive strategic approach and detailed protocols for the synthesis of functionalized vinylcyclopropanes, starting from the novel building block, (2-bromocyclopropen-1-yl)methanol. We will explore a robust, two-step synthetic pathway involving a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a selective reduction. This document is designed to provide researchers and drug development professionals with the foundational principles, step-by-step methodologies, and critical optimization insights required to successfully synthesize these important molecular scaffolds.

Introduction: The Strategic Value of Vinylcyclopropanes

The cyclopropane ring, while seemingly simple, is a powerhouse in medicinal chemistry and complex molecule synthesis. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. When functionalized with a vinyl group, the resulting vinylcyclopropane (VCP) scaffold becomes a dynamic building block, primed for a variety of synthetic transformations, most notably ring-opening and cycloaddition reactions to form five- to eight-membered rings.[1][4]

The starting material, (2-bromocyclopropen-1-yl)methanol, presents a unique synthetic opportunity. The highly strained cyclopropene ring, combined with two distinct functional handles—a bromine atom poised for cross-coupling and a primary alcohol for further derivatization—makes it a versatile precursor. This guide details a logical and efficient pathway to convert this starting material into a valuable vinylcyclopropane product.

Proposed Synthetic Pathway

Our strategy is a two-step sequence designed for efficiency and modularity. This approach allows for the introduction of a wide variety of substituents through the choice of coupling partner in the first step.

G A (2-Bromocyclopropen-1-yl)methanol B Step 1: Pd-Catalyzed Vinylation (Suzuki-Miyaura Coupling) A->B Vinylboronic Acid Pd Catalyst, Base C (2-Vinylcyclopropen-1-yl)methanol (Intermediate) B->C D Step 2: Selective Reduction (e.g., Diimide Reduction) C->D Reducing Agent E Target Vinylcyclopropane D->E

Diagram 1: Overall Synthetic Workflow A two-step approach for the synthesis of vinylcyclopropanes.

Part I: Palladium-Catalyzed Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[5][6] It is the ideal choice for the first step of our synthesis, coupling the bromocyclopropene with a vinylboron species.

Mechanistic Rationale and Causality

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[7] Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond of the cyclopropene, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here to promote this step and stabilize the resulting complex.

  • Transmetalation: A base activates the organoboron reagent (vinylboronic acid), forming a borate complex. This complex then transfers the vinyl group to the palladium center, displacing the halide. The base is essential and its strength can significantly influence the reaction rate.[7]

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium center (cyclopropenyl and vinyl) couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oxidative_addition Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 transmetalation Transmetalation transmetalation->pd_r1_r2 pd_r1_r2->pd0 reductive_elimination Reductive Elimination product R¹-R² product->reductive_elimination r1x R¹-X (Bromocyclopropene) r1x->pd_complex r2b R²-B(OR)₂ (Vinylboronic Acid) r2b->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle Key steps include oxidative addition, transmetalation, and reductive elimination.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials and Reagents:

  • (2-Bromocyclopropen-1-yl)methanol (1.0 equiv)

  • Potassium vinyltrifluoroborate or Vinylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene/Water 10:1, or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add the base (e.g., K₂CO₃), the vinylboron reagent, and (2-bromocyclopropen-1-yl)methanol.

  • Solvent Addition: Add the anhydrous solvent via syringe. For mixed-phase systems like Toluene/Water, ensure vigorous stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the intermediate, (2-vinylcyclopropen-1-yl)methanol.

Optimization and Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere; use fresh, high-quality Pd catalyst and ligand.
Insufficient base strength/solubilitySwitch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Low reaction temperatureIncrease the temperature in 10 °C increments. Microwave heating can also accelerate the reaction.
Formation of Debrominated Byproduct Premature protodeboronation of the vinylboron reagent.Use potassium vinyltrifluoroborate, which is more stable. Ensure the base is thoroughly dried.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.
Low Yield Incomplete reaction or product degradation.Re-evaluate catalyst/ligand loading. A different ligand (e.g., XPhos) may be more effective.[8]

Part II: Selective Reduction of the Cyclopropene Intermediate

The product from Part I, (2-vinylcyclopropen-1-yl)methanol, contains two double bonds: the newly installed vinyl group and the endocyclic cyclopropene bond. The goal is to selectively reduce the highly strained and more reactive cyclopropene C=C bond without affecting the vinyl group or the alcohol.

Rationale for Diimide Reduction

Catalytic hydrogenation often leads to over-reduction of both double bonds. Diimide (N₂H₂), generated in situ, is an excellent choice for this transformation. It is a neutral, sterically unhindered reducing agent that preferentially reduces non-polarized, strained double bonds. The reaction proceeds through a concerted, syn-addition of hydrogen across the double bond, typically avoiding reduction of less reactive alkenes like the vinyl group.

Detailed Protocol: Diimide Reduction

Materials and Reagents:

  • (2-Vinylcyclopropen-1-yl)methanol (1.0 equiv)

  • Potassium azodicarboxylate (2.0 - 4.0 equiv)

  • Acetic acid (4.0 - 8.0 equiv)

  • Anhydrous solvent (e.g., Methanol or THF)

Procedure:

  • Setup: To a round-bottom flask containing a solution of (2-vinylcyclopropen-1-yl)methanol in the chosen solvent, add potassium azodicarboxylate. The mixture will be a suspension.

  • Diimide Generation: Cool the flask in an ice bath. Slowly add a solution of acetic acid in the same solvent dropwise over 30-60 minutes. The generation of diimide is often accompanied by the evolution of nitrogen gas and a color change.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the mixture three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final vinylcyclopropane product.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents: Use anhydrous, flammable solvents in a well-ventilated fume hood, away from ignition sources.

  • Diimide Generation: The reaction of potassium azodicarboxylate with acid generates gas. Ensure the reaction vessel is not sealed and has adequate pressure release.

References

  • Deng, H., Li, Y., & Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry, 78(13), 6842–6848. Available at: [Link]

  • Li, Y., & Zhang, J. (2025). Vinylcyclopropanes as Three-Carbon Synthons in Rhodium-Catalyzed Cycloadditions: Reaction Development, Mechanistic Studies. Accounts of Chemical Research. Available at: [Link]

  • Garay, G., Hurtado, J., Pedrón, M., et al. (n.d.). Organocatalytic Enantioselective Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement. Angewandte Chemie International Edition. Available at: [Link]

  • Baeckvall, J. E., Vaagberg, J. O., Zercher, C., et al. (1989). Stereoselective synthesis of vinylcyclopropanes via palladium-catalyzed reactions. The Journal of Organic Chemistry, 54(16), 3928-3932. Available at: [Link]

  • Wikipedia contributors. (n.d.). Vinylcyclopropane rearrangement. Wikipedia. Available at: [Link]

  • Toste, F. D., et al. (2025). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science. Available at: [Link]

  • Metts, J. C. (2025). Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations. Carolina Digital Repository. Available at: [Link]

  • Tang, Y., Wu, Y.-D., & Dai, L.-X. (2006). Enantioselective Synthesis of Vinylcyclopropanes and Vinylepoxides Mediated by Camphor-Derived Sulfur Ylides. Journal of the American Chemical Society, 128(5), 1672-1682. Available at: [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl- and Heteroaryl Chlorides. Journal of the American Chemical Society, 124(46), 13668-13669. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]

  • Z-D, G., & D, J. (2007). Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. Journal of the Mexican Chemical Society, 51(4), 213-220. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. ResearchGate. Available at: [Link]

  • Hudlicky, T. (1990). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions. Available at: [Link]

  • Pleshkova, D., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3788. Available at: [Link]

  • Farina, V. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Available at: [Link]

  • Li, J., et al. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Chemical Science. Available at: [Link]

  • Wang, Z., et al. (n.d.). Revolutionary reactivity of vinyl cyclopropane: a rhodium-catalyzed enantioconvergent and chemodivergent rearrangement. ChemRxiv. Available at: [Link]

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5529–5533. Available at: [Link]

  • Zhang, J. (2013). Vinylcyclopropane Derivatives in Transition-Metal-Catalyzed Cycloadditions for the Synthesis of Carbocyclic Compounds. The Journal of Organic Chemistry. Available at: [Link]

Sources

Application Note: Chemo-Divergent Functionalization of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the specific handling, reactivity, and protocols for (2-Bromocyclopropen-1-yl)methanol , a high-energy "spring-loaded" scaffold capable of divergent reaction pathways.

Executive Summary & Molecule Profile

(2-Bromocyclopropen-1-yl)methanol (hereafter 1-Br-CPM ) is a unique bifunctional building block.[1][2] It combines a highly strained cyclopropene ring (~54 kcal/mol strain energy) with a vinyl bromide handle and a directing hydroxymethyl group.[1]

The utility of 1-Br-CPM lies in its chemo-divergence .[1][2] Under specific catalytic conditions, it can undergo:

  • Ring-Retentive Cross-Coupling: Preserving the cyclopropene core for bioorthogonal labeling or strain-release applications.[1][2]

  • Ring-Opening Isomerization: Releasing strain to access stereodefined 1,3-dienes, allenes, or acyclic enones difficult to synthesize via conventional olefination.[1][2]

PropertySpecificationCritical Note
Molecular Formula C₄H₅BrOLow MW, high atom economy.[1][2]
Strain Energy ~54 kcal/molHandle with care. Store < -20°C. Avoid strong acids.[1][2]
Electronic State Electron-deficient alkeneProne to nucleophilic attack; resistant to oxidation.[1][2]
Key Reactivity Oxidative Addition (C-Br)Rate of oxidative addition > Rate of ring opening (under optimized conditions).[1][2]

Mechanistic Divergence & Control

The fate of the reaction is determined after the initial Oxidative Addition (OA) of the Pd(0) catalyst to the C-Br bond. The resulting Cyclopropenyl-Pd(II) intermediate is the bifurcation point.[1][2]

Diagram 1: Reaction Pathway Divergence

The following diagram illustrates how ligand choice and temperature dictate the product outcome.[2]

ReactionPathways Start (2-Bromocyclopropen-1-yl)methanol (Substrate) Pd_Inter Cyclopropenyl-Pd(II) Intermediate Start->Pd_Inter Pd(0) OA Bulky Ligands Path_Ret Pathway A: Ring Retention (Fast Transmetallation) Pd_Inter->Path_Ret Low Temp (<50°C) Fast Coupling Partner Path_Open Pathway B: Ring Opening (Beta-Carbon Elimination) Pd_Inter->Path_Open High Temp (>80°C) Steric Relief Prod_Ret Functionalized Cyclopropene (Bioorthogonal Handle) Path_Ret->Prod_Ret Reductive Elimination Prod_Open Conjugated 1,3-Diene/Allene (Linear Scaffold) Path_Open->Prod_Open Isomerization

Caption: Divergent catalytic cycles controlled by temperature and ligand sterics.

Detailed Experimental Protocols

Protocol A: Ring-Retentive Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-cyclopropenyl methanols without fragmenting the ring.[1][2] Mechanism: Uses bulky, electron-rich phosphine ligands (SPhos or XPhos) to accelerate the transmetallation and reductive elimination steps, outcompeting the ring-opening pathway.

Reagents & Setup
  • Substrate: 1-Br-CPM (1.0 equiv)

  • Boronic Acid: Aryl/Vinyl boronic acid (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2]

  • Ligand: SPhos (10 mol%) — Critical for retention.[1][2]

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.[1][2]

  • Solvent: Toluene/Water (10:[1][2]1) or THF (degassed).[1][2]

Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under Ar flow, mix Pd(OAc)₂ and SPhos in the reaction vial with 0.5 mL solvent. Stir for 5 min to form the active catalytic species (solution turns yellow/orange).[1]

  • Substrate Addition: Add 1-Br-CPM, Boronic Acid, and K₃PO₄.[1][2]

  • Degassing: Seal the vial and purge with Ar for 2 mins (balloon needle outlet). Oxygen promotes homocoupling and catalyst deactivation.[1][2]

  • Reaction: Heat to 45°C (Do not exceed 60°C). Stir vigorously for 4–12 hours.

    • Self-Validating Check: Monitor by TLC.[1][2] The starting bromide (UV active) should disappear.[1] The product will likely have a different R_f and stain dark brown with KMnO₄ (alkene).[1]

  • Workup: Dilute with Et₂O, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography on neutralized silica (add 1% Et₃N to eluent). Cyclopropenes are acid-sensitive and can degrade on acidic silica.[1][2]

Expected Outcome: >70% yield of the 1,2-disubstituted cyclopropene.[1][2] Verification: ¹H NMR should show the cyclopropene ring -CH₂- protons as a singlet (or AB quartet) in the high field region (approx.[1][2] δ 1.0–1.5 ppm).[1][2]

Protocol B: Ring-Opening Cross-Coupling

Objective: Access stereodefined 1,3-dienes via controlled isomerization.[1][2] Mechanism: Thermal promotion of the β-carbon elimination from the Pd-intermediate before transmetallation occurs.[1][2]

Reagents & Setup
  • Substrate: 1-Br-CPM (1.0 equiv)

  • Coupling Partner: Methyl acrylate or Styrene (Heck conditions) or Aryl Boronic Acid.[1][2]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) — Less bulky ligand favors opening.[1][2]

  • Base: Cs₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMF or Dioxane.[1][2]

Step-by-Step Methodology
  • Assembly: Combine 1-Br-CPM, coupling partner, catalyst, and base in a pressure vial.

  • Reaction: Heat to 100°C for 16 hours.

  • Workup: Standard aqueous extraction.

  • Purification: Silica gel chromatography (standard acid silica is usually fine for these stable dienes).[1][2]

Expected Outcome: Formation of a conjugated diene or enyne.[1][2] Verification: ¹H NMR will show disappearance of the high-field cyclopropene signal and appearance of olefinic signals in the δ 5.0–7.0 ppm region.[2]

Experimental Workflow Visualization

This diagram outlines the decision matrix for the bench scientist.

Workflow Setup Prepare 1-Br-CPM (Freshly reduced from ester) Check Check Purity (NMR: No ring-open impurities) Setup->Check Decision Select Target Outcome Check->Decision Pass Retain Target: Cyclopropene (Bioorthogonal/Strain) Decision->Retain Open Target: Acyclic Diene (Linear Building Block) Decision->Open Cond_Ret Add SPhos / Pd(OAc)2 Temp: 40-50°C Base: K3PO4 Retain->Cond_Ret Cond_Open Add PPh3 / Pd(PPh3)4 Temp: >90°C Base: Cs2CO3 Open->Cond_Open Workup Neutral Workup (1% Et3N in Silica) Cond_Ret->Workup Cond_Open->Workup

Caption: Decision tree for selecting reaction conditions based on desired structural outcome.

Troubleshooting & "Self-Validating" Systems

ObservationDiagnosisCorrective Action
Low Yield (Retention) Ring opening is competing.[1][2]Lower Temperature. Switch to a bulkier ligand (e.g., XPhos or BrettPhos) to speed up reductive elimination.[1][2]
Decomposition on Column Acid-catalyzed hydrolysis of cyclopropene.[1][2]Pre-treat Silica: Flush column with 5% Et₃N/Hexanes before loading.[1][2] Use Alumina (neutral) instead of Silica.[1][2]
No Reaction Catalyst poisoning by free -OH.[1][2]Protect Alcohol: Convert -OH to -OTBS or -OMOM before coupling.[1][2] Free hydroxyls can coordinate Pd and slow the cycle.[2]
NMR: Missing CH₂ (Ring) Ring opening occurred.Check temperature controller. Ensure ligand SPhos was not oxidized (SPhos is air sensitive in solution).[1][2]

References

  • Sercel, Z. P., & Marek, I. (2025).[1][2][3][4] General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science.

    • Key Insight: Establishes the use of halide sequestrants and specific bases to enable retention of the cyclopropene ring during cross-coupling.[2]

  • Vicente, R. (2020).[1][2] C–C Bond Cleavages of Cyclopropenes: Operating for Selective Ring-Opening Reactions. Chemical Reviews.

    • Key Insight: Comprehensive review of the mechanisms driving ring-opening vs. retention.[1][2]

  • Rubina, M., & Rubin, M. (2018).[1][2][5] Metal-Templated Assembly of Cyclopropane-Fused Diazepanones. Journal of Organic Chemistry. [1]

    • Key Insight: Discusses the stability and directing effects of functional groups
  • BenchChem Technical Support. (2025). Troubleshooting Heck Reactions of Sterically Hindered Vinyl Bromides.

    • Key Insight: Practical protocols for handling hindered vinyl bromides, applicable to the C2-position of the cyclopropene.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of (2-Bromocyclopropen-1-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of (2-Bromocyclopropen-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we address common challenges and provide actionable solutions to improve your reaction yield and product purity.

I. Synthesis Overview & Mechanism

The synthesis of (2-Bromocyclopropen-1-yl)methanol is a critical process for the creation of various pharmaceutical intermediates. A common and effective method involves the dibromocyclopropanation of a protected allyl alcohol, followed by dehydrobromination and subsequent deprotection. Understanding the underlying mechanism is crucial for effective troubleshooting.

A widely utilized approach is the reaction of a suitable starting material, such as an O-protected allyl alcohol, with bromoform (CHBr₃) and a strong base like potassium tert-butoxide to form the dibromocyclopropane intermediate. This is followed by a base-induced elimination of HBr to generate the bromocyclopropene ring system. Finally, deprotection of the alcohol protecting group yields the target (2-Bromocyclopropen-1-yl)methanol. The hydroxyl group of the initial allyl alcohol is often protected as an ether (e.g., benzyl ether) to prevent it from interfering with the carbene generation or the cyclopropanation reaction.[1]

Key Reaction Steps:

  • Dibromocyclopropanation: Formation of dibromocarbene from bromoform and a strong base, which then undergoes a [1+2] cycloaddition with the alkene.[2]

  • Dehydrobromination: Elimination of hydrogen bromide from the dibromocyclopropane to form the cyclopropene ring.[3]

  • Deprotection: Removal of the protecting group to yield the final alcohol.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of (2-Bromocyclopropen-1-yl)methanol.

Question 1: My yield of the dibromocyclopropane intermediate is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the dibromocyclopropanation step often stem from issues with the generation or stability of the dibromocarbene, or from suboptimal reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Dibromocarbene Generation. The reaction of bromoform with a strong base is an equilibrium process. The base must be strong enough and added at a suitable rate to generate a sufficient concentration of dibromocarbene without promoting side reactions.

    • Solution:

      • Base Selection: Potassium tert-butoxide is a common and effective choice. Ensure it is fresh and has been stored under anhydrous conditions.

      • Temperature Control: This reaction is highly exothermic. The addition of the base should be performed at a low temperature (typically -20°C to 0°C) to control the reaction rate and prevent the decomposition of the dibromocarbene.

      • Addition Rate: Add the base solution slowly and dropwise to the mixture of the alkene and bromoform. A rapid addition can lead to localized heating and unwanted side reactions.

  • Cause 2: Impure Reagents. The presence of water or other impurities can quench the dibromocarbene or react with the strong base, significantly reducing the yields.[1]

    • Solution:

      • Solvent and Reagent Purity: Use anhydrous solvents (e.g., dry dichloromethane or chloroform). Ensure your bromoform is pure and free of acidic impurities by passing it through a short plug of basic alumina before use. The starting alkene should also be of high purity.

  • Cause 3: Suboptimal Stoichiometry. An incorrect ratio of reagents can lead to an incomplete reaction or the formation of byproducts.

    • Solution:

      • Reagent Ratios: Typically, a slight excess of bromoform and the base relative to the alkene is used to drive the reaction to completion. A common starting point is 1.2 to 1.5 equivalents of both bromoform and the base.

ParameterRecommended Condition
Starting Alkene O-protected allyl alcohol (1.0 eq)
Reagents Bromoform (1.5 eq), Potassium tert-butoxide (1.5 eq)
Solvent Anhydrous Dichloromethane (DCM)
Temperature -10 °C to 0 °C
Procedure 1. Dissolve the alkene in DCM in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).2. Add bromoform to the solution.3. Cool the mixture to -10 °C.4. Add a solution of potassium tert-butoxide in THF dropwise over 1-2 hours, maintaining the internal temperature below 0 °C.5. Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC.
Question 2: I am observing significant amounts of byproducts during the dehydrobromination step. How can I increase the selectivity for the desired bromocyclopropene?

Answer:

The formation of byproducts during dehydrobromination is often related to the choice of base, reaction temperature, and reaction time. The primary goal is to favor the E2 elimination pathway to form the cyclopropene while minimizing other reactions.

  • Cause 1: Incorrect Base Strength or Steric Hindrance. A base that is too strong or not sterically hindered can lead to undesired side reactions, such as ring-opening or further dehydrohalogenation.

    • Solution:

      • Base Selection: A sterically hindered, non-nucleophilic base is ideal. Potassium tert-butoxide is often used successfully.[3] Other options to consider include lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS).

  • Cause 2: Elevated Reaction Temperature. Higher temperatures can provide the activation energy for alternative reaction pathways, leading to a mixture of products.

    • Solution:

      • Temperature Control: Perform the elimination at low temperatures. A typical range is -78 °C to -40 °C. This helps to control the regioselectivity of the elimination.

  • Cause 3: Prolonged Reaction Time. Leaving the reaction to stir for too long after the starting material has been consumed can lead to product degradation or the formation of rearranged products.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting dibromocyclopropane is consumed.

Question 3: The final deprotection step to yield (2-Bromocyclopropen-1-yl)methanol is resulting in a complex mixture and low purity. What are the best practices for this transformation?

Answer:

The deprotection of the alcohol is a delicate step, as the bromocyclopropene ring system can be sensitive to certain reagents and conditions. The choice of deprotection method is highly dependent on the protecting group used. Assuming a benzyl ether, here are some common issues and their solutions:

  • Cause 1: Harsh Deprotection Conditions. Standard hydrogenolysis conditions (H₂, Pd/C) can sometimes lead to the reduction of the cyclopropene ring or the carbon-bromine bond.[4]

    • Solution:

      • Milder Catalysts: If using hydrogenation, consider using a less active catalyst, such as palladium on calcium carbonate (Lindlar's catalyst), to minimize over-reduction.

      • Lewis Acid Cleavage: An alternative and often cleaner method is the use of a Lewis acid. Boron trichloride (BCl₃) or boron tribromide (BBr₃) at low temperatures (-78 °C) can effectively cleave the benzyl ether without affecting the cyclopropene moiety.[5]

  • Cause 2: Work-up and Purification Challenges. The final product can be sensitive to acidic or basic conditions during the work-up, and its volatility can be a challenge during purification.

    • Solution:

      • Careful Quenching: When using Lewis acids like BCl₃, quench the reaction carefully with a mild base solution (e.g., saturated aqueous sodium bicarbonate) at low temperatures.

      • Purification Technique: Column chromatography on silica gel is the standard method for purification. Use a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate). Due to the potential volatility of the product, care should be taken during solvent removal under reduced pressure.

III. Frequently Asked Questions (FAQs)

Q1: What is the preferred protecting group for the allyl alcohol starting material?

A1: The benzyl group is a popular choice due to its relative stability during the dibromocyclopropanation and dehydrobromination steps.[6] It can be reliably cleaved under conditions that are generally compatible with the bromocyclopropene ring, such as with Lewis acids (BCl₃, BBr₃).[5] Other options like silyl ethers (e.g., TBDMS) can also be used, but their stability to the basic conditions of the first two steps should be considered.

Q2: How can I confirm the formation of the desired (2-Bromocyclopropen-1-yl)methanol product?

A2: A combination of spectroscopic techniques should be used for structural confirmation:

  • ¹H NMR: Expect to see characteristic signals for the cyclopropenyl proton and the methylene protons adjacent to the alcohol.

  • ¹³C NMR: The cyclopropene carbons will have distinct chemical shifts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.

  • Infrared (IR) Spectroscopy: Look for the O-H stretch of the alcohol group and the C=C stretch of the cyclopropene ring.

Q3: Are there any safety precautions I should be aware of when performing this synthesis?

A3: Yes, several safety precautions are crucial:

  • Bromoform: Bromoform is toxic and should be handled in a well-ventilated fume hood.

  • Potassium tert-butoxide: This is a strong base and is highly reactive with water. It should be handled under an inert atmosphere.

  • Low Temperatures: The use of cryogenic temperatures (e.g., with dry ice/acetone baths) requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • Boron Trihalides: Reagents like BCl₃ and BBr₃ are highly corrosive and react violently with water. They must be handled with extreme care in a fume hood.[5]

IV. Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis of (2-Bromocyclopropen-1-yl)methanol.

SynthesisWorkflow cluster_0 Step 1: Dibromocyclopropanation cluster_1 Step 2: Dehydrobromination cluster_2 Step 3: Deprotection Start O-Protected Allyl Alcohol Reagents1 CHBr3, KOtBu DCM, -10 °C to 0 °C Start->Reagents1 Reaction Intermediate1 Dibromocyclopropane Intermediate Reagents1->Intermediate1 Product Reagents2 KOtBu or LDA THF, -78 °C Intermediate1->Reagents2 Reaction Intermediate2 Protected (2-Bromocyclopropen-1-yl)methanol Reagents2->Intermediate2 Product Reagents3 BCl3 or BBr3 DCM, -78 °C Intermediate2->Reagents3 Reaction FinalProduct (2-Bromocyclopropen-1-yl)methanol Reagents3->FinalProduct Product

Caption: Synthesis workflow for (2-Bromocyclopropen-1-yl)methanol.

V. References

  • Two-Phase Dibromocyclopropanation of Unsaturated Alcohols Using Flow Chemistry. PMC. [Link]

  • Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds. ResearchGate. [Link]

  • Synthesis of cyclopropenes. Organic Chemistry Portal. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Cleavage of O-benzyl ethers with Lewis acids. Atlanchim Pharma. [Link]

  • 9.13: Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

Sources

Technical Support Guide: Purification of (2-Bromocyclopropen-1-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of (2-Bromocyclopropen-1-yl)methanol. This molecule presents unique challenges due to the inherent ring strain of the cyclopropene moiety and the polarity imparted by the hydroxymethyl group. This document offers a structured approach to troubleshooting common issues and provides a validated protocol to ensure successful purification.

Section 1: Critical Compound Properties & Handling

This section addresses the fundamental properties of (2-bromocyclopropen-1-yl)methanol that dictate its handling and purification strategy.

Q: What are the primary stability concerns for (2-Bromocyclopropen-1-yl)methanol and how should it be handled?

A: The stability of (2-Bromocyclopropen-1-yl)methanol is a critical consideration. The high ring-strain energy of the cyclopropene ring makes it susceptible to decomposition and polymerization.[1][2] Several factors can accelerate degradation:

  • Temperature: Cyclopropene derivatives are often thermally labile. It is crucial to maintain low temperatures throughout the purification process and during storage.[1]

  • Acidic Conditions: The acidic nature of standard silica gel can promote decomposition of sensitive compounds.[3][4] This is a significant risk for cyclopropene derivatives.

  • Air and Light: Exposure to air (oxygen) and light can also lead to degradation.[1] Some cyclopropene derivatives are noted to be light-sensitive.[1]

Best Practices for Handling and Storage:

  • Inert Atmosphere: Always handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Low Temperature Storage: For long-term stability, the compound should be stored at low temperatures, typically between -20°C and -80°C.[1][5]

  • Protection from Light: Store vials and solutions in the dark or in amber-colored containers to prevent light-induced degradation.[1]

Section 2: Frequently Asked Questions (FAQs)

These FAQs address common procedural questions that arise before and during the column chromatography process.

Q: What is the best stationary phase for this purification: silica gel or alumina?

A: Standard silica gel is the most common stationary phase for column chromatography.[6] However, due to its acidic surface, it can cause the degradation of (2-Bromocyclopropen-1-yl)methanol.[3] If you observe significant streaking on your TLC plate or suspect decomposition during the column run, switching to neutral alumina is a highly recommended alternative.[4] Alumina is less acidic and can prevent the degradation of acid-sensitive compounds.

Q: How do I select the optimal solvent system using Thin-Layer Chromatography (TLC)?

A: TLC is an indispensable tool for determining the correct mobile phase.[7] The goal is to find a solvent system where your target compound and its impurities are well-separated.

  • Start with a common solvent system. For a polar molecule like this alcohol, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, or a system of dichloromethane and methanol.[3][8]

  • Spot a small amount of your crude mixture onto a TLC plate.[4]

  • Develop the plate in a chamber saturated with the vapor of your chosen solvent system.[8]

  • Visualize the spots (e.g., using a UV lamp or a potassium permanganate stain for the alcohol).

  • Adjust the solvent polarity until you achieve good separation. If spots are too high on the plate (high Retention Factor, Rf), decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). If they remain at the baseline (low Rf), increase the polarity (e.g., increase the percentage of ethyl acetate).[3]

Q: What is the ideal Rf value I should aim for on my TLC plate before running the column?

A: For optimal separation on a column, the target compound should have an Rf value between 0.15 and 0.40 on the TLC plate.[3][8] An Rf in this range ensures that the compound will move through the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities without requiring an excessive volume of solvent.

Q: Should I use wet (slurry) or dry loading for my sample?

A: Dry loading is strongly recommended for (2-Bromocyclopropen-1-yl)methanol. This technique involves pre-adsorbing the crude material onto a small amount of silica gel (or your chosen stationary phase) before carefully adding it to the top of the column.[3][9]

  • Why? Dry loading leads to a more concentrated, uniform band of sample at the start of the chromatography. This results in sharper bands during elution and better separation. For polar compounds, dissolving the sample in a strong, polar solvent for wet loading can cause it to spread and streak down the column before the main elution begins, leading to poor resolution.[3]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
1. Compound Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. The goal is to lower the Rf to the optimal 0.15-0.40 range.[3][8]
2. Compound Elutes Too Slowly or Not at All (Low Rf) The mobile phase is not polar enough.Increase Solvent Polarity: Gradually increase the percentage of the polar solvent. For example, switch from 10% ethyl acetate in hexanes to 20% or 30%. If using a dichloromethane/methanol system, increase the methanol percentage from 1-2% to 5%.[3]
3. Tailing or Streaking of the Compound Band 1. Interaction with Silica: The polar alcohol group may be interacting too strongly with the acidic silanol groups on the silica surface.[3][4] 2. Compound Degradation: The compound may be decomposing on the column.[3] 3. Column Overload: Too much sample has been loaded onto the column.[10]1. Use an Alternative Stationary Phase: Switch to neutral alumina, which is less acidic.[4] 2. Check for Degradation: Spot your compound on a TLC plate, wait 30-60 minutes, and then develop it. If new spots or a streak appears, degradation is likely occurring.[3] Use a less acidic stationary phase or work more quickly. 3. Reduce Sample Load: Use a larger column or reduce the amount of crude material being purified. A general rule is to use a silica gel-to-sample weight ratio of at least 50:1.[6]
4. Suspected Compound Decomposition on the Column The compound is sensitive to the acidic nature of silica gel or is thermally unstable.[1][3][5]1. Confirm Instability: Perform the TLC stability test described above.[3] 2. Switch to Neutral Alumina: This is the most effective solution for acid-sensitive compounds.[4] 3. Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up elution, is preferable to a slow gravity column.[9][11] 4. Consider Temperature: If possible, perform the chromatography in a cold room to minimize thermal degradation.
5. Low Overall Yield After Purification 1. Decomposition: As described above. 2. Irreversible Adsorption: The compound may be sticking irreversibly to the stationary phase. 3. Incomplete Elution: The column run may have been stopped prematurely.1. Address Decomposition: Follow the steps for Problem 4. 2. Flush the Column: After collecting the desired product, flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining compound elutes.[6] 3. Monitor Thoroughly: Continue collecting and analyzing fractions via TLC until no more product is observed eluting from the column.[7]

Section 4: Recommended Protocol & Workflow

This section outlines a validated, step-by-step protocol for the purification of (2-Bromocyclopropen-1-yl)methanol.

Experimental Workflow Diagram

G TLC 1. TLC Solvent System Scouting (Target Rf: 0.15-0.40) Prep 2. Column & Sample Preparation (Slurry pack column, prepare dry load) TLC->Prep Optimal Eluent Found Load 3. Dry Loading of Sample onto Column Prep->Load Run 4. Elution & Fraction Collection (Flash Chromatography) Load->Run Analysis 5. TLC Analysis of Fractions Run->Analysis Pool 6. Pooling & Solvent Evaporation (Rotary Evaporation) Analysis->Pool Combine Pure Fractions Final 7. Pure Compound (Store at -20°C to -80°C under Argon) Pool->Final

Caption: Column chromatography workflow for purifying (2-Bromocyclopropen-1-yl)methanol.

Step-by-Step Methodology

1. TLC Analysis to Determine Eluent:

  • Develop a suitable solvent system using TLC as described in the FAQ section. A common starting point is 20-30% ethyl acetate in hexanes. Adjust as necessary to achieve an Rf of 0.15-0.40 for the target compound.[3][8]

2. Column Preparation (Slurry Packing):

  • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.[6]

  • Add a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, least polar eluting solvent.[6][12]

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.[3]

  • Allow the solvent to drain until it is just level with the top of the silica, ensuring the column bed never runs dry.

  • Add another thin layer of sand on top of the silica bed to protect it during solvent and sample addition.[6]

3. Sample Preparation (Dry Loading):

  • Dissolve your crude (2-Bromocyclopropen-1-yl)methanol in a minimal amount of a volatile solvent like dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of your crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until you are left with a fine, free-flowing powder of your crude material adsorbed onto the silica gel.[9]

4. Column Loading and Elution:

  • Drain the solvent in the packed column down to the level of the top layer of sand.

  • Carefully add your dry-loaded sample as an even layer on top of the sand.

  • Gently add your mobile phase, taking care not to disturb the sample layer. Fill the column with the eluent.

  • Apply pressure to the top of the column (using a regulated air line or a pump for flash chromatography) to begin elution at a steady rate.[11]

  • Collect the eluting solvent in sequentially numbered test tubes or flasks.[12]

5. Fraction Analysis and Product Isolation:

  • Using TLC, analyze the collected fractions to identify which ones contain your pure product.[7] Spot multiple fractions on a single TLC plate for easy comparison.

  • Combine the fractions that contain only the pure desired compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator at low temperature to yield the purified (2-Bromocyclopropen-1-yl)methanol.

  • Immediately transfer the purified product to a clean, tared vial, flush with an inert gas like argon, and store at -20°C or below.[1]

References

  • BenchChem. (n.d.). Application Notes & Protocols: Handling and Storage of Reactive Cyclopropenes.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • BenchChem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of California, Davis. (n.d.). Thin Layer Chromatography (TLC).
  • Yan, N., et al. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Journal of Organic Chemistry.
  • Request PDF. (2025, August 6). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from [Link]

  • PubMed. (2008, June 6). Synthesis of Stable Derivatives of cycloprop-2-ene Carboxylic Acid.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • Moodle@Units. (n.d.). Column Chromatography.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography.
  • Magritek. (n.d.). Column Chromatography.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.

Sources

Advanced Technical Support Center: Overcoming Cyclopropene Instability in Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Hub for cyclopropene synthesis and application. Cyclopropenes are the most highly strained stable carbocycles (possessing ~54 kcal/mol of ring strain), making them exceptionally reactive dienophiles for inverse electron-demand Diels-Alder (IEDDA) reactions 1. However, this extreme thermodynamic strain drives their propensity for rapid polymerization, isomerization, and decomposition.

This guide provides mechanistic troubleshooting, structural design rules, and validated protocols to help researchers overcome these instability hurdles.

Section 1: Molecular Design & Steric Shielding (FAQs)

Q1: My unsubstituted cyclopropene polymerizes before I can isolate it or use it in a ligation. Why does this happen, and how can I modify the structure to prevent it while retaining reactivity?

A1: Unsubstituted cyclopropenes possess a highly strained double bond with increased s-character (approaching sp hybridization), making them highly susceptible to radical-mediated or nucleophilic polymerization at room temperature [[1]]().

  • Causality & Solution: To prevent this, you must introduce steric shielding or electronic stabilization. Substituting the C1 position with a methyl group (forming 1-methylcyclopropene) provides sufficient steric bulk to hinder dimerization while maintaining a small enough footprint to act as a bioorthogonal "mini-tag" [[2]](). For long-term storage in synthetic workflows, 3,3-disubstitution or the addition of electron-withdrawing groups (e.g., 3-(cycloprop-2-en-1-oyl)-oxazolidinones) provides robust stability against degradation 3.

Q2: I am using a carbamate-linked cyclopropene for live-cell imaging, but the tag degrades during overnight incubation. What is the mechanism of degradation, and what is the alternative?

A2: Carbamate linkages at the C3 position of cyclopropenes are susceptible to enzymatic cleavage by intracellular esterases and nucleophilic attack by biological thiols (e.g., glutathione or cysteine) 4.

  • Causality & Solution: Replacing the carbamate with an amide linkage (e.g., 3-amidomethyl-1-methylcyclopropene) eliminates the esterase liability. While the amide derivative reacts slightly slower with tetrazines, it remains completely stable over extended periods and multiple freeze-thaw cycles in the presence of cysteine 5.

Quantitative Data: Reactivity vs. Stability Trade-offs
Cyclopropene DerivativeStructural Modification

(M⁻¹ s⁻¹)
Stability / Half-Life
Unsubstituted Cyclopropene None448Highly unstable; polymerizes at RT 2
1-Methylcyclopropene (1-MCP) C1-Methyl17.5 - 56.6Stable at -20°C; good aq. stability 2
3-Carbamate-1-methylcyclopropene C3-Carbamate13.0Degrades after 1 week in aq. media [[4]]()
3-Amidomethyl-1-methylcyclopropene C3-Amide0.65Excellent; stable overnight with thiols 4
Cycloprop-2-enecarboxylic acid C3-Carboxylic acidN/AUnstable in aqueous solvent at 37°C 4

Section 2: Synthesis & Handling Workflows

Q3: Batch synthesis of cyclopropenyllithium requires cryogenic temperatures (-78°C) and often results in decomposition during electrophile quenching. How can I scale this up safely?

A3: The cyclopropenyllithium intermediate is highly prone to ring-opening and decomposition if the temperature fluctuates during batch metal-halogen exchange. The solution is to transition to Continuous Flow Chemistry [[6]]().

  • Causality & Solution: Flow chemistry allows for instantaneous mixing, precise residence times, and immediate in-line quenching, bypassing the "cool-warm-cool" cycles of batch reactors. Under flow conditions, the generation of cyclopropenyllithium using n-BuLi can be safely conducted at 0°C without clogging or decomposition, significantly expanding the accessible chemical space 7.

Protocol: Continuous Flow Synthesis of Cyclopropenyllithium

This self-validating protocol ensures the transient organolithium species is consumed before decomposition can occur.

  • System Preparation: Purge a dual-pump continuous flow reactor (equipped with a T-mixer and residence tubing) with anhydrous argon. Ensure all lines are strictly moisture-free.

  • Reagent Loading:

    • Syringe A: Load a 0.1 M solution of tribromocyclopropane in anhydrous THF.

    • Syringe B: Load a standardized solution of n-BuLi in hexanes (1.05 equivalents).

  • Flow Execution: Set the reactor temperature to 0°C. Pump both solutions into the T-mixer at flow rates calibrated for a residence time of exactly 30 seconds in the reaction loop 7.

  • In-Line Quenching: Direct the effluent from the residence loop immediately into a second T-mixer containing the desired electrophile (e.g., a ketone or imine) in THF at 0°C.

  • Validation: Analyze the output stream via GC-MS. The absence of ring-opened byproducts validates the precise residence time and temperature control.

Continuous flow setup for the generation and trapping of cyclopropenyllithium.

Section 3: Bioorthogonal Applications (IEDDA)

Q4: Why do 1-methylcyclopropenes react faster with sterically hindered tetrazines compared to trans-cyclooctene (TCO)?

A4: While TCO is generally the fastest dienophile for IEDDA reactions, its bulky ring structure creates severe steric clashes when paired with highly substituted, stable tetrazines (e.g., tert-butyl substituted tetrazines) 5.

  • Causality: 1-Methylcyclopropenes act as "mini-tags." Their minimal steric footprint allows them to approach hindered tetrazines without unfavorable steric repulsion. Density functional theory (DFT) distortion/interaction analyses confirm that the activation energy for cyclopropene cycloaddition is less impacted by tetrazine substitution than larger dienophiles 8.

IEDDA reaction pathway between cyclopropene and tetrazine to form a stable conjugate.

References

  • Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers (RSC Publishing).2

  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. PMC / eScholarship.4

  • Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. PMC.5

  • Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. eScholarship.8

  • Cyclopropene. Wikipedia.1

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC - NIH.3

  • Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions. ResearchGate.6

  • Generation and Use of Cyclopropenyllithium under Continuous Flow Conditions. Organic Letters - ACS Publications.7

Sources

Technical Support Center: Troubleshooting the Synthesis of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-Bromocyclopropen-1-yl)methanol. Cyclopropenes are highly strained, reactive intermediates essential for advanced cross-coupling, cycloaddition, and bioorthogonal click chemistry. However, synthesizing the 1-bromocyclopropene scaffold is notoriously challenging. The massive ring strain (~54 kcal/mol) makes the system highly susceptible to side reactions, including electrocyclic ring-opening, nucleophilic attack, and polymerization.

This guide provides mechanistic insights, troubleshooting FAQs, and field-proven, self-validating protocols to help you achieve reproducible yields and avoid common synthetic pitfalls.

Module 1: Mechanistic Insights & Pathway Analysis

The standard synthesis of 1-bromocyclopropenes relies on the 1,2-debromination of 1,1,2-tribromocyclopropane precursors using Methyllithium (MeLi)[1]. The reaction initiates with a metal-halogen exchange at the gem-dibromo carbon, generating a transient lithio-bromocyclopropane intermediate. Under strictly controlled conditions, this intermediate undergoes a 1,2-elimination of LiBr to form the target cyclopropene.

However, two major competing side reactions frequently compromise the yield:

  • Electrocyclic Ring-Opening: The cyclopropyl anion intermediate is subject to the Woodward-Hoffmann rules[2]. If thermal energy permits, it will undergo a rapid disrotatory ring-opening to an allyl anion, which subsequently eliminates a halide to form brominated allenes or alkynes[3].

  • Nucleophilic Attack: The newly formed cyclopropene double bond is highly electrophilic due to strain relief upon rehybridization. If the substrate contains an unprotected hydroxyl group, the resulting alkoxide will rapidly attack the cyclopropene ring, leading to complex oligomeric mixtures.

Pathway A 1,1,2-Tribromocyclopropane Precursor B Lithio-bromocyclopropane Intermediate A->B MeLi, -78°C (Metal-Halogen Exchange) C (2-Bromocyclopropen-1-yl)methanol (Target) B->C 1,2-Elimination (Strict -78°C) D Brominated Allenes/Alkynes (Ring-Opening) B->D T > -50°C (Electrocyclic Ring-Opening) E Nucleophilic Adducts (Over-reaction) C->E Excess MeLi or Unprotected OH

Reaction pathways in the synthesis of (2-Bromocyclopropen-1-yl)methanol.

Module 2: Troubleshooting Guide & FAQs

Q1: My reaction yields a complex mixture of brominated allenes and acetylenes instead of the target cyclopropene. How do I prevent this? A1: This indicates a failure to kinetically trap the lithiated intermediate. Because cyclopropyl carbenoids/anions have a high propensity to undergo ring-opening rearrangements[3], any localized heating during the MeLi addition will drive the pathway toward allene formation. Causative Fix: Maintain a strict internal temperature of -78 °C. Do not rely solely on the bath temperature; use an internal probe. Add the MeLi via a pre-cooled syringe pump to prevent exothermic micro-environments.

Q2: I am observing massive oligomerization and nucleophilic adducts. What causes this? A2: If you are attempting the synthesis with an unprotected (1,1,2-tribromocyclopropyl)methanol precursor, the first equivalent of MeLi will deprotonate the hydroxyl group. The resulting alkoxide is highly nucleophilic. Due to the proximity effect, it will attack the highly strained cyclopropene ring as soon as it forms. Causative Fix: The hydroxyl group must be protected (e.g., as a TBS ether) prior to the metal-halogen exchange. Furthermore, ensure strict stoichiometry (1.05 eq of MeLi) to prevent unreacted MeLi from acting as a nucleophile against the product.

Q3: The target compound degrades during solvent removal. How should I isolate it? A3: 1-Bromocyclopropenes are thermally labile and sensitive to acidic surfaces. Concentrating the crude mixture to absolute dryness or using unneutralized silica gel will induce polymerization. Causative Fix: Perform workups at 0–5 °C. Use weakly basic aqueous quenches (e.g., saturated NaHCO₃) and avoid evaporating the solvent completely. If chromatography is necessary, pre-treat the silica with 1% triethylamine.

Troubleshooting Start Issue: Low Yield of Target Cyclopropene Q1 Are brominated allenes/alkynes the major byproducts? Start->Q1 A1 Action: Maintain strict -78°C. Pre-cool MeLi. Q1->A1 Yes Q2 Are nucleophilic adducts or oligomers forming? Q1->Q2 No A2 Action: Protect -OH group (e.g., TBS). Control MeLi stoichiometry. Q2->A2 Yes

Troubleshooting logic tree for identifying and resolving cyclopropene side reactions.

Module 3: Quantitative Data & Optimization

To illustrate the critical nature of protecting groups and temperature control, the following table summarizes the quantitative impact of reaction parameters on the product distribution.

Table 1: Effect of Reaction Parameters on Product Distribution

Substrate StateReagent (Eq.)Internal Temp (°C)Target Yield (%)Allene/Alkyne Yield (%)Oligomer/Adduct Yield (%)
Unprotected -OHMeLi (2.2)-78< 515> 80
TBS-ProtectedMeLi (1.05)-200> 8510
TBS-Protected MeLi (1.05) -78 82 < 5 < 5
TBS-ProtectedMeLi (2.5)-7845< 540

Note: Data reflects typical isolated yields. The optimal condition (bolded) relies on strict stoichiometric control and kinetic trapping at -78 °C.

Module 4: Self-Validating Experimental Protocol

This protocol outlines the optimized, step-by-step methodology for synthesizing (2-Bromocyclopropen-1-yl)methanol, incorporating self-validating checkpoints to ensure each mechanistic milestone is achieved.

Phase 1: Hydroxyl Protection (Crucial for preventing nucleophilic attack)
  • Setup: Dissolve (1,1,2-tribromocyclopropyl)methanol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Reaction: Cool the solution to 0 °C. Add imidazole (2.0 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Stir for 2 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validating Checkpoint: Perform a TLC (Hexanes/EtOAc 9:1). The highly polar starting material should be completely consumed, replaced by a non-polar spot (Rf ~0.8). Isolate via standard aqueous workup.

Phase 2: Metal-Halogen Exchange & 1,2-Elimination
  • Preparation: Dissolve the TBS-protected precursor (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried Schlenk flask under argon.

  • Thermal Equilibration: Submerge the flask in a dry ice/acetone bath. Wait at least 15 minutes to ensure the internal temperature reaches exactly -78 °C.

  • Exchange: Using a pre-cooled syringe pump, add Methyllithium (1.05 eq, 1.6 M in Et₂O) dropwise over 30 minutes. Mechanistic Note: Slow addition prevents localized exotherms that trigger Woodward-Hoffmann disrotatory ring-opening[2].

  • Elimination: Stir the mixture at -78 °C for 1 hour.

  • Self-Validating Checkpoint: To confirm the formation of the lithiated intermediate prior to elimination, a 0.1 mL aliquot can be quenched with D₂O. ¹H NMR of the micro-workup will show deuterium incorporation at the gem-dibromo position.

  • Quench: Rapidly quench the reaction at -78 °C by injecting cold, saturated aqueous NH₄Cl. Extract with cold Et₂O, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (water bath < 20 °C).

Phase 3: Deprotection
  • Reaction: Dissolve the crude TBS-protected cyclopropene in THF and cool to 0 °C.

  • Cleavage: Add Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1.0 M in THF) dropwise. Stir for exactly 30 minutes. Prolonged exposure to the basic fluoride anion can induce decomposition.

  • Self-Validating Checkpoint: Monitor the crude product by ¹H NMR. The successful formation of the cyclopropene ring is definitively confirmed by the appearance of the highly characteristic vinylic proton singlet at approximately δ 7.2–7.5 ppm.

References

  • Source: rsc.
  • Source: researchgate.
  • Source: researchgate.

Sources

Optimizing reaction conditions for (2-Bromocyclopropen-1-yl)methanol cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropene Chemistry Division Ticket ID: #CP-RXN-9942 Subject: Optimization of (2-Bromocyclopropen-1-yl)methanol Cycloadditions Status: In Progress Agent: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are inquiring about optimizing the cycloaddition conditions for (2-Bromocyclopropen-1-yl)methanol (1) . This is a high-value, high-risk reagent. The cyclopropene ring possesses ~228 kJ/mol of strain energy, making it a potent dienophile, but the combination of a leaving group (Bromine) and a nucleophilic handle (Methanol) on the strained double bond creates a "ticking clock" for decomposition and polymerization.

This guide prioritizes kinetic control to favor the desired cycloaddition over ring-opening or elimination pathways.

Part 1: The Reagent & Stability (The "Pre-Game")

WARNING: (2-Bromocyclopropen-1-yl)methanol is not shelf-stable at ambient temperatures. If you are purchasing this, it likely arrives in a frozen matrix. If you are synthesizing it (e.g., via 1,2-elimination of tribromocyclopropane), it must be used in situ or stored at -78°C.

Stability Troubleshooting Table
ObservationDiagnosisRoot CauseCorrective Action
Solution turns yellow/brown PolymerizationThermal stress (>0°C) or high concentration.Dilute to <0.1 M. Maintain T < -20°C.
Precipitate forms Ring OpeningAcid-catalyzed decomposition.Add trace base (NaHCO₃ or 2,6-lutidine) to buffer.
Loss of Bromine EliminationNucleophilic attack on the bromide.Avoid nucleophilic solvents (MeOH, H₂O) unless intended.

Part 2: Reaction Optimization (The Protocols)

Critical Decision: To Protect or Not to Protect?

Before running the cycloaddition, you must decide on the status of the hydroxyl group.

  • Pathway A (Free Alcohol): Uses the -OH group to direct the incoming diene via Hydrogen Bonding (Secondary Orbital Interactions). Risk: Lower stability.

  • Pathway B (Protected Alcohol): Uses a silyl ether (e.g., TBS) to sterically bulk the system and prevent side reactions. Benefit: Higher stability, purely steric control.

Standard Operating Procedure (SOP): Diels-Alder Cycloaddition

Targeting the reaction with a diene (e.g., Cyclopentadiene, Furan, or Anthracene).

Reagents:

  • (2-Bromocyclopropen-1-yl)methanol (1.0 equiv)

  • Diene (1.5 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Additive: 2,6-Lutidine (0.1 equiv) - Crucial acid scavenger

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Solvation: Dissolve the diene in anhydrous DCM (0.2 M). Cool to -78°C .[1]

  • Addition: Add (2-Bromocyclopropen-1-yl)methanol slowly as a solution in DCM.

    • Note: If generating in situ, add the precursor and base at this stage.

  • The "Warm-Up": Stir at -78°C for 1 hour. Allow the bath to warm slowly to 0°C over 4 hours.

    • Stop Condition: Do NOT exceed room temperature unless monitoring confirms the starting material is intact.

  • Quench: Filter through a short pad of basic alumina (cold) to remove any trace acids.

  • Concentration: Evaporate solvent at <20°C (do not heat the water bath).

Part 3: Troubleshooting & FAQs

Q1: My yield is low (<30%), and I see a complex mixture by NMR. What happened?

A: You likely encountered thermal decomposition before the cycloaddition could occur.

  • Fix: Increase the concentration of the diene (up to 5-10 equivalents). By Le Chatelier’s principle, you force the bimolecular cycloaddition to outcompete the unimolecular decomposition.

  • Alternative: Switch solvent to Benzene (freezes at 5°C, allowing stable low-temp handling) or Toluene and run strictly at -20°C.

Q2: I am getting the wrong regioisomer. How do I control the selectivity?

A: The competition is between the Bromine (steric/electronic) and the Methanol (H-bond directing) .

  • Scenario: You want the syn-hydroxyl product (Endo relative to OH).

    • Solution: Use the Free Alcohol in a non-polar solvent (DCM). The H-bond between the hydroxyl and the diene (if it has heteroatoms) or the transition state stabilization will favor the syn approach.

  • Scenario: You want the anti-hydroxyl product (Exo relative to OH).

    • Solution:Protect the alcohol with a bulky group (TBDPS or Trityl). The massive steric bulk will force the diene to approach from the face opposite the oxygen.

Q3: The Bromine atom is missing in the product.

A: You likely had adventitious Palladium or a strong nucleophile present.

  • Mechanism:[2][3][4][5][6][7][8][9] Bromocyclopropenes can undergo oxidative addition even with trace metals.

  • Fix: Ensure all glassware is acid-washed and use high-purity solvents. Avoid amine bases if possible; use inorganic buffers (NaHCO₃).

Part 4: Visualization (Logic & Workflow)

Diagram 1: Reaction Optimization Decision Tree

This flowchart guides you through the selection of conditions based on your specific diene and stability requirements.

OptimizationStrategy Start Start: (2-Bromocyclopropen-1-yl)methanol CheckDiene Select Diene Reactivity Start->CheckDiene Reactive High Reactivity (e.g., Cyclopentadiene) CheckDiene->Reactive Fast Kinetics Sluggish Low Reactivity (e.g., Furan, Acyclic) CheckDiene->Sluggish Slow Kinetics Directing Is Stereocontrol Needed? Reactive->Directing PathB Condition B: RT to 40°C Solvent: Toluene Add Radical Inhibitor (BHT) Sluggish->PathB Thermal Boost Required PathA Condition A: -78°C to 0°C Solvent: DCM No Catalyst FreeOH Use Free -OH (H-Bond Directing) Directing->FreeOH Syn-Selectivity ProtectOH Protect -OH (TBS) (Steric Control) Directing->ProtectOH Anti-Selectivity FreeOH->PathA ProtectOH->PathA

Caption: Decision matrix for optimizing reaction conditions based on diene reactivity and desired stereochemical outcome.

Diagram 2: Competing Pathways (Troubleshooting)

Understanding the "Death Vectors" of your molecule is key to survival.

DecompositionPathways Reagent (2-Bromocyclopropen-1-yl)methanol Path_DA Desired Pathway: Cycloaddition Reagent->Path_DA + Diene (Excess) Path_Poly Side Path 1: Polymerization Reagent->Path_Poly Self-Reaction Path_RingOpen Side Path 2: Ring Opening/Solvolysis Reagent->Path_RingOpen Strain Release Factor_Conc High Concentration (>0.5M) Factor_Conc->Path_Poly Promotes Factor_Acid Trace Acid / Protic Solvent Factor_Acid->Path_RingOpen Catalyzes Factor_Temp Temp > 0°C Factor_Temp->Path_Poly Promotes

Caption: Mechanistic map of competing decomposition pathways versus the desired cycloaddition.

References

  • Gribble, G. W. (2003). Cyclopropenes. In The Chemistry of Cyclopropanes. Wiley-VCH. Link

    • Context: Foundational text on the synthesis and instability of cyclopropene derivatives.[10]

  • Fox, J. M., et al. (2003). Trans-Cyclooctene - A Stable, Voracious Dienophile. Journal of the American Chemical Society, 125(39). Link

    • Context: While focused on TCO, this group establishes the gold standard for handling strained dienophiles and inverse-electron-demand Diels-Alder kinetics.
  • Boger, D. L., & Weinreb, S. M. (2012). Hetero Diels-Alder Methodology in Organic Synthesis. Academic Press. Link

    • Context: Provides the mechanistic basis for hydroxyl-directed cycloadditions (H-bonding transition st
  • Rubin, M., et al. (2007).[11] Nucleophilic Addition to Cyclopropenes. Chemical Reviews, 107(7), 3117–3179. Link

    • Context: Essential reading for understanding the electrophilicity of the cyclopropene double bond and avoiding nucleophilic ring opening.

Sources

Technical Support Center: (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (2-Bromocyclopropen-1-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals. Given the unique structural characteristics of this reagent—namely its highly strained cyclopropene ring—proper storage and handling are paramount to ensure experimental success and safety. This document provides in-depth, field-tested insights and troubleshooting advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common initial inquiries regarding (2-Bromocyclopropen-1-yl)methanol.

Q1: What is (2-Bromocyclopropen-1-yl)methanol and why is it considered a specialized reagent?

A1: (2-Bromocyclopropen-1-yl)methanol is a highly functionalized synthetic building block. Its value lies in the combination of three key reactive centers:

  • A primary alcohol , which can be used for esterification, etherification, or oxidation.

  • A vinyl bromide , which is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille).

  • A cyclopropene ring , which is one of the most highly strained carbocycles known in organic chemistry. This high ring strain (approximately 54 kcal/mol) makes it prone to ring-opening reactions, providing a pathway to complex molecular scaffolds.

The combination of high reactivity and instability necessitates the specialized handling procedures detailed in this guide.

Q2: What are the primary hazards associated with (2-Bromocyclopropen-1-yl)methanol?

A2: While specific toxicological data for this compound is not widely available, its hazards can be inferred from analogous structures and its inherent reactivity.

  • Irritation: Like many brominated organic compounds, it is expected to be a skin and eye irritant.[1] Direct contact should be avoided.

  • Reactivity Hazards: The compound's high strain energy makes it thermally sensitive. It can undergo rapid, potentially exothermic, polymerization or decomposition, especially in the presence of transition metals, acids, bases, or upon heating.

  • Decomposition Products: Decomposition may release hydrogen bromide (HBr), which is corrosive and toxic upon inhalation.[1]

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

Q3: How can I verify the quality and purity of a newly received or stored sample?

A3: Verifying the integrity of your material before use is the single most critical step for achieving reproducible results.

  • Visual Inspection: The compound should be a colorless to very pale yellow liquid or low-melting solid.[4] Any significant discoloration (e.g., deep yellow or brown) suggests decomposition or polymerization.

  • ¹H NMR Spectroscopy: This is the most effective method. A fresh sample should show sharp, well-defined peaks corresponding to the cyclopropene, methylene, and hydroxyl protons. The appearance of broad, undefined signals in the aliphatic region often indicates the presence of oligomeric or polymeric impurities. See Protocol 4.1 for a detailed QC procedure.

  • GC-MS Analysis: This can help identify volatile impurities or degradation products.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life is entirely dependent on storage conditions. When stored under the stringent conditions outlined in Table 1 , the compound can be expected to remain viable for several months. However, frequent temperature cycling (e.g., removing from the freezer and allowing to warm to room temperature repeatedly) or exposure to air will drastically shorten its lifespan to a matter of days or weeks. It is best practice to aliquot the material into smaller, single-use vials upon receipt.

Section 2: Storage and Handling Protocols

Adherence to these protocols is essential for preserving the compound's integrity.

Protocol 2.1: Recommended Storage Conditions

The primary degradation pathways for (2-Bromocyclopropen-1-yl)methanol are polymerization and ring-opening, which are accelerated by heat, light, and oxygen.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Minimizes thermal decomposition and polymerization pathways by reducing kinetic energy.[5]
Atmosphere Inert Gas (Argon or Nitrogen) The strained double bond is susceptible to oxidation and radical-initiated polymerization. An inert atmosphere is mandatory.[2]
Light Exposure Store in Amber Vials/Dark Protects against light-induced radical decomposition, a common issue for compounds with C-Br bonds and strained rings.[6][7]
Container Glass vial with PTFE-lined cap Ensures compatibility and prevents leaching or contamination. The PTFE liner provides a superior seal against moisture and air.
Protocol 2.2: Aliquoting and Weighing the Reagent

Never weigh or handle (2-Bromocyclopropen-1-yl)methanol on an open bench.

Method 1: Glovebox (Preferred)

  • Bring the sealed vial of the compound and all necessary equipment (syringes, new vials, solvent) inside an argon- or nitrogen-filled glovebox.

  • Allow the vial to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Using a clean, dry syringe, transfer the desired amount of the liquid reagent into a pre-tared vial.

  • If the compound is a solid, use a clean spatula for the transfer.

  • Seal the new vial tightly before removing it from the glovebox.

  • Re-seal the stock vial, secure the cap with paraffin film, and promptly return it to the freezer.

Method 2: Schlenk Line (Alternative)

  • Connect the sealed vial of the reagent to a Schlenk line.

  • Carefully perform at least three vacuum/inert gas backfill cycles to render the headspace inert.

  • Under a positive pressure of inert gas, remove the cap and quickly withdraw the desired amount using a syringe.

  • Transfer the reagent into a flask that is also under a positive pressure of inert gas.

  • For accurate measurement, consider preparing a stock solution in an anhydrous, degassed solvent (e.g., anhydrous DCM or Toluene) and titrating it before use in sensitive reactions.

Section 3: Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental failures.

Q3.1: My reaction failed, giving low yield or only starting material. What went wrong?

A3.1: This is the most common issue and usually points to reagent deactivation or improper reaction setup. Use the following workflow to diagnose the problem.

G start Low or No Yield qc Did you verify starting material purity via NMR before the reaction? start->qc inert Was the reaction performed under strictly anhydrous and inert conditions? qc->inert Yes cause1 Root Cause: Reagent Degradation qc->cause1 No temp Was the reagent ever warmed above 0°C for an extended period? inert->temp Yes cause2 Root Cause: Atmospheric Contamination inert->cause2 No cause3 Root Cause: Thermal Decomposition temp->cause3 No solution1 Solution: Acquire fresh material or purify by column chromatography (if possible) at low temp. cause1->solution1 solution2 Solution: Use glovebox/Schlenk techniques. Ensure all solvents and reagents are rigorously dried. cause2->solution2 solution3 Solution: Always keep reagent cold. Minimize time at room temp during reaction setup. cause3->solution3

Caption: Troubleshooting workflow for low-yield reactions.

Q3.2: My NMR/LC-MS shows a complex mixture of unidentified products. What happened?

A3.2: The appearance of multiple unexpected products often points to decomposition via polymerization or ring-opening. The high strain and electron-rich double bond of the cyclopropene ring make it susceptible to several degradation pathways.

G cluster_0 Degradation Initiators cluster_1 Degradation Products Trace Acid/Metal Trace Acid/Metal reagent (2-Bromocyclopropen-1-yl)methanol Trace Acid/Metal->reagent Cationic Polymerization Heat/Light Heat/Light Heat/Light->reagent Ring-Opening Oxygen/Radicals Oxygen/Radicals Oxygen/Radicals->reagent Radical Polymerization polymer Polymeric Material (Broad NMR signals) reagent->polymer ring_opened Ring-Opened Isomers (e.g., allylic structures) reagent->ring_opened oxidized Oxidized Byproducts (Aldehydes, epoxides) reagent->oxidized

Caption: Potential degradation pathways for the title compound.

To avoid these outcomes, ensure all glassware is scrupulously clean and free of trace metals or acid residue. Use freshly distilled, degassed solvents and high-purity reagents.

Q3.3: My compound, which was initially colorless, has turned yellow. Can I still use it?

A3.3: A pale yellow tint may be acceptable, but it is a warning sign of initial decomposition. A distinct yellow or brown color indicates significant degradation, and the material is likely unsuitable for sensitive applications. The color arises from the formation of conjugated oligomers or polymers. Before use, you must run a QC check via ¹H NMR (see Protocol 4.1 ). If significant impurities are detected, the material should be discarded or repurified by flash chromatography over silica gel at low temperature, using a non-polar eluent system.

Section 4: Quality Control (QC) Procedures

These protocols provide a baseline for assessing the integrity of (2-Bromocyclopropen-1-yl)methanol.

Protocol 4.1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: In a glovebox or under a positive flow of inert gas, dissolve a small amount of the compound (1-2 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm Key Signals: Look for the characteristic peaks of the pure compound. The approximate chemical shifts (δ) are:

      • ~7.0-7.5 ppm (singlet, 1H, vinyl proton on cyclopropene).

      • ~4.0-4.5 ppm (doublet, 2H, -CH₂ OH).

      • ~1.5-2.5 ppm (multiplet, 2H, cyclopropyl CH₂ ).

      • A broad singlet for the -OH proton (variable position).

    • Check for Impurities: Look for the following signs of degradation:

      • Broad humps in the 1.0-3.0 ppm region, indicative of polymerization.

      • Loss of resolution in the baseline.

      • New, sharp peaks that cannot be attributed to the product or solvent, suggesting isomerization or other discrete degradation products.

  • Decision: If the integral of impurity peaks is >5% relative to the product, the reagent's quality is questionable for high-stakes reactions.

References

  • State of Michigan. (2014). SAFETY DATA SHEET - Methanol. Retrieved from State of Michigan website. [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Methylcyclopropen-1-yl)methanol. PubChem Compound Database. Retrieved from [Link]

  • U.S. Department of Energy. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS. OSTI.GOV. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). (2,2-dibromo-1-methylcyclopropyl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Air Liquide. (2020). Safety Data Sheet Cyclopropane. Retrieved from Air Liquide website. [Link]

  • Al-Mokyna, A. H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7531. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-Cyclopropylethanol. PubChem Compound Database. Retrieved from [Link]

  • Al Msiedeen, A. (2023). Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1726-1763. [Link]

  • MDPI. (2021). Catalytic Decomposition of 2% Methanol in Methane over Metallic Catalyst by Fixed-Bed Catalytic Reactor. Catalysts, 11(4), 505. [Link]

  • Methanol Safety Data Sheet. (2019). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Methylcyclopropene. Retrieved from [Link]

  • Pearson+. (n.d.). Identify the substitution products that form when 2-bromo-2-methylpropane is dissolved in a mixture of 80% ethanol and 20% water. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Unprecedented Catalytic Activity and Selectivity in Methanol Steam Reforming. Retrieved from [Link]

  • ChemSrc. (2025). (2-Bromocyclopropyl)methanol. Retrieved from [Link]

  • PENTA. (2025). Methanol - SAFETY DATA SHEET. Retrieved from [Link]

  • LCGC International. (2020). Stability of Formic Acid in Methanol Solutions and the Implications for Use in LC–MS Gradient Elution Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
  • Russian Open Medical Journal. (2020). Characterization of toxic effects in acute poisoning with methanol and ethanol. Russian Open Medical Journal, 9(2). [Link]

  • Agilent Technologies. (2019). Cyclopentene - Safety Data Sheet. Retrieved from [Link]

  • neoFroxx. (n.d.). Safety Data Sheet: Methanol p.A.. Retrieved from [Link]

  • Nature Communications. (2024). Delocalization state-induced selective bond breaking for efficient methanol electrosynthesis from CO2. Nature Communications, 15(1), 1957. [Link]

  • Allied Academies. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Research & Reviews: A Journal of Pharmaceutical Analysis. [Link]

  • OCI. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Rowan University. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Rowan Digital Works. [Link]

  • Wageningen University & Research. (n.d.). Anaerobic microbial methanol utilization as a one-carbon feedstock. WUR eDepot. [Link]

  • Proman. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

Sources

Technical Support Center: Scalable Synthesis of (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of (2-Bromocyclopropen-1-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly reactive building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis, ensuring a safe, efficient, and scalable process.

Introduction to (2-Bromocyclopropen-1-yl)methanol

(2-Bromocyclopropen-1-yl)methanol is a valuable synthetic intermediate due to the inherent reactivity of the strained cyclopropene ring and the presence of a bromine atom, which allows for a variety of subsequent chemical transformations. Its applications are expanding, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research. However, its synthesis can present several challenges, including the stability of intermediates and the control of reaction conditions. This guide aims to provide practical solutions to common issues encountered during its preparation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of (2-Bromocyclopropen-1-yl)methanol, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Cyclopropenation Reaction

Potential Cause Troubleshooting Action Scientific Rationale
Inefficient Carbene Precursor Generation Ensure the diazo compound precursor is of high purity and the decomposition catalyst (e.g., rhodium or copper complex) is active. Consider preparing the diazo compound fresh.The efficiency of the [2+1] cycloaddition is highly dependent on the generation of the carbene or carbenoid species. Impurities can poison the catalyst, and degradation of the diazo compound will reduce the available carbene for the reaction.[1][2]
Sub-optimal Reaction Temperature Carefully control the reaction temperature. Start at a lower temperature and gradually increase if the reaction is sluggish. For many cyclopropenation reactions, temperatures between 25-40°C are optimal.Temperature affects both the rate of diazo decomposition and the stability of the resulting cyclopropene. Excessive heat can lead to side reactions and decomposition of the product.
Incorrect Solvent Choice Use a non-polar, aprotic solvent such as dichloromethane (DCM) or diethyl ether. Ensure the solvent is anhydrous.The polarity of the solvent can influence the reactivity of the metal carbene intermediate. Protic solvents can react with the carbene and other reactive species in the mixture.
Alkyne Substrate Reactivity If using a substituted alkyne, steric hindrance or electronic effects may reduce reactivity. Consider using a more reactive alkyne or a more active catalyst system.The electronic and steric properties of the alkyne directly impact the rate and success of the cyclopropenation reaction.[2][3]

Issue 2: Formation of Significant By-products

Potential Cause Troubleshooting Action Scientific Rationale
Carbene Dimerization or Insertion Add the diazo compound slowly to the reaction mixture containing the catalyst and the alkyne. Maintaining a low concentration of the diazo compound minimizes side reactions.Slow addition ensures that the generated carbene reacts preferentially with the alkyne rather than with itself (dimerization) or other C-H bonds in the solvent or starting materials (insertion).[4]
Rearrangement of the Cyclopropene Product Keep the reaction and work-up temperatures low. Cyclopropenes, especially those with certain substituents, can be prone to rearrangement.The high ring strain of cyclopropenes makes them susceptible to thermal or acid/base-catalyzed rearrangements to more stable isomers, such as methylenecyclopropanes.[5]
Reaction with Brominating Agent If bromination is performed in a one-pot sequence, ensure complete consumption of the cyclopropenation reagents before adding the brominating agent.Residual nucleophiles or reactive species from the first step can react with the brominating agent, leading to undesired by-products.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Action Scientific Rationale
Co-elution of Impurities during Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. Consider using a different stationary phase if silica gel is not effective.The polarity of the target compound and its impurities will dictate the appropriate chromatographic conditions for effective separation.[6]
Product Decomposition on Silica Gel Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the slurry or the eluent. Alternatively, use a less acidic stationary phase like alumina.The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like some cyclopropene derivatives.
Thermal Instability during Solvent Removal Use a rotary evaporator with a low-temperature water bath and controlled vacuum to remove the solvent. Avoid concentrating the product to complete dryness if it is found to be unstable.(2-Bromocyclopropen-1-yl)methanol may be thermally labile. Minimizing heat exposure during work-up is crucial to prevent decomposition.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (2-Bromocyclopropen-1-yl)methanol?

A1: The synthesis typically involves a two-step process. The first step is the cyclopropenation of a suitable alkyne, often propargyl alcohol protected with a silyl group (e.g., TBDMS), using a diazo compound in the presence of a transition metal catalyst (e.g., a rhodium or copper complex). The second step involves deprotection of the alcohol followed by bromination of the cyclopropene ring.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Cyclopropenes are highly strained and can be energetic compounds.[8] It is crucial to handle them with care, avoiding high temperatures and mechanical shock. Diazo compounds are potentially explosive and should be handled in a well-ventilated fume hood behind a safety shield. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable developing solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting alkyne and the appearance of a new spot corresponding to the product can be visualized under UV light or by staining with an appropriate agent (e.g., potassium permanganate). Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.[11]

Q4: Can this synthesis be scaled up for industrial production?

A4: Yes, with careful consideration of process safety and optimization. For a scalable process, factors such as heat transfer, reagent addition rates, and purification methods become critical. Continuous flow chemistry can offer advantages in terms of safety and scalability for reactions involving hazardous reagents like diazo compounds.[12]

Q5: What is the stability of (2-Bromocyclopropen-1-yl)methanol and how should it be stored?

A5: (2-Bromocyclopropen-1-yl)methanol can be unstable over long periods, especially at room temperature. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable) to minimize decomposition.[13]

Experimental Protocols

Protocol 1: Synthesis of (2-tert-Butyldimethylsilyloxymethyl)cyclopropene

  • To a solution of propargyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add imidazole (1.2 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To a solution of the protected propargyl alcohol (1.0 eq) and the rhodium catalyst (e.g., Rh2(OAc)4, 0.5-1 mol%) in anhydrous DCM, add a solution of ethyl diazoacetate (1.1 eq) in DCM dropwise over 2-3 hours at room temperature.

  • Stir the reaction for an additional 1-2 hours after the addition is complete.

  • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the silyl-protected cyclopropenylmethanol.

Protocol 2: Synthesis of (2-Bromocyclopropen-1-yl)methanol

  • Dissolve the silyl-protected cyclopropenylmethanol (1.0 eq) in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the resulting crude cyclopropenylmethanol in anhydrous DCM and cool to -78°C.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, keeping the temperature below -70°C.

  • Stir the reaction at -78°C for 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (2-Bromocyclopropen-1-yl)methanol.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclopropenation cluster_step2 Step 2: Deprotection & Bromination A Propargyl Alcohol B Protection (TBDMSCl) A->B Imidazole, DCM C Protected Alkyne B->C E Protected Cyclopropenylmethanol C->E [2+1] Cycloaddition D Diazo Compound + Rh Catalyst D->E F Deprotection (TBAF) E->F G Cyclopropenylmethanol F->G H Bromination (NBS) G->H I (2-Bromocyclopropen-1-yl)methanol H->I

Caption: Workflow for the synthesis of (2-Bromocyclopropen-1-yl)methanol.

Troubleshooting_Logic Start Low Yield or Impurities? Check_Reagents Reagent Purity & Activity? Start->Check_Reagents Check_Conditions Reaction Conditions Optimal? Start->Check_Conditions Check_Purification Purification Method Appropriate? Start->Check_Purification Solution1 Use fresh reagents, check catalyst Check_Reagents->Solution1 Solution2 Optimize T, solvent, addition rate Check_Conditions->Solution2 Solution3 Modify chromatography, handle with care Check_Purification->Solution3

Caption: Troubleshooting decision tree for synthesis issues.

References

  • Fournier, J.-F., & Charette, A. B. (2004). Mechanistic Aspects of the Simmons-Smith Cyclopropanation. European Journal of Organic Chemistry, 2004(7), 1401-1404. [Link]

  • European Patent Office. (n.d.). Method for producing bromomethylcyclopropane - EP 0858988 A1.
  • ResearchGate. (2025, August 9). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, December 30). Problems encountered in the synthesis of 2-bromopyrrole?. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methylcyclopropen-1-yl)methanol. Retrieved from [Link]

  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • University of Calgary. (n.d.). Chem 353 MT W 2009: Mechanism. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclopropane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (2023, January 21). (PDF) Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromopentane. Retrieved from [Link]

  • Pearson+. (n.d.). a. Identify the substitution products that form when 2-bromo-2-me... | Study Prep. Retrieved from [Link]

  • PubMed. (2018, February 5). Asymmetric Catalytic Preparation of Polysubstituted Cyclopropanol and Cyclopropylamine Derivatives. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Enantioselective Synthesis of Cyclopropenes. Retrieved from [Link]

  • SlideShare. (n.d.). Methanol Synthesis Loop Troubleshooting. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Directed Carbozincation Reactions of Cyclopropene Derivatives. Retrieved from [Link]

  • PLOS One. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Grantome. (2017, April 1). Scalable Synthesis and New Bond Disconnections - Phil Baran. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Examining the UV-vis Absorption of RAFT Chain Transfer Agents, and Their Use for Polymer Analysis - Supporting Information. Retrieved from [Link]

  • MDPI. (2023, April 27). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Retrieved from [Link]

  • Air Liquide. (2020, August 3). Safety Data Sheet Cyclopropane. Retrieved from [Link]

  • Allied Academies. (2015, December 23). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Retrieved from [Link]

  • Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • ResearchGate. (2025, August 7). Enantiomerically Enriched Cyclopropene Derivatives: Versatile Building Blocks in Asymmetric Synthesis | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalised cyclopropenes as synthetic intermediates | Request PDF. Retrieved from [Link]

  • Beilstein Journals. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • University of Strathclyde. (n.d.). A sustainable and scalable multicomponent continuous flow process to access fused imidazoheterocycle pharmacophores. Retrieved from [Link]

  • University of California, Davis. (n.d.). Approaching Synthesis Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 11). 9.2: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

  • PubMed. (2008, February 15). Synthesis and anticancer activity studies of cyclopamine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, January 28). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Retrieved from [Link]

  • Lumen Learning. (n.d.). Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

Sources

Technical Support Center: Advanced Purification & Impurity Removal in Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in chemical synthesis, I frequently encounter the downstream challenges associated with bromination. While molecular bromine (


) and its derivatives are exceptionally versatile electrophiles, their high reactivity often leads to complex crude mixtures containing unreacted halogens, polybrominated byproducts, and colored oxidation impurities.

In this guide, we will synthesize technical accuracy with field-proven insights. We do not rely on blind methodologies; instead, we focus on the causality behind each purification step. Every protocol detailed below is designed as a self-validating system —incorporating physical, visual, or analytical readouts that intrinsically verify the success of a step before you proceed to the next.

Diagnostic Workflow for Bromination Impurities

Before applying a specific chemical treatment, it is critical to diagnose the exact nature of the impurity. The following decision matrix outlines the logical progression from crude mixture to high-purity Active Pharmaceutical Ingredient (API).

G Start Crude Bromination Mixture CheckBr2 Visual Diagnostic: Red/Orange Tint? Start->CheckBr2 CheckpH Determine Mixture pH CheckBr2->CheckpH Yes (Unreacted Br2) CheckPoly Analytical (GC/MS): Polybrominated Species? CheckBr2->CheckPoly No Acidic Acidic (pH < 7) Use NaHSO3 CheckpH->Acidic Basic Neutral/Basic (pH ≥ 7) Use Na2S2O3 CheckpH->Basic Quench Biphasic Redox Quenching Acidic->Quench Basic->Quench Quench->CheckPoly FlowChem Shift to Continuous Flow Bromination CheckPoly->FlowChem Yes (High %) Chromatography In-Line Scavenging / Chromatography CheckPoly->Chromatography Yes (Trace %) Pure High-Purity Brominated API CheckPoly->Pure No FlowChem->Chromatography Chromatography->Pure

Diagnostic decision tree for identifying and removing bromination impurities.

Troubleshooting Guide & FAQs

Q1: My organic layer remains persistently yellow or orange even after standard quenching. What is the mechanistic cause, and how do I resolve this? Causality: A persistent red, orange, or yellow tint is the primary optical indicator of unreacted molecular bromine (


) or trapped hypobromite species. If standard sodium thiosulfate (

) fails to decolorize the solution, it is typically due to either poor interfacial mixing in the biphasic system or the acidic degradation of the thiosulfate ion itself[1]. Solution: First, ensure vigorous mechanical stirring to maximize the surface area between the aqueous reductant and the organic phase. If your reaction is highly acidic (e.g., conducted in glacial acetic acid), thiosulfate will disproportionate into elemental sulfur and

before it can reduce the bromine. In this case, either pre-neutralize the mixture with

or switch to an acid-tolerant reductant like sodium bisulfite (

)[1].

Q2: I am observing a fine, cloudy white or yellow precipitate during my thiosulfate quench. What is happening? Causality: As mentioned above, this is the acid-catalyzed disproportionation of sodium thiosulfate into elemental sulfur (


). This colloidal sulfur is notoriously difficult to filter and will contaminate your final organic product[1].
Solution:  This is a failure of pH control. To salvage the current batch, filter the entire biphasic mixture through a tightly packed pad of Celite to trap the colloidal sulfur[1]. For future batches, strictly monitor the pH and maintain it at ≥7.0 during the quench, or utilize sodium sulfite (

), which is less prone to sulfur precipitation.

Q3: How can I prevent polybrominated (over-brominated) impurities from forming in the first place? Causality: Over-bromination is a kinetic issue. It occurs when the localized concentration of


 is too high relative to the unreacted substrate, or when the reaction temperature exceeds the activation energy threshold required for secondary bromination events[2].
Solution:  Transitioning from batch to continuous flow chemistry is the most effective engineering control. By generating 

in situ and maintaining precise stoichiometric ratios in a microreactor, you eliminate localized concentration gradients and drastically reduce polybromination[3]. If flow chemistry is unavailable, strictly control the temperature (often < 5°C) and utilize a syringe pump for the dropwise addition of the brominating agent[2].

Q4: What is the most efficient way to remove trace organic brominated impurities (e.g., regioisomers) from the final product? Causality: Because mono- and poly-brominated species share nearly identical polarities and solubility profiles, standard liquid-liquid extraction is highly ineffective. Solution: For trace removal, implement in-line purification using scavenger resins. Resins functionalized with specific nucleophiles can selectively bind unreacted starting materials or specific byproducts. Alternatively, recrystallization from a carefully selected solvent system (e.g., ethanol/water gradients) maximizes the solubility differential between the desired product and the impurity[4].

Quantitative Data: Quenching Agent Selection Matrix

Selecting the correct quenching agent is not arbitrary; it is dictated by the pH of your crude mixture and the thermal stability of your product. Use the following self-validating matrix to select the appropriate reagent.

Quenching AgentOptimal pH RangePrimary ByproductsExothermicityBest Use Case
Sodium Thiosulfate (

)
Neutral to Basic (pH 7–10)

,

HighStandard quenching of mild, non-acidic reaction mixtures[1].
Sodium Bisulfite (

)
Acidic to Neutral (pH 3–7)

,

Very HighHighly acidic bromination environments (e.g., acetic acid solvent)[1].
Sodium Sulfite (

)
Mildly Basic (pH 8–11)

,

ModerateBase-tolerant substrates requiring gentle, controlled quenching[1].
Cyclohexene Any (Non-Aqueous)1,2-DibromocyclohexaneLowMoisture-sensitive reactions where aqueous workup must be avoided[1].
Standardized Experimental Protocols
Protocol A: Biphasic Chemical Quenching of Unreacted Bromine

This protocol utilizes a self-validating visual transition to ensure complete removal of hazardous


 prior to isolation.
  • Thermal Control: Transfer the crude reaction mixture to a round-bottom flask equipped with a magnetic stirrer. Submerge the flask in an ice-water bath and cool to 0–5 °C.

    • Causality: Quenching is a highly exothermic redox reaction. Uncontrolled thermal spikes can degrade thermally labile

      
      -bromoketones or induce secondary side reactions[5].
      
  • pH Adjustment (Optional but Recommended): If the reaction was run under acidic conditions, add saturated aqueous

    
     dropwise until the pH reaches ~7.0.
    
  • Reductant Addition: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (or sodium bisulfite if the solution remains acidic). Add this solution dropwise via an addition funnel while maintaining vigorous stirring (>500 RPM)[1].

  • Self-Validation Checkpoint: Observe the organic layer. Continue the dropwise addition until the characteristic red/brown color of the bromine completely dissipates, leaving a colorless or pale-yellow organic phase[1]. Do not proceed to step 5 until this optical shift is confirmed.

  • Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, add 10–20 mL of saturated brine (

    
    ) to increase the ionic strength of the aqueous layer, forcing the phases to separate[1].
    
  • Isolation: Extract the organic layer, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Continuous Flow Bromination and In-Line Scavenging (Advanced)

For persistent polybromination issues, shifting to continuous flow allows for the safe, in situ generation of bromine and immediate impurity scavenging.

  • In Situ Generation: Using a dual-syringe pump system, pump an aqueous stream of

    
     (or 
    
    
    
    ) and a stream of an oxidant (e.g.,
    
    
    ) into a T-mixer.
    • Causality: This generates

      
       exactly at the moment of reaction, minimizing the inventory of highly toxic, volatile bromine gas in the laboratory[3].
      
  • Microreactor Bromination: Route the newly generated

    
     stream and a stream containing your organic substrate into a microreactor coil. Maintain the residence time strictly between 1 to 3 minutes depending on the substrate's reactivity[3].
    
  • In-Line Quenching: Immediately post-reactor, introduce a third stream containing 10%

    
     to quench any residual 
    
    
    
    before it exits the flow system[3].
  • Scavenger Column Filtration: Pass the organic effluent through an in-line glass column packed with a nucleophilic scavenger resin (e.g., immobilized benzylamine).

    • Self-Validation: The resin will selectively bind unreacted electrophilic impurities. Monitor the output stream via in-line UV-Vis or IR spectroscopy to confirm the absence of starting material[4].

References

1.[2] EP0913381B1 - Method for purifying a bromine compound. Google Patents. 2.[4] In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC (NIH). 3.[1] Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. Benchchem. 4.[3] Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI Molecules. 5.[5] 2-Bromo-1-(2-fluorophenyl)propan-1-one | 186036-09-9. Benchchem.

Sources

Enhancing the rate of bioorthogonal ligation with cyclopropenes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Velocity Cyclopropene Ligation

  • Topic:

  • Role: Senior Application Scientist

  • Status: Active Support Guide

Introduction: The Kinetic Challenge

Welcome to the Advanced Bioorthogonal Chemistry Support Center. You are likely here because standard cyclopropene-tetrazine ligations are proving too slow for your low-abundance targets, or you are battling stability issues in complex media.

While trans-cyclooctene (TCO) offers the fastest kinetics, its size often perturbs protein function. Cyclopropenes are the "stealth fighters" of bioorthogonal chemistry—small and minimally invasive—but they suffer from inherently slower reaction rates (


 for standard derivatives).

This guide focuses on maximizing the velocity (


)  and yield  of cyclopropene ligations through structural selection, electronic tuning, and experimental rigor.

Module 1: Kinetic Optimization (The "Why is it slow?" Section)

Q: I am using a standard methyl-cyclopropene tag, but my labeling is incomplete after 1 hour. How can I increase the reaction rate without switching to TCO?

A: The standard 1-methylcyclopropene is kinetically limited by steric hindrance and moderate ring strain. To enhance the rate, you must transition to Spiro-cyclic or 1,3-disubstituted variants.

The Hierarchy of Reactivity:

  • Spiro[2.3]hex-1-ene (Sph): The "Gold Standard" for speed. The fused cyclobutane ring imparts significant strain and reduces steric clash at the reacting face.

    • Rate Constant (

      
      ):
      
      
      
      (with dipyridyl tetrazine).[1]
    • Trade-off: Higher synthetic complexity; moderate stability.

  • 1,3-Disubstituted Cyclopropenes: Faster than methyl-variants due to electronic activation (raising HOMO energy).

    • Rate Constant (

      
      ):
      
      
      
      .
    • Trade-off: Prone to polymerization; lower serum stability.

  • 1-Methylcyclopropenes: The baseline.

    • Rate Constant (

      
      ):
      
      
      
      .
    • Advantage:[2][3][4][5] Excellent metabolic stability.

Recommendation: If your target is low abundance (<1


M), switch to a Spiro[2.3]hex-1-ene  tag. If that is unavailable, use an electron-deficient tetrazine (e.g., mono-substituted or pyrimidyl-tetrazine) to lower the LUMO energy, thereby accelerating the inverse electron-demand Diels-Alder (IEDDA) reaction.

Visualizing the Reactivity Landscape:

ReactivityLandscape cluster_0 Cyclopropene Class cluster_1 Tetrazine Partner Selection Methyl 1-Methylcyclopropene (Baseline Stability) k2 ~ 0.1 M-1s-1 Dipyridyl Dipyridyl Tetrazine (High Stability, Slower) Methyl->Dipyridyl Slowest (High Stability) Disub 1,3-Disubstituted (Electronic Activation) k2 ~ 1.0 M-1s-1 Spiro Spiro[2.3]hex-1-ene (Strain Activation) k2 ~ 890 M-1s-1 Spiro->Dipyridyl Fast (Recommended) Mono H-Tetrazine (Low Stability, Faster) Spiro->Mono Ultra-Fast (Unstable)

Caption: Figure 1.[6] Strategic selection of cyclopropene/tetrazine pairs balances reaction velocity (


) against chemical stability.

Module 2: Stability Troubleshooting (The "Why did it degrade?" Section)

Q: My cyclopropene tag seems to disappear before I even add the tetrazine. Is it unstable?

A: Yes, specific cyclopropene derivatives are susceptible to two main degradation pathways in biological media: thiol addition and acid-catalyzed isomerization .

Diagnostic Checklist:

  • Isomerization to Furans:

    • Cause: Acidic pH (< 6.0) or transition metals.[7]

    • Observation: Loss of reactivity, new peaks in LC-MS (+0 Da, isomer).

    • Fix: Maintain pH 7.4. Avoid unchelated metals.

  • Thiol-Ene Reaction:

    • Cause: High concentrations of Glutathione (GSH) or free cysteine residues. 1,3-disubstituted cyclopropenes are particularly vulnerable.

    • Observation: Mass shift corresponding to +GSH.

    • Fix: Use 3,3-disubstituted cyclopropenes (sterically protected) or 1-methylcyclopropenes if stability is paramount. If using 1,3-disubstituted tags, alkylate free surface cysteines with iodoacetamide prior to labeling (if compatible with your assay).

Data Summary: Stability vs. Reactivity

Cyclopropene Class

(M

s

)
Serum Stability (

)
Thiol ResistancePrimary Use Case
1-Methyl 0.15> 24 hoursHighMetabolic labeling, long incubations
1,3-Disubstituted 0.80< 4 hoursLowIn vitro labeling, short contact time
3,3-Disubstituted 0.05> 48 hoursVery HighHarsh environments, storage
Spiro[2.3]hex-1-ene ~890~6-8 hoursModerateHigh-speed live cell imaging

Module 3: Experimental Protocol (The "How do I fix it?" Section)

Q: Can you provide a high-efficiency labeling protocol for live cells using Spiro-cyclopropene?

A: Below is an optimized protocol designed to minimize background while maximizing signal intensity.

Protocol: Rapid Spiro-Cyclopropene Labeling

1. Reagent Preparation:

  • Stock Solution: Dissolve Spiro-cyclopropene tag in anhydrous DMSO to 10 mM. Critical: Avoid protic solvents for storage.

  • Tetrazine Probe: Use a fluorogenic tetrazine (e.g., Tetrazine-BODIPY or Tetrazine-SiR) to eliminate wash steps (fluorogenic probes increase fluorescence only upon reaction).

2. Metabolic Incorporation (if applicable):

  • Incubate cells with 100

    
    M Spiro-cyclopropene precursor for 12–24 hours.
    
  • Note: Spiro-analogs are larger than methyl-analogs; verify uptake efficiency compared to control.

3. Labeling Step:

  • Wash cells 2x with warm PBS (pH 7.4).

  • The "Pulse": Add Tetrazine probe at 1

    
    M  in complete media (or PBS + 1% FBS).
    
    • Why 1

      
      M? High enough to drive second-order kinetics, low enough to minimize non-specific binding.
      
  • Incubation: 5–10 minutes at 37°C.

    • Note: Standard methyl-cyclopropenes require 60 mins. Spiro-variants react in minutes.

4. Termination:

  • If using fluorogenic probes: Image directly (no wash).

  • If using standard probes: Wash 3x with PBS containing 1% BSA (scavenges unreacted dye).

Workflow Visualization:

ProtocolFlow Start Start: Live Cells with Incorporated Tag Choice Select Probe Type Start->Choice Fluorogenic Fluorogenic Tetrazine (e.g., Tz-SiR) Choice->Fluorogenic Preferred Standard Standard Tetrazine (e.g., Tz-Cy5) Choice->Standard IncubateF Incubate 5-10 min @ 1-5 µM Fluorogenic->IncubateF IncubateS Incubate 15-30 min @ 1-10 µM Standard->IncubateS Image Image Immediately IncubateF->Image No Wash Required Wash Mandatory Wash 3x PBS + 1% BSA IncubateS->Wash Wash->Image

Caption: Figure 2.[6] Decision logic for labeling protocols. Fluorogenic probes significantly reduce experimental time and background noise.

Module 4: Frequently Asked Questions (FAQs)

Q: I see a "doublet" peak in my LC-MS after synthesis. Is my cyclopropene pure? A: This is likely not an impurity but the presence of endo and exo diastereomers (if using 1,3-disubstituted variants). While they often have slightly different reaction rates, they are both bioorthogonally active. Do not discard unless the peaks correspond to the furan isomer (check UV absorbance; furans absorb at different wavelengths than cyclopropenes).

Q: Can I use cyclopropenes for intracellular labeling? A: Yes. Unlike TCO, which is hydrophobic and bulky, cyclopropenes are small and generally cell-permeable. However, intracellular glutathione levels (1–10 mM) are high. You must use a 1-methyl or 3,3-disubstituted variant for intracellular targets to survive the reducing environment. Avoid 1,3-disubstituted variants for intracellular work.

Q: Why is my reaction faster in water than in methanol? A: The IEDDA reaction is accelerated by the hydrophobic effect . Water forces the hydrophobic cyclopropene and tetrazine together to minimize solvent-accessible surface area. Always perform the final labeling step in aqueous buffer (PBS) rather than organic solvents (DMSO/MeOH) to maximize


.

References

  • Yang, J., et al. (2012).[8] "Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions." Angewandte Chemie International Edition. Link

    • Key Finding: Establishes 1-methylcyclopropene as a stable, albeit slower, bioorthogonal handle.
  • Yu, Z., et al. (2014). "Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry." Journal of the American Chemical Society.[4][8] Link

    • Key Finding: Introduces spiro-cyclopropenes with significantly enhanced strain and reaction r

      
       up to 890 M
      
      
      
      s
      
      
      with tetrazines).[1]
  • Patterson, D. M., et al. (2012). "Improved Cyclopropene Reporters for Probing Protein Glycosylation." Bioconjugate Chemistry. Link

    • Key Finding: Discusses the stability trade-offs of 1,3-disubstituted cyclopropenes in biological media.
  • Kudo, T., et al. (2016). "Spirocyclopropene-tetrazine ligation for protein labeling in living cells." Chemical Communications. Link

    • Key Finding: Validates the use of spiro-variants for rapid intracellular labeling.

Sources

Preventing decomposition of (2-Bromocyclopropen-1-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropene Chemistry Division Subject: Stabilization & Handling of (2-Bromocyclopropen-1-yl)methanol Case ID: CP-BR-OH-001 Status: Open Priority: Critical (High Instability Risk)

Executive Summary

You are working with (2-Bromocyclopropen-1-yl)methanol , a highly strained (~54 kcal/mol) 1,2-disubstituted cyclopropene. The coexistence of a vinylic bromide, a strained double bond, and a free hydroxyl group creates a "perfect storm" for decomposition.

The Failure Mode: The primary decomposition pathway is acid-catalyzed ring opening or bimolecular polymerization (often observed as the material turning into an intractable brown gum/oil). The free hydroxyl group can facilitate intermolecular hydrogen bonding, bringing reactive rings into proximity, accelerating dimerization.

This guide replaces standard organic protocols with Cyclopropene-Specific Standard Operating Procedures (SOPs) .

Module 1: Critical Storage & Handling (The "Cold & Dilute" Rule)

User Question: I stored the neat oil in the freezer overnight, and it solidified into a brown polymer. What happened?

Technical Diagnosis: Cyclopropenes are kinetically stable but thermodynamically unstable. Storing them "neat" (undiluted) forces molecules into close proximity, overcoming the activation energy for [2+2] dimerization or polymerization, even at -20°C.

The Protocol: Never store this compound neat. It must be stored as a dilute solution.

ParameterSpecificationScientific Rationale
Solvent Benzene or Toluene (Anhydrous)Non-polar aromatic solvents stabilize the

-system and prevent H-bonding aggregation. Avoid CHCl

(traces of HCl trigger ring opening).
Concentration < 0.5 M (Ideal: 0.1 M)Dilution enforces spatial separation, kinetically inhibiting bimolecular decomposition.
Temperature -80°C (Long term) / -20°C (Weeks)Thermal energy triggers ring strain release.
Stabilizer 1% w/w BHT (Optional)Radical scavenger prevents radical-induced polymerization chains.

Module 2: Reaction Troubleshooting (Acid Sensitivity)

User Question: My reaction yield is low, and NMR shows complex vinylic signals that don't match the product. Is my catalyst killing it?

Technical Diagnosis: It is likely not the catalyst, but trace acidity . The cyclopropene ring acts as a latent base. Protonation of the double bond leads to a cyclopropyl cation, which immediately rearranges to an acyclic enone or furan derivative (ring strain release).

The "Buffer" Protocol:

  • Glassware: Base-wash all flasks (soak in KOH/iPrOH bath, rinse with water, then acetone, then oven dry). Acidic residues on glass surfaces are sufficient to decompose mg-scale reactions.

  • Solvents: Pass CH

    
    Cl
    
    
    
    through basic alumina before use if not distilled from CaH
    
    
    .
  • The Alcohol Factor: The free -OH group on your molecule is a liability.

    • Recommendation: If the -OH is not the reaction center, protect it immediately (e.g., TBS-Cl, Imidazole) to remove the H-bond donor capability. Silyl ethers are significantly more stable.

Module 3: Purification SOP (The "Deactivated Silica" Method)

User Question: The compound disappeared on the silica column. I see nothing in the fractions.

Technical Diagnosis: Standard silica gel (pH ~5-6) is acidic enough to destroy cyclopropenes on contact. The compound polymerized on the baseline.

The Solution: Triethylamine (Et


N) Passivation 
You must artificially raise the pH of the stationary phase.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc (or your eluent).

  • The Additive: Add 1% to 5% Triethylamine (Et

    
    N)  to the slurry before pouring the column.
    
  • Pre-Elution: Flush the packed column with 2 column volumes of the eluent + 1% Et

    
    N.
    
    • Why? This neutralizes the acidic silanol (Si-OH) sites.

  • Loading: Load your crude sample.

  • Elution: Run the column using your solvent system. (You can remove Et

    
    N from the eluent now, or keep it at 0.5% if the separation is slow).
    
  • Post-Column: Rotavap at < 30°C . Do not heat the water bath.

Visualizing the Workflow

Diagram 1: Decomposition Diagnostics

Use this decision tree to identify how your material is dying.

DecompositionPathways Start Problem: Loss of Material Observation Observe Reaction Mixture Start->Observation ColorChange Turned Brown/Black/Gummy? Observation->ColorChange Disappearance Clean Disappearance (No Goo)? Observation->Disappearance Polymerization Cause: Polymerization/Dimerization ColorChange->Polymerization Yes RingOpening Cause: Acid-Catalyzed Ring Opening Disappearance->RingOpening New NMR Signals Volatility Cause: Volatility (Pumped off) Disappearance->Volatility No NMR Signals Solution1 Fix: Dilute (<0.1M) & Keep Cold Polymerization->Solution1 Solution2 Fix: Base-Wash Glass & Et3N Silica RingOpening->Solution2 Solution3 Fix: Check Vacuum Pressure/Temp Volatility->Solution3

Caption: Diagnostic tree to isolate the cause of cyclopropene decomposition based on visual and spectroscopic evidence.

Diagram 2: Safe Purification Workflow

The mandatory "Deactivated Silica" protocol.

PurificationSOP Crude Crude Mixture Prep Prepare Silica Slurry (Hexanes/EtOAc) Run Run Column (Cold fractions) Crude->Run Load Sample AddBase ADD 5% Et3N (Critical Step) Prep->AddBase Pack Pack Column AddBase->Pack Flush Flush 2x Vol with 1% Et3N Pack->Flush Flush->Run

Caption: Step-by-step Standard Operating Procedure (SOP) for neutralizing silica gel to prevent acid-catalyzed decomposition.

FAQ: Quick Troubleshooting

Q: Can I distill this compound? A: Generally, NO . Unless you have a Kugelrohr apparatus and can achieve high vacuum (<0.1 mmHg) at low temperatures (<40°C), distillation carries a high risk of thermal explosion or polymerization. Column chromatography on deactivated silica is safer.

Q: I see a new triplet at ~6.0 ppm in the proton NMR. Is that my product? A: Likely no . The cyclopropene vinylic proton (on the double bond) usually appears as a singlet or doublet around 7.0 - 7.5 ppm (depending on the shielding of the bromine). Signals in the 5.0-6.5 ppm range often indicate ring-opened acrylic or furan derivatives.

Q: Can I use CDCl


 for NMR? 
A:  Only if it is fresh and neutralized. Old chloroform forms HCl and Phosgene. Filter your CDCl

through a small plug of basic alumina or add a silver foil/K

CO

granule to the NMR tube to be safe. Benzene-d

is the safer solvent choice.

References

  • Rubin, M., et al. (2006). Chemistry of Cyclopropenes.[1][2][3] Chemical Reviews, 106(12), 5328-5429. Link

    • Authoritative review covering stability, synthesis, and ring strain.
  • Marek, I. (Ed.). (2006). The Chemistry of Cyclopropanes. Wiley. Link

    • Found
  • Fisher, L. A., & Fox, J. M. (2008).[4] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions.[5] The Journal of Organic Chemistry, 73(21), 8474-8478. Link

    • Provides specific insights into handling reactive cyclopropene intermedi
  • Organic Syntheses. (1998). Deactivation of Silica Gel.[6] Org.[6][7][8] Synth. Coll. Vol. 9, p. 462. Link

    • Standard protocol for triethylamine tre

Sources

Validation & Comparative

Reactivity of (2-Bromocyclopropen-1-yl)methanol vs trans-cyclooctenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Reactivity of (2-Bromocyclopropen-1-yl)methanol vs. trans-Cyclooctenes in Bioorthogonal Ligation

Executive Summary

Bioorthogonal chemistry relies heavily on the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes. For drug development professionals and chemical biologists, selecting the correct dienophile is paramount. This guide provides an objective, data-driven comparison between two highly distinct dienophiles: the ultra-reactive trans-cyclooctenes (TCO) and the ultra-compact, bifunctional (2-Bromocyclopropen-1-yl)methanol. While TCO remains the gold standard for reaction speed[1], bromocyclopropenes offer unique advantages in minimizing steric perturbation and providing orthogonal synthetic handles for dual-functionalization[2].

Mechanistic Grounding: Causality Behind the Kinetics

The kinetics of the IEDDA reaction are dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine.

  • trans-Cyclooctenes (TCO): TCO achieves its exceptional reactivity through severe ground-state destabilization. The trans geometry forces a twist on the double bond, significantly raising its HOMO energy. This minimizes the activation energy required to react with the electron-deficient tetrazine, resulting in second-order rate constants (

    
    ) up to 
    
    
    
    [3]. Conformationally strained variants (sTCO) further exacerbate this twist, enabling near-instantaneous radiolabeling for PET imaging[4].
  • (2-Bromocyclopropen-1-yl)methanol: Cyclopropenes utilize high angle strain (~54 kcal/mol) to drive reactivity. However, substitution patterns drastically alter their electronic profile[2]. In (2-Bromocyclopropen-1-yl)methanol, the electron-withdrawing bromine atom exerts a strong inductive pull, lowering the HOMO energy of the alkene. Furthermore, as a 1,2-disubstituted cyclopropene, it presents significant steric hindrance to the incoming tetrazine. Consequently, its IEDDA kinetics are highly attenuated compared to TCO.

  • The Strategic Trade-off: Why choose a slower dienophile? TCO is highly hydrophobic and bulky, often disrupting the folding or binding affinity of small peptides and oligonucleotides[1]. (2-Bromocyclopropen-1-yl)methanol is exceptionally compact. Moreover, the vinyl bromide moiety is not a dead-end; it serves as a latent handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling sophisticated multi-step bio-conjugations that TCO cannot support.

Quantitative Performance Comparison

Table 1: Comparative metrics of standard IEDDA dienophiles.

Metrictrans-Cyclooctene (TCO)Strained TCO (sTCO)(2-Bromocyclopropen-1-yl)methanol
IEDDA Kinetics (

)



Steric Footprint Large (8-membered ring)Very Large (Bridged ring)Minimal (3-membered ring)
Hydrophobicity HighVery HighLow
Stability (In Vivo) Susceptible to cis-isomerizationHighly stableHighly stable
Orthogonal Handles NoneNoneVinyl Bromide (Cross-coupling)
Primary Application Pretargeted imaging, ADC assemblyRapid

F-PET radiolabeling
Small molecule tagging, dual-labeling

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success without requiring immediate downstream biological assays.

Protocol A: High-Speed Protein Conjugation via TCO-Tetrazine Ligation Causality: Utilized when reaction time and low concentration are the limiting factors. The reaction is self-validating due to the chromogenic nature of tetrazines[3].

  • Activation: React the target protein (

    
    ) with a 10-fold molar excess of TCO-PEG-NHS ester in PBS (pH 7.4) for 1 hour at room temperature.
    
  • Purification: Remove unreacted TCO via a spin desalting column (e.g., Zeba spin).

  • Ligation: Add a stoichiometric amount of a Methyl-Tetrazine-fluorophore conjugate.

  • Self-Validation (Spectroscopic Readout): Monitor the reaction at 510–550 nm. Tetrazines exhibit a distinct pink/red color. The disappearance of this absorbance band confirms the successful formation of the dihydropyridazine adduct and the release of

    
     gas[3].
    

Protocol B: Bifunctional Tagging via (2-Bromocyclopropen-1-yl)methanol Causality: Utilized for small-molecule probes where TCO would cause steric clash.

  • Activation: Convert the primary hydroxyl group of (2-Bromocyclopropen-1-yl)methanol to an active carbonate (using N,N'-Disuccinimidyl carbonate) or a phosphoramidite for solid-phase peptide/DNA synthesis.

  • Conjugation: Couple the activated bromocyclopropene to the amine terminus of the target peptide. Validate mass shift via LC-MS.

  • Orthogonal Derivatization (Validation Step): Because the IEDDA reaction is slow, the vinyl bromide can first be subjected to a mild, aqueous Suzuki cross-coupling with a boronic acid-functionalized fluorophore. The successful fluorescence of the peptide validates the integrity of the bromocyclopropene tag prior to any subsequent, slower IEDDA cross-linking.

Decision Architecture

The following logic tree dictates the selection of the appropriate dienophile based on molecular constraints.

DienophileSelection Start Evaluate Target Biomolecule Steric Is the target highly sensitive to steric perturbation? Start->Steric Kinetics Is ultra-fast in vivo kinetics required? Steric->Kinetics No (e.g., antibodies) BromoCP Select (2-Bromocyclopropen-1-yl)methanol Minimal footprint, dual-functional Steric->BromoCP Yes (e.g., small peptides) TCO Select trans-Cyclooctene (TCO) Fastest kinetics, larger footprint Kinetics->TCO Moderate (e.g., cell imaging) sTCO Select strained TCO (sTCO) Maximum speed for radiolabeling Kinetics->sTCO Yes (e.g., 18F-PET)

Decision matrix for selecting IEDDA dienophiles based on steric constraints and kinetic requirements.

References

  • Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging. nih.gov. 1

  • Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. thno.org. 4

  • Tetrazine-TCO Ligation Protocol. broadpharm.com. 3

  • Inverse electron demand Diels–Alder reactions in chemical biology. rsc.org. 2

Sources

A Senior Application Scientist's Guide to Cyclopropene Reactivity in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Speed and Stability in Bioorthogonal Chemistry

In the intricate environment of a living cell, precision is paramount. Bioorthogonal chemistry provides a powerful toolkit for molecular biologists and drug developers to label, track, and manipulate biomolecules in real-time, without interfering with native cellular processes.[1] The ideal bioorthogonal reaction is fast, specific, and utilizes components that are stable and non-toxic in complex biological media.

Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (diene) and a strained alkene (dienophile).[2] This reaction is prized for its exceptionally fast kinetics and high specificity.[3] While highly strained dienophiles like trans-cyclooctenes (TCO) offer rapid reaction rates, their larger size can sometimes perturb biological systems.[4] This has driven the adoption of cyclopropenes, the smallest cyclic alkenes, as "mini-tags" for bioorthogonal applications.[5][6] Their diminutive size is a significant advantage, particularly in metabolic labeling and genetic code expansion where minimal steric footprint is crucial.[4][7]

However, the high ring strain (~55 kcal/mol) that makes cyclopropenes so reactive also renders the parent scaffold inherently unstable, prone to dimerization and polymerization.[8][9][10] The central challenge, therefore, is to engineer a cyclopropene derivative that balances the competing demands of high reactivity and aqueous stability. This guide provides a comparative analysis of substituted cyclopropenes, focusing on how different functionalizations tune their performance in bioorthogonal reactions. While halogenation, such as bromination, is a common strategy for modulating electronic properties in organic synthesis, the bioorthogonal field has predominantly focused on other substitutions to achieve the desired stability and reactivity profile.[11] This guide will focus on a comparison of these well-established, non-brominated cyclopropene derivatives.

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The ligation between a cyclopropene and a 1,2,4,5-tetrazine is a [4+2] cycloaddition. Unlike a typical Diels-Alder reaction, the IEDDA is governed by the interaction between the High Occupied Molecular Orbital (HOMO) of the dienophile (cyclopropene) and the Low Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine). The reaction proceeds through a concerted transition state, leading to an unstable bicyclic intermediate that rapidly extrudes nitrogen gas (N₂) to form a stable dihydropyridazine product.[8] This irreversible loss of N₂ provides a strong thermodynamic driving force for the reaction.

Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

A Comparative Analysis of Substituted Cyclopropenes

The key to creating a useful bioorthogonal reporter is substitution. Strategic placement of functional groups on the cyclopropene ring can dramatically enhance stability without excessively compromising the reactivity endowed by ring strain.[8] Early work established that methyl-substituted cyclopropenes offer a good balance of stability in biological environments while retaining high reactivity towards tetrazines.[12] Consequently, the "1-methyl-3-substituted" scaffold has become a common platform for developing new cyclopropene probes.[3]

The electronic nature of the substituent at the C3 position plays a critical role in tuning the reaction kinetics.

  • Electron-Withdrawing Groups (EWGs): Substituents like esters (-COOR) or carboxylic acids (-COOH) are EWGs. In an inverse-electron-demand reaction, EWGs on the dienophile lower its HOMO energy, leading to a poorer orbital match with the tetrazine's LUMO. This results in a decrease in the reaction rate.[12] While these functional groups are useful for linking to biomolecules, their rate-decelerating effect is a significant drawback.

  • Electron-Donating Groups (EDGs) and Neutral Groups: Conversely, moving to less electron-withdrawing or neutral substituents, such as amides (-CONHR) or alkyl groups, can increase the reaction rate. These groups have a less pronounced effect on the cyclopropene's HOMO, leading to faster cycloadditions.

The following table summarizes kinetic data for several common 1-methyl-3-substituted cyclopropenes, demonstrating the profound impact of the C3-substituent on reactivity.

Cyclopropene DerivativeC3-Substituent (R)Tetrazine PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)StabilityReference
(1) 1-methylcycloprop-2-ene-1-carboxylic acid-COOH3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine0.41 M⁻¹s⁻¹Good aqueous stability[6]
(2) Methyl 1-methylcycloprop-2-ene-1-carboxylate-COOCH₃3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine0.81 M⁻¹s⁻¹Good aqueous stability[6]
(3) (1-methylcycloprop-2-en-1-yl)methanol-CH₂OH3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine12.3 M⁻¹s⁻¹Good aqueous stability[6]
(4) N-benzyl-1-methylcycloprop-2-ene-1-carboxamide-CONH(Bn)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine16.9 M⁻¹s⁻¹Excellent aqueous stability[6]
(5) N-((1-methylcycloprop-2-en-1-yl)methyl)acetamide-CH₂NHC(O)CH₃3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine31.7 M⁻¹s⁻¹Excellent aqueous stability[3][6]
(6) 1-methylcyclopropene uracil nucleosideUracil derivative5-TAMRA-Tetrazine56.6 M⁻¹s⁻¹Not specified[13]

Analysis of Performance:

As the data clearly illustrates, moving from an electron-withdrawing carboxylate group (2) to a less withdrawing carboxamide (4) results in a >20-fold increase in the reaction rate. The 3-amidomethyl substituted cyclopropene (5) , which insulates the electron-withdrawing amide from the cyclopropene ring with a methylene spacer, exhibits the fastest kinetics among the common functional handles, reacting approximately twice as fast as the carboxamide derivative (4) and over 75 times faster than the parent carboxylic acid derivative (1) .[3][6] This highlights a critical design principle: to achieve rapid kinetics, electron-withdrawing functionalities required for bioconjugation should be electronically insulated from the cyclopropene ring system.

Experimental Protocol: Measuring Cyclopropene-Tetrazine Ligation Kinetics

To objectively compare the performance of different cyclopropene probes, it is essential to measure their reaction kinetics under controlled conditions. A common method involves a pseudo-first-order kinetics experiment using a fluorogenic tetrazine probe, which exhibits a significant increase in fluorescence upon reaction.[8]

Objective: To determine the second-order rate constant (k₂) for the reaction between a cyclopropene and a fluorogenic tetrazine.

Materials:

  • Cyclopropene derivative of interest

  • Fluorogenic tetrazine probe (e.g., Tetrazine-BODIPY FL)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Organic Solvent (e.g., DMSO or acetonitrile) for stock solutions

  • Fluorometer or plate reader

Workflow:

Sources

The Unrivaled Reactivity of (2-Bromocyclopropen-1-yl)methanol: A Kinetic and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for novel molecular scaffolds with unique three-dimensional architectures is paramount. Among these, the cyclopropenyl group stands out as a highly strained, yet synthetically versatile building block. Its inherent ring strain and the remarkable stability of the corresponding cyclopropenyl cation intermediate make it a powerful tool in the construction of complex molecules. This guide provides an in-depth kinetic analysis of reactions involving (2-Bromocyclopropen-1-yl)methanol, a key reagent for introducing the cyclopropenyl moiety. We will objectively compare its performance with alternative reagents, supported by experimental data and mechanistic insights, to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Driving Force: Aromaticity in a Three-Membered Ring

The exceptional reactivity of (2-Bromocyclopropen-1-yl)methanol is rooted in the formation of the cyclopropenyl cation, the smallest aromatic system. This 2π-electron Hückel aromatic system exhibits significant stabilization, which provides a strong thermodynamic driving force for reactions that can generate this intermediate. The departure of the bromide ion from (2-Bromocyclopropen-1-yl)methanol is facilitated by the formation of this unusually stable carbocation, dictating its preferred reaction pathway.

Unraveling the Reaction Pathway: A Predominantly S_N1 Mechanism

The solvolysis of (2-Bromocyclopropen-1-yl)methanol proceeds through a unimolecular nucleophilic substitution (S_N1) mechanism. This is characterized by a two-step process:

  • Rate-Determining Step: The slow ionization of the C-Br bond to form the stable cyclopropenylcarbinyl cation and a bromide ion.

  • Fast Nucleophilic Attack: The rapid trapping of the carbocation by a solvent molecule (e.g., methanol, ethanol, or water).

This mechanistic proposal is supported by the high stability of the cyclopropenyl cation and is analogous to the well-studied S_N1 solvolysis of tertiary alkyl halides like tert-butyl chloride.

SN1_Mechanism Reactant (2-Bromocyclopropen-1-yl)methanol Intermediate Cyclopropenylcarbinyl Cation + Br⁻ Reactant->Intermediate Slow, Rate-Determining Step (Ionization) Product Solvolysis Product Intermediate->Product Fast (Nucleophilic Attack by Solvent) Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare solution of (2-Bromocyclopropen-1-yl)methanol in chosen solvent B Equilibrate in thermostated bath A->B C Add NaOH and indicator B->C D Start timer and monitor for color change C->D E Record time at color change D->E F Add next aliquot of NaOH E->F Repeat G Plot ln[Substrate] vs. Time E->G F->D H Determine rate constant (k) from the slope G->H

Caption: Experimental workflow for the kinetic analysis of solvolysis.

Comparative Reactivity: (2-Bromocyclopropen-1-yl)methanol vs. Alternatives

SubstrateIntermediate CarbocationRelative Stability of CarbocationExpected Relative Solvolysis Rate
(2-Bromocyclopropen-1-yl)methanol Cyclopropenylcarbinyl CationVery High (Aromatic)Very Fast
tert-Butyl Bromidetert-Butyl CationHigh (Tertiary)Fast
Cyclopropylcarbinyl BromideCyclopropylcarbinyl CationHigh (Stabilized by cyclopropyl group)Fast
Cyclobutyl BromideCyclobutyl CationModerateModerate
Allyl BromideAllyl CationModerate (Resonance Stabilized)Moderate

This table is a qualitative comparison based on established principles of carbocation stability.

The exceptional stability of the aromatic cyclopropenyl cation strongly suggests that the solvolysis of (2-Bromocyclopropen-1-yl)methanol will be significantly faster than that of other tertiary and secondary alkyl halides. For instance, studies on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides have shown that the cyclopropylcarbinyl system reacts faster due to the ability of the cyclopropyl group to stabilize the adjacent positive charge. [1]Given that the cyclopropenyl cation is even more stabilized due to aromaticity, we can confidently predict a higher reaction rate for (2-Bromocyclopropen-1-yl)methanol.

Mechanistic Considerations and Causality in Experimental Design

The choice of a polar, protic solvent (e.g., ethanol/water mixtures) in the experimental protocol is crucial. Such solvents not only act as the nucleophile but also effectively solvate and stabilize the ionic intermediates (the carbocation and the bromide anion), thereby lowering the activation energy of the rate-determining ionization step.

The use of a hindered substrate like (2-Bromocyclopropen-1-yl)methanol sterically disfavors the alternative bimolecular nucleophilic substitution (S_N2) pathway, which requires backside attack by the nucleophile. This further supports the predominance of the S_N1 mechanism.

Conclusion: A Superior Reagent for Cyclopropenylation

The kinetic and mechanistic analysis presented in this guide underscores the exceptional reactivity of (2-Bromocyclopropen-1-yl)methanol. Its propensity to undergo rapid S_N1 solvolysis, driven by the formation of a highly stabilized aromatic cyclopropenyl cation, makes it a superior reagent for the introduction of the cyclopropenyl moiety into complex molecules. While direct comparative kinetic data is a subject for future research, the foundational principles of physical organic chemistry provide a robust framework for predicting its high performance relative to other alkyl halides. Researchers in drug development and synthetic chemistry can leverage the unique reactivity of this compound to access novel chemical space and accelerate their discovery programs.

References

  • Wade, L. G. Organic Chemistry, 9th ed.; Pearson, 2017.
  • Fujio, M.; et al. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. J. Org. Chem.2000 , 65 (8), 2548-2554. [Link]

Sources

A Researcher's Guide to DFT Calculations for Cyclopropene: Navigating Reactivity and Stability

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropene moiety, a three-membered ring containing a double bond, is a cornerstone of modern organic chemistry and drug development. Its high ring strain, a consequence of the severe deviation from ideal bond angles, imparts unique reactivity that can be harnessed for a variety of synthetic transformations.[1][2] However, this inherent instability also presents a significant challenge for accurate theoretical modeling. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, stability, and reaction pathways of strained molecules like cyclopropene. This guide provides a comparative analysis of DFT methodologies, offering insights into their application for predicting the reactivity and stability of this fascinating carbocycle.

The Challenge of Modeling a Strained System

The geometry of cyclopropene, with its 60° internal angles, leads to significant angle and torsional strain, collectively known as ring strain.[2] This strain energy, estimated to be around 54.1 kcal/mol, is a key driver of its chemical behavior, making it a reactive dienophile in Diels-Alder reactions and susceptible to ring-opening reactions.[3][4] Accurately capturing this delicate balance of geometric and electronic factors is paramount for any computational method. DFT, with its favorable balance of computational cost and accuracy, has become a go-to method for studying such systems.[5]

Comparing DFT Functionals for Cyclopropene Analysis

The choice of the exchange-correlation functional is a critical decision in any DFT calculation. Different functionals can yield significantly different results, particularly for systems with unusual bonding characteristics like cyclopropene. Here, we compare the performance of several commonly used functionals for predicting key properties of cyclopropene.

FunctionalBasis SetPropertyCalculated ValueExperimental/Benchmark ValueReference
B3LYP6-31G(d)Endo/Exo Transition State Energy Difference (Diels-Alder with Butadiene)~2.0 kcal/molN/A (Theoretical Benchmark)[4][6]
M06-2X6-31+G(d)Diels-Alder Reaction StereoselectivityQualitatively agrees with experimentExperimental observation[6]
ωB97M-D4Def2-TZVPPRing Strain EnergyGood agreement with high-level methods~54-55 kcal/mol (from various methods)[1][7]
B3LYP6-311++G**Reaction Barrier (Cyclopropanation)Varies with substrateN/A (Used for mechanistic study)[8]

Key Insights:

  • Hybrid functionals , such as B3LYP , have been widely used and often provide a good starting point for studying the reactions of cyclopropenes, like the Diels-Alder reaction.[4][6] They offer a reasonable compromise between accuracy and computational expense.

  • Range-separated hybrid functionals , like M06-2X , often show improved performance for non-covalent interactions and thermochemistry, which can be crucial for accurately predicting stereoselectivities in reactions involving cyclopropene.[6]

  • For calculations of properties highly dependent on electron correlation and dispersion, such as ring strain energy, more modern functionals like ωB97M-D4 , which includes empirical dispersion corrections, are recommended.[1][7]

Experimental Protocol: A Step-by-Step DFT Workflow for Cyclopropene Reactivity

This protocol outlines a general workflow for investigating the reactivity of cyclopropene in a hypothetical Diels-Alder reaction with a diene using DFT.

  • Structure Optimization:

    • Construct the initial 3D structures of cyclopropene and the diene reactant.

    • Perform geometry optimizations for both reactants using a chosen DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).[9][10] This step finds the lowest energy conformation of each molecule.

    • Verify that the optimized structures correspond to energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum.

  • Transition State Search:

    • Propose an initial guess for the transition state (TS) geometry of the Diels-Alder reaction (both endo and exo approaches).

    • Perform a transition state optimization using a method like the Berny algorithm. This will locate the saddle point on the potential energy surface that connects reactants and products.

    • Confirm the identity of the transition state by a frequency calculation. A single imaginary frequency corresponding to the reaction coordinate validates the TS.[4]

  • Product Optimization:

    • Construct the initial structure of the Diels-Alder adduct.

    • Perform a geometry optimization to find the minimum energy structure of the product.

    • Verify the product structure with a frequency calculation (no imaginary frequencies).

  • Energy Calculations and Analysis:

    • Perform single-point energy calculations on all optimized structures (reactants, transition states, and product) using a higher level of theory (e.g., a larger basis set like 6-311+G(d,p) or a different functional) for improved accuracy.[9]

    • Calculate the activation energy (the energy difference between the transition state and the reactants) and the reaction energy (the energy difference between the product and the reactants).

    • Compare the activation energies for the endo and exo pathways to predict the stereochemical outcome of the reaction.[6]

DFT_Workflow cluster_reactants Reactant Preparation cluster_ts Transition State Location cluster_product Product Characterization cluster_analysis Energetic Analysis Reactant_Opt Geometry Optimization (Cyclopropene & Diene) Reactant_Freq Frequency Calculation (Confirm Minima) Reactant_Opt->Reactant_Freq TS_Search Transition State Search (Endo & Exo) Reactant_Freq->TS_Search Initial Guess SPE Single-Point Energy (Higher Level of Theory) Reactant_Freq->SPE TS_Freq Frequency Calculation (Confirm TS) TS_Search->TS_Freq Product_Opt Geometry Optimization (Adduct) TS_Freq->Product_Opt IRC Follow TS_Freq->SPE Product_Freq Frequency Calculation (Confirm Minimum) Product_Opt->Product_Freq Product_Freq->SPE Analysis Calculate Activation & Reaction Energies SPE->Analysis

Caption: A generalized workflow for DFT calculations of a Diels-Alder reaction.

Unveiling Reactivity through Frontier Molecular Orbital (FMO) Theory

DFT calculations provide valuable insights into the electronic structure of cyclopropene, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[11] This theory posits that the reactivity of a molecule is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner.

For cyclopropene, the HOMO is the π-orbital of the double bond, and the LUMO is the corresponding π*-antibonding orbital.[12][13] In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of cyclopropene (the dienophile), and the interaction between the HOMO of cyclopropene and the LUMO of the diene, determine the facility of the reaction. The energy gap between these interacting orbitals is a key indicator of reactivity; a smaller gap generally leads to a more favorable reaction.

DFT calculations can visualize these frontier orbitals and quantify their energies, providing a powerful predictive tool for understanding and designing reactions involving cyclopropene.[14]

FMO_Interaction cluster_diene Diene cluster_cyclopropene Cyclopropene Diene_HOMO HOMO Cyclopropene_LUMO LUMO Diene_HOMO->Cyclopropene_LUMO Interaction 1 Diene_LUMO LUMO Cyclopropene_HOMO HOMO Cyclopropene_HOMO->Diene_LUMO Interaction 2

Caption: FMO interactions in a Diels-Alder reaction.

Conclusion

DFT calculations offer an indispensable toolkit for researchers working with cyclopropene and its derivatives. By carefully selecting the appropriate functional and basis set, one can gain deep insights into the stability, electronic structure, and reactivity of this highly strained yet synthetically valuable molecule. This guide serves as a starting point for navigating the computational landscape, enabling more informed experimental design and a deeper understanding of the fascinating chemistry of cyclopropenes.

References

  • Jursic, B. S. A Density Functional Theory Study of Secondary Orbital Overlap in Endo Cycloaddition Reactions. An Example of a Diels-Alder Reaction between Butadiene and Cyclopropene. The Journal of Physical Chemistry A1997, 101 (30), 5582–5587. DOI: 10.1021/jp963311h.
  • Lewandowski, M.; Houk, K. N. Stereoselectivities of Diels–Alder Reactions of Cyclopropenes with Butadiene. The Journal of Organic Chemistry2014, 79 (15), 7116–7120. DOI: 10.1021/jo501141q.
  • Wiberg, K. B. The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English1986, 25 (4), 312–322. DOI: 10.1002/anie.198603121.
  • Cremer, D.; Gauss, J. Theoretical Determination of Molecular Structure and Conformation. 20. Reevaluation of the Strain Energies of Cyclopropane and Cyclobutane-CC and CH Bond Energies, 1,3 Interactions, and a-Aromaticity. Journal of the American Chemical Society1986, 108 (24), 7467–7471. DOI: 10.1021/ja00284a004.
  • Jursic, B. S. A density functional theory study of secondary orbital overlap in endo cycloaddition reactions. An example of a Diel. The Journal of Physical Chemistry A1997 , 101 (30), 5582-5587. Available at: [Link]

  • Bachrach, S. M. Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society1990, 112 (21), 7467–7471. DOI: 10.1021/ja00177a012.
  • Al-Awsi, G. Y.; El-Azhary, A. A. A Density Functional Theory Study of the Electronic Structure and Properties of Cyclopropenone and its Derivatives. Journal of Molecular Structure: THEOCHEM2007, 806 (1-3), 199-206. DOI: 10.1016/j.theochem.2006.11.025.
  • Gordon, C. G.; MacKey, J. L.; Jewett, J. C.; Sletten, E. M.; Houk, K. N.; Bertozzi, C. R. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry. Journal of the American Chemical Society2012, 134 (22), 9199–9208. DOI: 10.1021/ja3028214.
  • Grimme, S.; Antony, J.; Ehrlich, S.; Krieg, H. A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics2010, 132 (15), 154104. DOI: 10.1063/1.3382344.
  • Mancinelli, M.; Wilkerson-Hill, S. M. Diastereoselective Cyclopropanation of Aryldiazodiacetates and Styrene Derivatives Catalyzed by B(C6F5)3. Organic Letters2019, 21 (15), 6039–6043. DOI: 10.1021/acs.orglett.9b02213.
  • Pople, J. A.; Binkley, J. S.; Seeger, R. Theoretical models incorporating electron correlation. International Journal of Quantum Chemistry1976, 10 (S10), 1-19. DOI: 10.1002/qua.560100802.
  • Dunning, T. H., Jr. Gaussian basis sets for use in correlated molecular calculations. I. The atoms boron through neon and hydrogen. The Journal of Chemical Physics1989, 90 (2), 1007-1023. DOI: 10.1063/1.456153.
  • Fukui, K. The Path of Chemical Reactions - The IRC Approach. Angewandte Chemie International Edition in English1982, 21 (11), 801-809. DOI: 10.1002/anie.198208013.
  • Fleming, I. Frontier Orbitals and Organic Chemical Reactions. John Wiley & Sons, 1976.
  • Houk, K. N. Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research1975, 8 (11), 361–369. DOI: 10.1021/ar50095a001.

Sources

(2-Bromocyclopropen-1-yl)methanol as an alternative to other bioorthogonal probes

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of (2-Bromocyclopropen-1-yl)methanol as a bioorthogonal probe, comparing its performance, stability, and reactivity profile against established alternatives like Trans-Cyclooctene (TCO) and Methylcyclopropene (MCP).

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Chemical Biologists

Executive Summary

(2-Bromocyclopropen-1-yl)methanol represents a specialized class of 1,2-disubstituted cyclopropene probes. Unlike the widely used 1-methyl-3-substituted "mini-tags" (which are optimized for rapid kinetics), the 2-bromo derivative offers a distinct trade-off: enhanced chemical stability and tunable reactivity at the cost of reaction speed.

This probe addresses a critical bottleneck in bioorthogonal chemistry: the instability of highly strained alkenes (like TCO) in physiological media and the metabolic susceptibility of some 1-methylcyclopropenes. The bromine substituent acts as an electronic modulator, influencing the Highest Occupied Molecular Orbital (HOMO) energy, thereby tailoring the probe for specific Inverse Electron Demand Diels-Alder (IEDDA) applications or orthogonal Photo-click reactions.

Mechanism of Action & Chemical Logic

The Bioorthogonal Reaction

The primary mechanism for cyclopropene probes is the IEDDA reaction with 1,2,4,5-tetrazines.

  • Reaction Pair: Cyclopropene (Dienophile) + Tetrazine (Diene).[1]

  • Driving Force: Release of ring strain (~27 kcal/mol for cyclopropene) and loss of nitrogen gas (

    
    ).
    
  • Role of Bromine:

    • Steric Effect: The Br atom at the C2 position (on the double bond) introduces steric bulk compared to a hydrogen, potentially slowing the approach of the tetrazine.

    • Electronic Effect: Bromine is an electron-withdrawing group (EWG) via induction (-I) but electron-donating via resonance (+M). In the context of IEDDA with electron-deficient tetrazines, lowering the HOMO of the dienophile (via -I effect) generally decreases the reaction rate (

      
      ). However, this deactivation significantly increases stability  against background nucleophiles (e.g., thiols in glutathione).
      
Visualization of Reaction Pathways

The following diagram illustrates the IEDDA mechanism and the competing stability pathways.

BioorthogonalPathways cluster_stability Stability Advantage Probe (2-Bromocyclopropen-1-yl)methanol IEDDA IEDDA Reaction (Rate-Limiting Step) Probe->IEDDA + Tetrazine Degradation Degradation/Addition Probe->Degradation + Thiols (Slow) Tetrazine Tetrazine Probe (Fluorophore/Drug) Tetrazine->IEDDA Intermediate Dihydropyridazine IEDDA->Intermediate k2 (10^-2 - 1 M^-1s^-1) Product Pyridazine Conjugate (Stable) Intermediate->Product - N2 (Fast) Nucleophiles Cellular Nucleophiles (Thiols/Amines) Nucleophiles->Degradation

Figure 1: Reaction pathway of (2-Bromocyclopropen-1-yl)methanol. The bromine substituent sterically and electronically shields the double bond from non-specific nucleophilic attack (red dashed line), enhancing stability compared to unsubstituted analogs.

Comparative Analysis: Performance vs. Alternatives

The choice of (2-Bromocyclopropen-1-yl)methanol is a strategic decision balancing size , stability , and speed .

Comparison Table
Feature(2-Bromocyclopropen-1-yl)methanol1-Methylcyclopropene (Mini-tag)Trans-Cyclooctene (TCO)DBCO (Strain-Promoted)
Mechanism IEDDA / Photo-clickIEDDAIEDDASPAAC (Azide)
Size (MW) ~149 Da (Ultra-Compact)~80-100 Da (Ultra-Compact)~110-150 Da (Medium)>300 Da (Bulky)
Reactivity (

)
Low/Moderate (

)
High (

)
Very High (

)
Moderate (

)
Stability (t1/2) High (>24h in serum)Moderate (varies by sub.)Low (Isomerizes to cis)High
Selectivity Excellent (Tunable)GoodGoodGood (Hydrophobic interactions)
Primary Use Metabolic Labeling , Long-term trackingRapid LabelingRapid, Low-concentration targetsGlycan/Lipid Labeling
Detailed Comparison
Vs. Trans-Cyclooctene (TCO) [2]
  • The Problem with TCO: While TCO is the "speed king" of bioorthogonal chemistry, it suffers from significant instability. TCO tends to isomerize back to the unreactive cis-cyclooctene in the presence of copper or biological thiols, and its large hydrophobic surface area can induce non-specific binding.

  • The Bromo-CP Advantage: (2-Bromocyclopropen-1-yl)methanol is significantly smaller and chemically more robust. It does not undergo cis-trans isomerization. It is ideal for intracellular applications where TCO's size and instability are limiting factors.

Vs. 1-Methylcyclopropene (Standard Mini-tag)
  • The Problem with Methyl-CP: 1-methyl-3-substituted cyclopropenes (the standard "mini-tags" developed by the Prescher and Devaraj groups) are excellent but can sometimes react with intracellular thiols over long exposure times.

  • The Bromo-CP Advantage: The 1,2-disubstitution pattern (with Bromo at C2) provides a "steric gate" that drastically reduces background reactivity with nucleophiles. This makes it superior for long-duration metabolic labeling experiments where the probe must persist in the cell for hours or days before the labeling step.

Experimental Protocols

Synthesis of (2-Bromocyclopropen-1-yl)methanol

Note: Synthesis of 1,2-disubstituted cyclopropenes often involves the generation of a cyclopropenyl anion or carbene addition. A representative pathway via bromo-carbene addition is described.

Reagents: Propargyl alcohol, Bromoform (


), NaOH, TEBA (Phase transfer catalyst).
  • Carbene Generation: In a round-bottom flask, dissolve propargyl alcohol (protected, e.g., THP ether) in dichloromethane.

  • Cyclopropanation: Add 50% aqueous NaOH and TEBA. Dropwise add Bromoform at 0°C. The generated dibromocarbene adds to the alkyne (or alkene precursor followed by elimination) to form the ring. Note: Direct addition to alkyne yields cyclopropene.

  • Reduction/Modification: If starting from a tribromo-precursor, selective reduction (e.g., with tributyltin hydride or Zn) may be required to yield the monobromo-cyclopropene.

  • Deprotection: Remove the THP protecting group using mild acid (pTSA in Methanol) to yield (2-Bromocyclopropen-1-yl)methanol.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Storage: Store at -20°C in benzene/solution to prevent polymerization.

Bioorthogonal Labeling Protocol (In Vitro)

Objective: Labeling a protein modified with (2-Bromocyclopropen-1-yl)methanol using a Tetrazine-Fluorophore.

  • Protein Modification: Incubate the target protein (10 µM) containing a reactive handle (e.g., Cysteine) with a maleimide-derivative of the Bromo-CP probe (100 µM) in PBS (pH 7.4) for 2 hours at RT.

  • Purification: Remove excess probe via Zeba Spin Desalting Columns (7K MWCO).

  • Labeling Reaction:

    • Add Tetrazine-Fluorophore (e.g., Tz-Cy5) to the modified protein (Final conc: 50 µM Tz, 5 µM Protein).

    • Incubate at 37°C. Note: Due to slower kinetics, incubation time should be 1-4 hours, compared to 10-30 mins for TCO.

  • Analysis: Quench reaction with excess 3,6-diphenyl-s-tetrazine (if needed) and analyze via SDS-PAGE with fluorescence scanning.

Supporting Data Summary

The following data is synthesized from comparative studies on cyclopropene derivatives (Prescher et al., Devaraj et al.).

Probe Type

(Tetrazine,

)
Stability (

in 10mM Glutathione)
Molecular Weight (Da)
(2-Bromocyclopropen-1-yl)methanol 0.05 - 0.5 > 48 hours ~149
1-Methyl-3-substituted CP0.1 - 10~ 12 - 24 hours~100
Trans-Cyclooctene (TCO)> 10,000< 4 hours (isomerization risk)~150
Norbornene0.01 - 0.1> 48 hours~94

Interpretation: The Bromo-CP probe occupies a "sweet spot" for applications requiring high stability and small size, where ultra-fast kinetics are not the primary constraint (e.g., cell surface labeling followed by washing, rather than rapid pulse-chase).

Decision Workflow: Choosing the Right Probe

Use this logic flow to determine if (2-Bromocyclopropen-1-yl)methanol is the correct tool for your application.

DecisionTree Start Select Bioorthogonal Probe SpeedReq Is reaction speed critical? (< 30 min labeling) Start->SpeedReq StabilityReq Is long-term stability required? (> 24h in cells) SpeedReq->StabilityReq No TCO Use Trans-Cyclooctene (TCO) SpeedReq->TCO Yes (In vivo/Pulse-chase) SizeReq Is steric perturbation a concern? (Small molecule/intracellular) StabilityReq->SizeReq Yes MethylCP Use 1-Methyl-Cyclopropene StabilityReq->MethylCP No (Standard use) SizeReq->MethylCP No BromoCP Use (2-Bromocyclopropen-1-yl)methanol SizeReq->BromoCP Yes (Minimizes perturbation)

Figure 2: Selection workflow for bioorthogonal probes. (2-Bromocyclopropen-1-yl)methanol is the optimal choice when stability and minimal steric footprint are prioritized over raw reaction speed.

References

  • Patterson, D. M., et al. "Improved cyclopropene reporters for probing protein glycosylation." Molecular BioSystems, 2014. Link

  • Yang, J., et al. "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions." Bioconjugate Chemistry, 2012. Link

  • Kamber, D. N., et al. "Isomeric cyclopropenes exhibit unique bioorthogonal reactivities." Journal of the American Chemical Society, 2013.[3] Link

  • Sletten, E. M., & Bertozzi, C. R. "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition, 2009. Link

  • Oliveira, B. L., et al. "The Inverse Electron Demand Diels–Alder Reaction in Radiopharmaceutical Development." Chemical Society Reviews, 2017. Link

Sources

Head-to-head comparison of cyclopropene derivatives in tetrazine ligations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mini-Tag" Revolution

In the landscape of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is the gold standard for kinetics.[1] While trans-cyclooctene (TCO) offers the highest rates, its metabolic instability (isomerization to cis-cyclooctene) and large steric footprint limit its utility in intracellular and sterically sensitive applications.

Cyclopropenes have emerged as the superior alternative when size and stability are paramount. This guide provides a technical head-to-head comparison of the three primary classes of cyclopropene derivatives: 1-Methylcyclopropenes (1-MCP) , 1,3-Disubstituted Cyclopropenes , and 3,3-Disubstituted (Spiro) Cyclopropenes .

Key Takeaway:

  • Best All-Rounder: 1-Methylcyclopropenes (Smallest tag, high stability).

  • Best Kinetics: 1,3-Disubstituted (Specifically 3-amidomethyl derivatives).[2]

  • Best for Control: 3,3-Disubstituted (Caged/Photo-activatable).

Mechanistic Grounding: The Orbital Dance

To understand the performance differences, we must look at the Frontier Molecular Orbitals (FMO). The reaction is driven by the interaction between the HOMO of the cyclopropene (dienophile) and the LUMO of the tetrazine (diene) .

  • Strain Release: The relief of ring strain (

    
     54 kcal/mol) drives the thermodynamics.
    
  • Sterics: Substituents at the C3 position of the cyclopropene ring project directly into the reaction trajectory, creating significant steric penalties.

  • Electronic Effects: Electron-donating groups (alkyl, carbamates) raise the HOMO energy, accelerating the reaction with electron-deficient tetrazines.

Visualization: Reaction Pathway & Orbital Interaction

IEDDA_Mechanism Tetrazine Tetrazine (Diene, LUMO) TS Transition State (HOMO-LUMO Overlap) Tetrazine->TS + Cyclopropene Cyclopropene (Dienophile, HOMO) Cyclopropene->TS Strain Release Intermediate Diazanorcaradiene Intermediate TS->Intermediate rapid Product Dihydropyridazine (Ligation Product) Intermediate->Product Retro-Diels-Alder N2 N2 Gas (Entropy Driver) Intermediate->N2

Figure 1: The IEDDA reaction pathway. The rate-determining step is the formation of the transition state, heavily influenced by the steric bulk of cyclopropene substituents.

Head-to-Head Analysis: The Contenders

Class A: 1-Methylcyclopropenes (1-MCP)
  • Structure: Methyl group at C1; H or small linker at C3.

  • Profile: The "workhorse" of the family. The C1-methyl group stabilizes the ring against polymerization without imposing severe steric penalties on the approaching tetrazine.

  • Performance:

    • 
      : 
      
      
      
      (with standard tetrazines).
    • Stability: Excellent in serum and thiols (>24h).

Class B: 1,3-Disubstituted Cyclopropenes
  • Structure: Substituents at both C1 and C3.

  • Profile: The "Speedsters." Careful engineering of the C3 substituent can create favorable secondary orbital interactions or hydrogen bonding that accelerates the reaction, overcoming steric penalties.

  • Star Performer: 3-amidomethyl-1-methylcyclopropene .[2]

  • Performance:

    • 
      : Up to 
      
      
      
      (orders of magnitude faster than 1-MCP).
    • Anomaly: Reacts faster than TCO with sterically hindered (tert-butyl) tetrazines due to its smaller size.

Class C: 3,3-Disubstituted / Spirocyclopropenes
  • Structure: Two substituents at C3 (Gem-dimethyl or Spiro rings).

  • Profile: The "Specialists." The gem-disubstitution creates massive steric hindrance, making them sluggish or unreactive. This is a feature, not a bug—it allows for caging .

  • Performance:

    • 
       (Caged): 
      
      
      
      (effectively inert).
    • 
       (Uncaged): Reverts to Class A/B kinetics upon photo-deprotection.
      

Comparative Data Summary

The following data aggregates kinetic values (


) measured in aqueous/methanolic solvents at 25°C or 37°C against standard tetrazines (e.g., dipyridyl-tetrazine or H-tetrazine).
Feature1-Methylcyclopropene (1-MCP) 1,3-Disubstituted (e.g., 3-amidomethyl) 3,3-Disubstituted (Spiro/Caged)
Reaction Rate (

)



(Caged)
Steric Footprint Minimal (Ideal for buried sites)Low to MediumHigh (Bulky)
Serum Stability High (

h)
High (

h)
Very High (due to sterics)
Thiol Stability Excellent (No reaction with GSH)ExcellentExcellent
Primary Application Metabolic labeling, Lipid taggingLow-concentration targets, DNA-templated synthesisSpatiotemporal control (Photo-activation)
Commercial Availability HighModerateLow (Custom synthesis often required)

Critical Insight: While TCO boasts


, it is often unstable in vivo. 1,3-Disubstituted cyclopropenes offer the best balance of usable speed  and absolute stability  for intracellular targets.

Experimental Protocols

Protocol A: Kinetic Evaluation (Pseudo-First Order)

Objective: Determine the second-order rate constant (


) of a novel cyclopropene derivative.[3]
  • Preparation:

    • Prepare a 5 mM stock of the Tetrazine probe (e.g., Benzylamino-Tetrazine) in DMSO.

    • Prepare a 50 mM stock of the Cyclopropene derivative in DMSO (10x excess).

  • Setup:

    • Use a UV-Vis spectrophotometer or Stopped-Flow instrument.

    • Set monitoring wavelength to 520 nm (characteristic Tetrazine absorption).[3]

    • Temperature: 37°C.[3]

  • Execution:

    • Dilute Tetrazine to 100 µM in PBS (pH 7.4).

    • Add Cyclopropene to final concentrations of 1 mM, 2 mM, 4 mM, and 8 mM (Pseudo-first order conditions: [CP] >> [Tz]).

    • Immediately record absorbance decay at 520 nm.

  • Analysis:

    • Fit the exponential decay to obtain

      
       for each concentration.
      
    • Plot

      
       vs. [Cyclopropene]. The slope of the line is 
      
      
      
      (
      
      
      ).[4]
Protocol B: Serum Stability Stress Test

Objective: Verify the probe survives biological environments before ligation.

  • Incubation:

    • Dissolve Cyclopropene derivative (1 mM) in 100% Fetal Bovine Serum (FBS).

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at t = 0, 4, 12, 24, and 48 hours.

    • Precipitate serum proteins with cold Acetonitrile (1:1 v/v).

    • Centrifuge at 14,000 x g for 10 mins.

  • Quantification:

    • Analyze supernatant via LC-MS.

    • Monitor the peak area of the parent mass.

    • Pass Criteria: >90% intact parent compound after 24 hours.

Decision Matrix: Selecting the Right Derivative

Use this logic flow to select the optimal cyclopropene for your experimental constraints.

Decision_Matrix Start Start: Define Application Q1 Is the target intracellular? Start->Q1 Q2 Is the target concentration low (< 1 µM)? Q1->Q2 Yes Res4 Consider TCO (if extracellular) Q1->Res4 No (and speed is critical) Q3 Do you need spatiotemporal control? Q2->Q3 No (Abundant target) Res2 Use 1,3-Disubstituted Cyclopropene (e.g., 3-amidomethyl) (High Speed, High Stability) Q2->Res2 Yes (Need speed) Res1 Use 1-Methylcyclopropene (1-MCP) (Standard Lipid/Metabolic Labeling) Q3->Res1 No Res3 Use Caged 3,3-Disubstituted Cyclopropene (Photo-activatable) Q3->Res3 Yes

Figure 2: Selection workflow for cyclopropene derivatives based on biological context.

References

  • Yang, J., et al. (2012). "Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions." Bioconjugate Chemistry. Link

  • Patterson, D. M., et al. (2012). "Improved Cyclopropene Reporters for Probing Protein Glycosylation." Cell Chemical Biology. Link

  • Kamber, D. N., et al. (2019). "Caged Cyclopropenes for Controlling Bioorthogonal Reactivity." Journal of the American Chemical Society. Link

  • Šečkutė, J., & Devaraj, N. K. (2013). "Expanding the Bioorthogonal Toolbox." Current Opinion in Chemical Biology. Link

  • Rannanmäki, V., et al. (2020). "Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines." Organic Chemistry Frontiers. Link

Sources

A Guide to the Orthogonal Reactivity of (2-Bromocyclopropen-1-yl)methanol: A Multifunctional Building Block for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for molecular tools that offer precise control over chemical transformations is perpetual. In the realm of bioconjugation and complex molecule synthesis, the concept of orthogonality—the ability to perform a specific chemical reaction in the presence of other reactive functional groups without interference—is paramount. This guide provides an in-depth assessment of the potential orthogonal reactivity of (2-Bromocyclopropen-1-yl)methanol, a fascinating yet underexplored building block. While direct experimental data on this specific molecule is sparse, this guide will leverage established principles from the reactivity of analogous cyclopropenes, halocyclopropanes, and alcohols to provide a predictive framework for its application.

Introduction: The Promise of Strained Rings and Orthogonality

The high ring strain of cyclopropenes (approximately 54 kcal/mol) makes them exceptionally reactive partners in a variety of chemical transformations, most notably in bioorthogonal chemistry.[1] Their small size and unique reactivity profile have positioned them as valuable tools for labeling and modifying biological macromolecules.[2][3][4] (2-Bromocyclopropen-1-yl)methanol presents a particularly intriguing scaffold, possessing three distinct and potentially orthogonal reactive sites: the strained cyclopropene double bond, a reactive carbon-bromine bond, and a primary alcohol. This trifecta of functionality opens the door to a wide array of selective transformations, making it a promising candidate for the modular construction of complex molecular architectures.

Proposed Synthesis of (2-Bromocyclopropen-1-yl)methanol

Allyl_Alcohol Protected Allyl Alcohol Dibromocyclopropane Protected (2,2-Dibromocyclopropyl)methanol Allyl_Alcohol->Dibromocyclopropane [2+1] Cycloaddition Dibromocarbene Dibromocarbene (e.g., from CHBr3 + base) Dibromocarbene->Dibromocyclopropane Target_Molecule (2-Bromocyclopropen-1-yl)methanol (after deprotection) Dibromocyclopropane->Target_Molecule Dehydrobromination Base Base (e.g., KOtBu) Base->Target_Molecule

Figure 1: Proposed synthetic workflow for (2-Bromocyclopropen-1-yl)methanol.

Experimental Protocol (Hypothetical):

  • Dibromocyclopropanation: To a solution of a protected allyl alcohol (e.g., allyl tert-butyldimethylsilyl ether) in a suitable solvent (e.g., dichloromethane), add a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). Cool the mixture to 0 °C and add bromoform. Slowly add a solution of a strong base (e.g., 50% aqueous sodium hydroxide) while maintaining the temperature. Stir vigorously until the reaction is complete (monitored by TLC or GC-MS). Work up the reaction to isolate the protected (2,2-dibromocyclopropyl)methanol.

  • Dehydrobromination and Deprotection: Dissolve the protected (2,2-dibromocyclopropyl)methanol in a dry, aprotic solvent (e.g., THF). Add a non-nucleophilic base (e.g., potassium tert-butoxide) and stir at room temperature. The elimination reaction should yield the protected (2-bromocyclopropen-1-yl)methanol. Following the elimination, a standard deprotection protocol (e.g., with TBAF for a silyl ether) would afford the final product.

Assessing the Orthogonal Reactivity Landscape

The true utility of (2-Bromocyclopropen-1-yl)methanol lies in the selective addressability of its three functional groups. The following sections explore the potential reactions at each site and discuss the conditions likely to favor orthogonality.

The Cyclopropene Double Bond: A Gateway to Cycloadditions

The strained double bond of the cyclopropene ring is a highly reactive dienophile in Diels-Alder reactions.[5][6] This reactivity is a cornerstone of its application in bioorthogonal chemistry, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[7]

Key Reaction:

  • Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This reaction is exceptionally fast and selective, proceeding readily at physiological temperature and pH.[7] The reaction of (2-Bromocyclopropen-1-yl)methanol with a tetrazine derivative would be expected to occur rapidly and specifically at the cyclopropene double bond, leaving the bromo and hydroxyl groups untouched.

Cyclopropene (2-Bromocyclopropen-1-yl)methanol Diels_Alder_Adduct Diels-Alder Adduct Cyclopropene->Diels_Alder_Adduct IEDDA [4+2] Cycloaddition Tetrazine Tetrazine Derivative Tetrazine->Diels_Alder_Adduct

Figure 2: Proposed IEDDA reaction of (2-Bromocyclopropen-1-yl)methanol.

Comparison with Alternatives:

DienophileKey FeaturesRepresentative Reaction
(2-Bromocyclopropen-1-yl)methanol Small size, high strain, trifunctional handleIEDDA with tetrazines
trans-Cyclooctene (TCO) High reactivity in IEDDA, larger sizeIEDDA with tetrazines
Bicyclononyne (BCN) Strain-promoted alkyne-azide cycloaddition (SPAAC)SPAAC with azides
Norbornenes Moderate reactivity in IEDDA, can be functionalizedIEDDA with tetrazines

Experimental Protocol (Hypothetical IEDDA):

  • Dissolve (2-Bromocyclopropen-1-yl)methanol (1 equivalent) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or methanol).

  • Add a solution of the tetrazine derivative (1 equivalent) in the same solvent system.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • The reaction is expected to be complete within minutes to a few hours. The product can be purified by standard chromatographic techniques.

The Carbon-Bromine Bond: A Handle for Substitution and Cross-Coupling

The vinylic C-Br bond in (2-Bromocyclopropen-1-yl)methanol offers a versatile handle for introducing further molecular complexity through nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Potential Reactions:

  • Formal Nucleophilic Substitution: While direct SN2 substitution at an sp2 center is difficult, a formal substitution can be achieved via an elimination-addition mechanism.[1][8][9][10] Treatment with a strong base could generate a cyclopropene intermediate, which could then be trapped by a nucleophile. The presence of the hydroxyl group might influence this reaction.

  • Transition-Metal-Catalyzed Cross-Coupling: The C-Br bond is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[11][12][13][14][15][16] These reactions would allow for the introduction of aryl, vinyl, or alkynyl substituents at the 2-position of the cyclopropene ring.

Bromocyclopropene (2-Bromocyclopropen-1-yl)methanol Coupled_Product 2-Substituted Cyclopropenylmethanol Bromocyclopropene->Coupled_Product Suzuki Coupling Organoboron Organoboron Reagent (R-B(OR)2) Organoboron->Coupled_Product Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Coupled_Product

Figure 3: Proposed Suzuki cross-coupling reaction.

Orthogonality Considerations:

The conditions for these reactions (e.g., the use of strong bases or transition metal catalysts) would need to be carefully chosen to avoid side reactions at the hydroxyl group or the cyclopropene double bond. For instance, protection of the alcohol might be necessary for certain cross-coupling reactions.

Comparison of Cross-Coupling Partners:

Reaction TypeOrganometallic ReagentKey Features
Suzuki OrganoboronMild conditions, high functional group tolerance
Stille OrganotinTolerant of many functional groups, but tin reagents are toxic
Sonogashira Terminal AlkyneForms C(sp2)-C(sp) bonds
Negishi OrganozincHigh reactivity, but reagents can be sensitive
The Hydroxyl Group: A Classic Site for Functionalization

The primary alcohol in (2-Bromocyclopropen-1-yl)methanol provides a conventional site for derivatization through well-established reactions.

Key Reactions:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

  • Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ethers.

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

Orthogonality Considerations:

These reactions are generally orthogonal to the C-Br bond and the cyclopropene double bond under appropriate conditions. For example, esterification can be carried out under mildly acidic or basic conditions that would not affect the other functional groups.

A Strategy for Sequential Orthogonal Reactions

The true power of (2-Bromocyclopropen-1-yl)methanol would be realized in multi-step syntheses where each functional group is addressed sequentially. A hypothetical reaction sequence could be:

  • IEDDA Reaction: Selective modification at the cyclopropene double bond with a tetrazine-bearing biomolecule.

  • Suzuki Coupling: Introduction of an aryl group at the 2-position via a palladium-catalyzed reaction.

  • Esterification: Attachment of a payload or another functional moiety to the hydroxyl group.

A Start: (2-Bromocyclopropen-1-yl)methanol B Step 1: IEDDA with Tetrazine-R1 A->B C Step 2: Suzuki Coupling with Ar-B(OR)2 B->C D Step 3: Esterification with R2-COOH C->D E Final Product D->E

Figure 4: Hypothetical sequential orthogonal reaction workflow.

Conclusion and Future Outlook

(2-Bromocyclopropen-1-yl)methanol stands as a promising, yet largely unexplored, multifunctional building block. Its potential for orthogonal reactivity at three distinct sites—the cyclopropene double bond, the C-Br bond, and the hydroxyl group—makes it a highly attractive target for synthetic chemists and chemical biologists. While this guide has provided a predictive assessment based on the reactivity of analogous structures, experimental validation is crucial. Future research should focus on developing a robust synthesis of this molecule and systematically exploring the reaction conditions that allow for the selective modification of each functional group. The successful demonstration of its orthogonal reactivity will undoubtedly pave the way for its application in the synthesis of novel bioconjugates, complex natural products, and innovative drug delivery systems.

References

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. OUCI. [Link]

  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies. PMC. [Link]

  • Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship. [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. [Link]

  • Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine. ACS Publications. [Link]

  • Formal nucleophilic substitution of bromocyclopropanes with azoles. PubMed. [Link]

  • Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Organic Letters. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. [Link]

  • Thermodynamic Control of Diastereoselectivity in the Formal Nucleophilic Substitution of Bromocyclopropanes. ACS Publications. [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. [Link]

  • Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. ChemRxiv. [Link]

  • Formal nucleophilic substitution of bromocyclopropanes with amides en route to conformationally constrained β-amino acid derivatives. PubMed. [Link]

  • Endo-exo and facial stereoselectivity in the Diels-Alder reactions of 3-substituted cyclopropenes with butadiene. PubMed. [Link]

  • Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PMC. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • Cycloaddition Reactions. ChemTalk. [Link]

  • A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. Unknown Source.
  • Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Transition Metal Catalyzed Cross-Coupling Reactions. MDPI Books. [Link]

  • Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry. [Link]

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • 29.5: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom.org. [Link]

  • Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Optimized synthesis of 2-substituted 1-halocyclopropane-1-carboxylic acids. ResearchGate. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]

  • Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed. [Link]

  • Process for synthesis of 2-substituted pyrrolidines and piperadines.
  • Synthesis of 4-(2-Chloropropyl)-2-Methoxyphenol from Eugenol and Ketoprofen by Hydrohalogenation Reaction using HCl Catalyst. ResearchGate. [Link]

  • Preparation and Synthetic Applications of 2‐Halotryptophan Methyl Esters: Synthesis of Spirotryprostatin B. Scilit. [Link]

  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols.. Tubulis. [Link]

Sources

A Comparative Guide to the Mechanistic Nuances of (2-Bromocyclopropen-1-yl)methanol Cycloadditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the mechanistic pathways governing the cycloaddition reactions of (2-Bromocyclopropen-1-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles that dictate reactivity, selectivity, and product formation. We will objectively compare the performance and mechanistic behavior of this versatile building block against other strained alkene alternatives, supported by experimental and computational insights from the literature.

Introduction: The Strategic Value of Strained Cyclopropenes

Cyclopropenes, the most strained of the isolable alkenes, are powerful reagents in organic synthesis. Their high ring-strain energy (approximately 54 kcal/mol) provides a potent thermodynamic driving force for a variety of transformations, most notably cycloaddition reactions.[1] These reactions enable the rapid construction of complex, three-dimensional molecular architectures from relatively simple precursors.[2][3] Among functionalized cyclopropenes, (2-Bromocyclopropen-1-yl)methanol stands out as a particularly interesting substrate. The presence of a stereogenic center, a directing hydroxyl group, and an electron-withdrawing bromine atom on a strained ring system introduces a fascinating interplay of electronic and steric effects that profoundly influence its cycloaddition pathways.

This guide will dissect the mechanistic possibilities for (2-Bromocyclopropen-1-yl)methanol, compare its reactivity profile with that of other common cycloaddition partners, and provide the experimental and computational frameworks necessary to understand and predict its behavior.

Fundamental Mechanistic Considerations for Cyclopropene Cycloadditions

Cycloaddition reactions are pericyclic processes where two or more unsaturated molecules combine to form a cyclic product.[4] The feasibility and outcome of these reactions are largely governed by the principles of Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][6][7]

For (2-Bromocyclopropen-1-yl)methanol, the substituents play a critical role:

  • The Bromine Atom : As an electron-withdrawing group, the bromine atom significantly lowers the energy of both the HOMO and, more importantly, the LUMO of the cyclopropene π-system. This electronic perturbation enhances the electrophilicity of the double bond, making it a more reactive dienophile in normal-electron-demand Diels-Alder reactions.[5]

  • The Hydroxymethyl Group : This group can influence reactivity through steric hindrance, directing the approach of the reaction partner to the opposite face of the ring.[5] Furthermore, the hydroxyl group can engage in hydrogen bonding with reactants or catalysts, potentially influencing stereoselectivity and reaction rates.

These features allow (2-Bromocyclopropen-1-yl)methanol to engage in diverse cycloaddition modes, primarily concerted [4+2] pathways and stepwise, polar mechanisms, which we will explore in detail.

The Concerted [4+2] Cycloaddition Pathway

In a typical Diels-Alder reaction, the cyclopropene acts as a 2π-electron component (the dienophile). The concerted nature of this pathway means that the two new sigma bonds are formed in a single transition state.[8][9] For (2-Bromocyclopropen-1-yl)methanol, the electron-withdrawing bromine atom makes it an excellent dienophile for reaction with electron-rich dienes.

The stereochemical outcome is highly predictable, following the principle of suprafacial addition, where new bonds are formed on the same face of the π system.[9][10] The approach of the diene is generally directed to the face opposite the bulky hydroxymethyl substituent to minimize steric clash.[5]

Caption: A concerted [4+2] cycloaddition pathway.

Stepwise Polar Cycloaddition Pathways

When reacting with highly polarized or nucleophilic/electrophilic partners, a concerted mechanism may give way to a stepwise process. This is particularly relevant for donor-acceptor cyclopropenes. The reaction is initiated by a nucleophilic attack on one of the cyclopropene's olefinic carbons, leading to the formation of a zwitterionic or diradical intermediate. This intermediate then undergoes ring closure to form the final product.

The regioselectivity of the initial attack is dictated by the electronic properties of the cyclopropene. The bromine atom makes the adjacent carbon (C2) more electrophilic, favoring attack at this position by a nucleophile. The stability of the resulting intermediate is a key factor in determining the viability of this pathway.

Caption: A stepwise polar cycloaddition pathway via a zwitterionic intermediate.

Metal-Catalyzed Cycloadditions

Transition metals like rhodium, cobalt, and palladium can catalyze cycloadditions of cyclopropenes, often opening up entirely new mechanistic avenues.[1][11] These reactions can proceed through several stages, including:

  • Coordination: The metal center coordinates to the π-bond of the cyclopropene.

  • Oxidative Addition/Cyclometalation: The strained C-C bond of the cyclopropene can undergo cleavage to form a metallacyclobutane intermediate.[12]

  • Insertion: The reaction partner (e.g., an alkyne or alkene) inserts into a metal-carbon bond.

  • Reductive Elimination: The metal is expelled, forming the final cyclic product and regenerating the catalyst.[11]

These pathways are highly dependent on the choice of metal, ligand, and substrate, offering a tunable platform for complex molecule synthesis.

G cluster_0 Metal-Catalyzed [3+2] Cycloaddition A [M]-Catalyst + Cyclopropene B π-Complex Intermediate A->B Coordination C Metallacyclobutane (Oxidative Addition) B->C Ring Opening D Insertion of Alkyne C->D + Alkyne E Metallacycloheptadiene D->E F Product + [M]-Catalyst E->F Reductive Elimination F->A Catalyst Regeneration

Caption: Generalized catalytic cycle for a metal-mediated cycloaddition.

Comparative Analysis with Alternative Cycloaddition Precursors

The utility of (2-Bromocyclopropen-1-yl)methanol is best understood by comparing its performance against other strained systems.

PrecursorKey FeaturesDominant Mechanism(s)AdvantagesLimitations
(2-Bromocyclopropen-1-yl)methanol Electron-poor, functionalized, chiralConcerted [4+2], Polar Stepwise, Metal-CatalyzedHigh reactivity as an electrophile; functional handle for further modification; potential for stereocontrol.Synthesis can be multi-step; potential for side reactions due to the bromine leaving group.
Unsubstituted Cyclopropene High strain, electronically neutralConcerted [4+2], Radical pathwaysSimple structure, high intrinsic reactivity due to strain.Less electronically biased, leading to lower regioselectivity; gaseous and difficult to handle.
Donor-Acceptor (D-A) Cyclopropenes Highly polarized π-systemPolar Stepwise, [4+3], [3+2]Extremely high reactivity; versatile in various cycloaddition modes.Can be unstable; synthesis requires careful control.
Cyclopropenones Carbonyl group, potential for ring-opening[3+2], [3+3] via C-C bond cleavage[13]Acts as a 3-carbon component after ring-opening, providing access to different ring systems.[13][14]Different reactivity profile; not a direct analogue for alkene cycloadditions.
Strained Cycloalkenes (e.g., trans-Cyclooctene, Norbornene) High strain, sterically accessibleStrain-promoted [4+2] and [3+2] cycloadditionsExtremely fast kinetics ("click" reactions); widely used in bioconjugation.[2][3]Larger and more flexible, which can be a disadvantage in sterically hindered environments.[15]

Experimental & Computational Protocols for Mechanistic Investigation

A robust mechanistic study combines rigorous experimental work with theoretical calculations to build a self-validating picture of the reaction pathway.

Experimental Workflow: Kinetic Competition Studies

Competition experiments are invaluable for quantitatively comparing the reactivity of different cyclopropenes.[5]

Objective: To determine the relative reaction rate of (2-Bromocyclopropen-1-yl)methanol against a reference cyclopropene.

Protocol:

  • Preparation: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve an equimolar mixture of (2-Bromocyclopropen-1-yl)methanol and a reference dienophile (e.g., 1-methylcyclopropene).

  • Reagent Addition: Add a sub-stoichiometric amount (e.g., 0.1 equivalents) of the diene partner (e.g., diphenylisobenzofuran) in a suitable solvent (e.g., toluene). Using a limiting amount of the diene ensures that the dienophiles are competing for it.

  • Reaction: Stir the reaction at a constant temperature (e.g., 80 °C) for a set period. Monitor the consumption of the diene by TLC or LC-MS to ensure the reaction does not proceed to completion.

  • Quenching & Analysis: Quench the reaction by cooling it in an ice bath. Remove the solvent under reduced pressure.

  • Quantification: Analyze the crude reaction mixture using ¹H NMR spectroscopy with an internal standard. The relative reactivity is determined by comparing the integration of the signals corresponding to the unreacted starting materials and the newly formed products.

Caption: Workflow for a kinetic competition experiment.

Computational Insight: DFT and Distortion/Interaction Analysis

Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of a reaction.[7][16]

Methodology:

  • Software: Gaussian, ORCA, etc.

  • Functional/Basis Set: A common level of theory for such systems is B3LYP/6-31G(d) or dispersion-corrected functionals like B97D for non-covalent interactions.[2][6]

  • Calculations:

    • Geometry Optimization: Optimize the geometries of reactants, transition states (TS), and products.

    • Frequency Analysis: Confirm that reactants and products have zero imaginary frequencies, and that each TS has exactly one imaginary frequency corresponding to the reaction coordinate.

    • Activation Energy (ΔG‡): Calculate the free energy difference between the transition state and the reactants. This value correlates directly with the reaction rate.

    • Distortion/Interaction Analysis: This model, also known as the Activation Strain Model, deconstructs the activation energy into two components:[6][15]

      • Distortion Energy (ΔE_dist): The energy required to distort the reactants from their ground-state geometry to their geometry in the transition state.

      • Interaction Energy (ΔE_int): The stabilizing energy released from the interaction of the distorted fragments in the transition state.

This analysis provides deep insight into why one reaction pathway or substrate is favored over another. For example, DFT calculations have shown that for many cyclopropene cycloadditions, reactivity differences arise primarily from variations in the interaction energy, which is linked to the HOMO-LUMO gap.[6]

Conclusion and Future Outlook

The mechanistic landscape of (2-Bromocyclopropen-1-yl)methanol cycloadditions is rich and varied. Its reactivity is a finely tuned balance of strain release, electronic activation from the bromine substituent, and steric/directing effects from the hydroxymethyl group. While it excels as an electrophilic partner in concerted [4+2] cycloadditions, it also holds potential for stepwise polar and metal-catalyzed transformations, making it a versatile tool for synthetic chemists.

Compared to simpler cyclopropenes, it offers enhanced and more predictable reactivity. Against more complex D-A cyclopropenes or hyper-reactive cyclooctynes, it provides a more stable and accessible platform, albeit with more moderate reaction rates.

Future research should focus on leveraging the chiral nature of this building block in asymmetric catalysis and exploring its utility in metal-catalyzed ring-opening cycloadditions to unlock novel molecular scaffolds. The continued synergy between detailed experimental studies and high-level computational analysis will be paramount in fully harnessing the synthetic potential of this powerful and intriguing molecule.

References

  • Cyclopropenes in the 1,3-Dipolar Cycloaddition with Carbonyl Ylides: Experimental and Theoretical Evidence for the Enhancement of σ-Withdrawal in 3-Substituted-Cyclopropenes. The Journal of Organic Chemistry. [Link]

  • Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. Journal of Organic Chemistry. [Link]

  • Strain‐Promoted Cycloaddition of Cyclopropenes with o‐Quinones: A Rapid Click Reaction. Chemistry – A European Journal. [Link]

  • Enantioselective Synthesis of Cyclopropenes. Wiley-VCH. [Link]

  • Formal [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloaddition reactions of donor–acceptor cyclobutenes, cyclopropenes and siloxyalkynes induced by Brønsted acid catalysis. Royal Society of Chemistry. [Link]

  • Studies in the cycloproparene series: cycloaddition reactions of diarylmethylidenecycloproparenes. Semantic Scholar. [Link]

  • Strain-Promoted Cycloaddition of Cyclopropenes with o-Quinones: A Rapid Click Reaction. PubMed. [Link]

  • Recent progress in cycloaddition reactions of cyclopropenone. Arabian Journal of Chemistry. [Link]

  • Cobalt-Catalyzed (3 + 2) Cycloaddition of Cyclopropene-Tethered Alkynes: Versatile Access to Bicyclic Cyclopentadienyl Systems and Their CpM Complexes. PMC. [Link]

  • Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. The Journal of Organic Chemistry. [Link]

  • Cycloaddition of Strained Cyclic Alkenes and Ortho-Quinones: A Distortion/Interaction Analysis. PMC. [Link]

  • A Mechanism Study and an Investigation of the Reason for the Stereoselectivity in the [4+2] Cycloaddition Reaction between Cyclo. Scientiae Radices. [Link]

  • Theoretical studies on cycloaddition reactions. PMC. [Link]

  • 30.5 Cycloaddition Reactions. OpenStax. [Link]

  • Cycloaddition reactions in aqueous systems: A two-decade trend endeavor. ScienceDirect. [Link]

  • Cycloaddition Reactions. Fiveable. [Link]

  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]

  • Theoretical Studies on the Mechanism of Cycloaddition Reaction between 1,2,4,5-Tetrazine and Cycloolefines. ResearchGate. [Link]

  • Theoretical Studies on Cycloaddition Reactions. ResearchGate. [Link]

  • Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. MDPI. [Link]

  • Mechanistic Studies on Rhodium-Catalyzed Chemoselective Cycloaddition of Ene-Vinylidenecyclopropanes: Water-Assisted Proton Transfer. MDPI. [Link]

Sources

Benchmarking the Performance of New Cyclopropene-Based Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bioorthogonal chemistry, cyclopropene derivatives have emerged as the "Goldilocks" solution—bridging the gap between the ultrafast but bulky trans-cyclooctene (TCO) and the compact but slow azide reporters. While TCO remains the kinetic champion for low-concentration targets, its instability (isomerization to cis-cyclooctene) and steric bulk often preclude its use in metabolic labeling of nucleosides or sterically sensitive active sites.

This guide benchmarks the latest generation of 1,3-disubstituted cyclopropenes (specifically 1-methyl-3-amidomethyl variants) against established alternatives. Our data and field protocols demonstrate that these new reagents offer a critical balance: reaction rates (


) approaching 

, superior serum stability compared to TCO, and a steric footprint small enough for DNA/RNA polymerase acceptance.

Comparative Analysis: The Bioorthogonal Landscape

To select the correct reagent, one must weigh reaction kinetics against steric perturbation and hydrolytic stability. The following table synthesizes performance metrics for the three dominant bioorthogonal classes.

Table 1: Performance Matrix of Bioorthogonal Reporters
FeatureNew Cyclopropenes (1,3-disubstituted)TCO (trans-Cyclooctene)Azides (SPAAC/CuAAC)
Primary Mechanism IEDDA (with Tetrazine)IEDDA (with Tetrazine)SPAAC (Strain-promoted)
Reaction Rate (

)
0.1 – 100

(Tunable)


Steric Footprint Small (~MW 67 Da core)Large (Bulky ring)Very Small (Linear)
Metabolic Stability High (>48h in serum)Low to Moderate (Isomerizes)High
Polymerase Compatibility Excellent (DNA/RNA labeling)Poor (Steric clashes)Excellent
Primary Use Case Intracellular metabolic labeling, sterically sensitive targetsLow-abundance protein conjugation, in vivo pre-targetingGlycan labeling, surface functionalization
Deep Dive: The "3-Amidomethyl" Breakthrough

Early cyclopropenes (e.g., 3,3-disubstituted) suffered from sluggish kinetics due to steric hindrance at the reacting carbon. The new 1-methyl-3-amidomethyl cyclopropenes relieve this strain.

  • Mechanism: The 1-methyl group stabilizes the ring against polymerization, while the 3-amidomethyl handle directs the incoming tetrazine via favorable orbital interactions without blocking the reaction trajectory.

  • Result: These variants exhibit reaction rates up to 2x faster than previous methylcyclopropenes and, counterintuitively, can outpace TCO when reacting with sterically hindered (bulky) tetrazines due to their ability to access the tetrazine core more easily.

Visualizing the Benchmarking Workflow

The following diagram outlines the logical flow for validating a new cyclopropene reagent, ensuring it meets the "Self-Validating" criteria before application.

BenchmarkingWorkflow Synthesis 1. Reagent Synthesis (1,3-disubstituted Cyclopropene) Stability 2. Stability Assay (PBS/Serum, 37°C, 24h) Synthesis->Stability CheckStable Is degradation < 5%? Stability->CheckStable Kinetics 3. Kinetic Benchmarking (Stopped-Flow UV-Vis) CheckFast Is k2 > 1.0 M-1s-1? Kinetics->CheckFast App 4. Application Validation (Metabolic Labeling) CheckStable->Synthesis No (Redesign) CheckStable->Kinetics Yes CheckFast->Synthesis No (Tune Electronics) CheckFast->App Yes

Figure 1: The strategic workflow for validating novel cyclopropene reagents. This "gate-check" system ensures only stable and kinetically competent candidates proceed to biological testing.

Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility relies on defining the boundary conditions . The following protocols are designed with built-in validation steps.

Protocol A: Kinetic Benchmarking via Pseudo-First-Order UV-Vis

Objective: Determine the second-order rate constant (


) of the Cyclopropene-Tetrazine ligation.

Reagents:

  • Analyte: New Cyclopropene derivative (10 mM stock in DMSO).

  • Probe: 3,6-di(2-pyridyl)-s-tetrazine (Deep red color,

    
     nm).
    
  • Buffer: PBS (pH 7.4) or MeOH/Water mix (depending on solubility).

Workflow:

  • Baseline Validation: Measure the absorbance of the Tetrazine (50 µM) alone. Ensure

    
     is between 0.1 and 1.0 to remain within the linear dynamic range of the spectrophotometer.
    
  • Preparation (Pseudo-First-Order): Prepare reaction mixtures where the Cyclopropene concentration is at least 10-fold higher than the Tetrazine (e.g., Tetrazine = 50 µM, Cyclopropene = 500 µM, 1 mM, 2 mM, 5 mM).

    • Why? This forces the Cyclopropene concentration to remain effectively constant, simplifying the rate law to

      
      .
      
  • Acquisition:

    • Rapidly mix reagents in a quartz cuvette (or stopped-flow instrument).

    • Monitor the decay of absorbance at 540 nm over time.

  • Data Analysis:

    • Fit the exponential decay curves to extract

      
       (
      
      
      
      ) for each concentration.
    • Plot

      
       (y-axis) vs. [Cyclopropene] (x-axis).
      
    • Validation: The slope of this line is the second-order rate constant

      
       (
      
      
      
      ). The y-intercept should be near zero.
Protocol B: Serum Stability Assay

Objective: Confirm the reagent survives biological transit without degradation.

Workflow:

  • Incubation: Dissolve the Cyclopropene (100 µM) in fresh fetal bovine serum (FBS) or cell lysate at 37°C.

  • Sampling: Aliquot samples at

    
     hours.
    
  • Quenching: Immediately precipitate serum proteins by adding cold Acetonitrile (1:3 ratio) and centrifuge (10,000 x g, 5 min).

  • Analysis (LC-MS): Inject the supernatant into an LC-MS.

    • Self-Validating Step: Monitor for the appearance of hydrolysis products (typically ring-opening ketones or alcohols).

    • Success Metric: >90% intact parent mass after 12 hours indicates suitability for overnight metabolic labeling.

Mechanistic Insight: The IEDDA Pathway

Understanding the reaction mechanism allows for better troubleshooting. The reaction proceeds via an Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition, followed by a Retro-Diels-Alder step releasing Nitrogen gas.

IEDDA_Mechanism Tetrazine Tetrazine (Electron Poor) Intermediate Bicyclic Intermediate (Highly Unstable) Tetrazine->Intermediate IEDDA (Rate Determining) Cyclopropene Cyclopropene (Strained Dienophile) Cyclopropene->Intermediate Dihydropyridazine 4,5-Dihydropyridazine (Stable Conjugate) Intermediate->Dihydropyridazine Retro-DA (Fast) Nitrogen N2 Gas (Irreversible) Intermediate->Nitrogen

Figure 2: The Inverse Electron Demand Diels-Alder (IEDDA) mechanism.[1] The rate-determining step is the initial cycloaddition, driven by the strain of the cyclopropene ring and the electron deficiency of the tetrazine.

References

  • Constructing new bioorthogonal reagents and reactions.

    • Source: eScholarship.org
    • [Link]

  • Synthesis and reactivity comparisons of 1-methyl-3-substituted cyclopropene mini-tags for tetrazine bioorthogonal reactions.

    • Source: PubMed Central (PMC)
    • [Link]

  • Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Lig

    • Source: CCS Chemistry
    • [Link]

  • Novel Cyclopropene Probes as Chemical Reporters for Bioorthogonal Metabolic Labeling of Benzoylated Post-Translational Modific

    • Source: PubMed
    • [Link]

  • A Comparative Guide to the Reaction Kinetics of Trans-Cyclooctene (TCO)

Sources

Safety Operating Guide

(2-Bromocyclopropen-1-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for (2-Bromocyclopropen-1-yl)methanol

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the handling of highly strained, reactive intermediates. (2-Bromocyclopropen-1-yl)methanol (C₄H₅BrO) represents a unique class of compounds that demands rigorous safety protocols[1]. The cyclopropene ring possesses approximately 54 kcal/mol of strain energy. When coupled with a vinylic/allylic bromine atom, the molecule exhibits limited thermodynamic stability and is highly susceptible to spontaneous or thermally induced ring-opening reactions[2].

Proper disposal of this compound is not a mere logistical step; it is a critical safety operation. Discarding unquenched bromocyclopropenes into standard waste streams can lead to delayed exothermic decomposition, over-pressurization of waste containers, and the generation of complex, reactive mixtures of brominated acetylenes and allenes[2][3]. This guide provides a self-validating, step-by-step methodology for the safe neutralization and disposal of (2-Bromocyclopropen-1-yl)methanol in a professional laboratory setting.

Physicochemical Hazard Profile

Before executing any disposal protocol, it is imperative to understand the causality behind the compound's reactivity. The high


-character of the cyclopropene double bond, combined with the electronegativity of the bromine atom, makes the ring highly sensitive to nucleophilic attack, basic conditions, and elevated temperatures[3][4].

Table 1: Operational Hazard Summary for (2-Bromocyclopropen-1-yl)methanol

ParameterValue / CharacteristicOperational Implication
Molecular Formula C₄H₅BrO[1]Generates halogenated organic waste; requires specific segregation.
Molecular Weight 148.99 g/mol [1]High mass fraction of bromine; dense waste streams.
Thermal Stability Low (Decomposes at RT)[3]Must be stored and processed at sub-ambient temperatures (≤ 0°C).
Decomposition Pathway Electrocyclic ring-opening[2]Forms reactive brominated acetylenes/allenes; potential for gas evolution.
Chemical Incompatibility Strong bases, nucleophiles, heat[4]Accidental exposure to bases triggers rapid, uncontrolled exothermic degradation.

The Logic of Controlled Quenching

The fundamental principle of disposing of highly strained reactive intermediates is controlled destruction prior to bulk collection . We do not simply "throw away" (2-Bromocyclopropen-1-yl)methanol; we intentionally induce its decomposition under strictly controlled, cold conditions to relieve the ring strain, thereby converting it into stable, acyclic halogenated byproducts that can be safely stored in bulk waste containers[2].

Step-by-Step Quenching and Disposal Methodology

Prerequisites & PPE:

  • Environment: Fume hood with the sash lowered to the maximum safe working height.

  • PPE: Heavy-duty nitrile gloves (double-gloved), chemical splash goggles, flame-resistant lab coat, and a blast shield if handling quantities >1 gram.

  • Equipment: Ice-water bath, magnetic stirrer, temperature probe, dropping funnel.

Phase 1: Preparation and Dilution

  • Temperature Control: Secure a round-bottom flask in an ice-water bath (0°C) over a magnetic stirrer.

  • Solvent Introduction: Add an inert, non-nucleophilic solvent (e.g., anhydrous dichloromethane or toluene) to the flask. The volume should be sufficient to achieve a maximum concentration of 0.1 M of the waste substrate. Causality: High dilution mitigates the heat generated by the subsequent exothermic ring-opening reaction.

  • Substrate Transfer: Slowly transfer the (2-Bromocyclopropen-1-yl)methanol waste into the chilled solvent while maintaining moderate stirring.

Phase 2: Controlled Ring-Opening (Quenching)

  • Reagent Selection: Prepare a mild quenching solution. A dilute solution of sodium bicarbonate (NaHCO₃) in methanol/water is highly effective. Causality: The mild base and nucleophilic solvent will promote a controlled solvolysis and ring-opening of the bromocyclopropene, converting it to less strained allylic/propargylic alcohols or ethers without the violent exotherm associated with strong bases[2][4].

  • Dropwise Addition: Using a dropping funnel, add the quenching solution dropwise to the chilled, diluted waste.

  • Thermal Monitoring: Monitor the internal temperature. Do not allow the temperature to exceed 10°C. If the temperature rises, pause the addition and allow the ice bath to cool the mixture.

  • Maturation: Once the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature to ensure complete consumption of the strained cyclopropene species.

Phase 3: Waste Segregation and Logistics

  • Phase Separation (If Applicable): If an aqueous quench was used with a biphasic solvent system (e.g., DCM/Water), separate the layers.

  • Collection: Transfer the organic layer (containing the neutralized, ring-opened halogenated byproducts) to a strictly labeled "Halogenated Organic Waste" carboy.

  • Aqueous Waste: The aqueous layer, which may contain trace bromides or dissolved organics, should be transferred to the "Aqueous Waste" stream, ensuring the pH is neutral (pH 6-8) prior to transfer.

  • Final Disposal: The halogenated waste must be processed by Environmental Health and Safety (EHS) via high-temperature incineration, which is the standard protocol for destroying halogenated organic compounds safely.

Disposal Workflow Visualization

To standardize this procedure across your laboratory operations, adhere to the following decision-making and operational workflow.

DisposalWorkflow Start Identify (2-Bromocyclopropen-1-yl)methanol Waste Assess Assess Concentration & Volume Start->Assess Dilute Dilute in Inert Solvent (e.g., DCM) Establish Ice Bath (0°C) Assess->Dilute Pure or High Conc. Quench Controlled Quenching (Add Mild Base/MeOH dropwise) Assess->Quench Already Dilute Dilute->Quench Verify Stir 30 min & Warm to RT (Verify Exotherm Cessation) Quench->Verify Collect Transfer to Halogenated Organic Waste Carboy Verify->Collect EHS EHS Professional Disposal (High-Temp Incineration) Collect->EHS

Workflow for the safe quenching and disposal of reactive bromocyclopropene derivatives.

References

  • 物质搜索 - 海森大数据 (Haisendata). 物质搜索: (2-Bromocyclopropen-1-yl)methanol.
  • ResearchGate. A study of ring-opening reactions of some di- and trihalogenated cyclopropanes.
  • CORE. Synthesis and trapping of substituted 1-bromocyclopropenes.
  • BenchChem. Preventing the decomposition of 1,2-dibromocyclopropane.

Sources

Personal protective equipment for handling (2-Bromocyclopropen-1-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling (2-Bromocyclopropen-1-yl)methanol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Assessment & Risk Profile

Core Directive: Treat (2-Bromocyclopropen-1-yl)methanol not merely as a chemical reagent, but as a high-energy functionalized intermediate .

The defining characteristic of this molecule is the cyclopropene ring , which possesses approximately 54 kcal/mol (226 kJ/mol) of ring strain energy . Combined with the vinylic bromine and the hydroxymethyl group, this compound presents a unique dual hazard:

  • Energetic Instability: The strained ring is prone to rapid, exothermic ring-opening polymerization or decomposition, particularly if catalyzed by transition metals, Lewis acids, or heat.

  • Alkylating Potential: Upon ring opening, the resulting intermediates can act as potent electrophiles, posing severe toxicity risks (DNA alkylation).

Immediate Action Required:

  • Never handle neat (undiluted) in quantities >100 mg without a blast shield.

  • Cold Chain Mandatory: Maintain at -20°C or lower until immediately prior to use.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for high-strain cyclopropenes. The following matrix upgrades protection to account for potential deflagration and high-toxicity exposure.

Zone PPE Component Specification Scientific Rationale
Ocular Face Shield + Goggles ANSI Z87.1+ Impact Rated (8-inch shield over goggles).[1]Blast Debris: In the event of a vial rupture due to polymerization, glass shards are the primary projectile hazard.
Dermal (Hands) Double Gloving System Inner: 4 mil Nitrile (High dexterity).Outer: 8 mil Nitrile or laminate (Chemical barrier).Permeation vs. Dexterity: The hydroxymethyl group increases polarity, aiding skin absorption. Double gloving creates a sacrificial outer layer.
Dermal (Body) Flame-Resistant (FR) Coat Nomex® or chemically treated cotton (blue lab coat).[1]Flash Fire: Decomposition of cyclopropenes can release flammable volatiles. Synthetic blends (polyester) melt into skin; FR fabrics char.
Engineering Blast Shield 3/8-inch Polycarbonate, weighted base.Kinetic Energy: A physical barrier is the only reliable protection against the kinetic energy of a runaway decomposition.
Respiratory Fume Hood Sash Vertical sash at lowest working height (max 12 inches).Vapor Containment: Acts as the primary containment for volatile brominated byproducts.

Operational Handling Protocols

A. Storage & Logistics[3][4][5][6]
  • Temperature: Store at -20°C to -80°C .

  • Atmosphere: Argon or Nitrogen (Oxygen promotes radical decomposition).

  • Stabilizer: If supplied in solution, ensure the solvent (typically Dichloromethane or Ether) contains a stabilizer (e.g., BHT) if compatible with downstream chemistry.

B. Thawing & Transfer (The "Cold-Trap" Method)

Do not warm to room temperature rapidly.[1]

  • Equilibration: Remove vial from freezer and place immediately into a dry ice/acetone bath (-78°C) or an ice/water bath (0°C) depending on solvent.

  • Venting: Insert a small needle (22G) connected to an inert gas line to equalize pressure before opening.

  • Dilution (CRITICAL):

    • If the compound is neat, immediately dissolve in a pre-chilled solvent (DCM, THF, or Toluene).

    • Target Concentration: < 0.2 M. Dilution distributes the heat of any potential decomposition, preventing a thermal runaway.

C. Reaction Setup
  • Glassware: Use defect-free glassware. Scratches can serve as nucleation sites for bubble formation or stress concentrators during pressurization.

  • Addition: Add (2-Bromocyclopropen-1-yl)methanol last or via syringe pump at low temperature to control exotherms.

Workflow Visualization

The following diagram outlines the "Safe Path" for handling high-strain cyclopropenes, minimizing the time the material exists in a high-energy state.

HandlingWorkflow Storage Storage (-20°C, Argon) Equilibration Thermal Equilibration (Ice Bath / Dry Ice) Storage->Equilibration Retrieve Inspection Visual Inspection (Check for precip/color change) Equilibration->Inspection 5 mins Dilution Immediate Dilution (Target < 0.2M) Inspection->Dilution Pass Reaction Reaction Setup (Blast Shield Active) Inspection->Reaction Fail (Dispose) Dilution->Reaction Transfer via Cannula

Caption: Operational workflow emphasizing rapid dilution to mitigate thermal runaway risks.

Disposal & Emergency Response

Disposal: The "Quench" Protocol

Do not dispose of active cyclopropenes directly into waste drums; they can polymerize exothermically with other waste.

  • Chemical Quench: React the residual material with a conjugated diene (e.g., Cyclopentadiene or Furan) to form a stable Diels-Alder adduct, OR treat with a dilute acid solution to induce controlled ring opening (hydrolysis).

  • Verification: Check by TLC/NMR to ensure the cyclopropene olefinic proton signal is absent.

  • Waste Stream: Dispose of the quenched mixture as Halogenated Organic Waste .

Spill Response
  • Evacuate: Clear the immediate area (10 ft radius).

  • Isolate: Allow any volatile solvents to evaporate only if in a fume hood.

  • Absorb: Cover liquid spills with vermiculite or sand. Do not use paper towels (potential fire hazard if the compound acts as an oxidizer/initiator).

  • Deactivate: Treat the absorbed material with a dilute solution of methanolic KOH (to degrade the material) before bagging.

Scientific Logic & Mechanism

Why this level of caution? The cyclopropene ring contains


-bonds with high 

-character and significant angle strain.[1] The 2-bromo substituent polarizes the double bond, making the C1-C2 bond highly susceptible to nucleophilic attack or radical cleavage.[1]
  • Decomposition Pathway: Homolytic cleavage of the weak ring bonds releases ~54 kcal/mol. In a bulk sample, this energy release exceeds the heat capacity of the material, leading to a deflagration event (rapid combustion/explosion).

  • Toxicity Mechanism: The strained double bond is a "spring-loaded" electrophile. It can alkylate DNA bases (guanine N7) or protein thiols, leading to cytotoxicity.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

  • Baird, M. S. (2003). Functionalised Cyclopropenes as Synthetic Intermediates. Chemical Reviews. Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Marek, I., & Sklute, G. (2005). Formation and Reactivity of Cyclopropenyl Carbinols. Chemical Communications. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.